Diphenylhydantoic acid
Description
Properties
IUPAC Name |
2-(carbamoylamino)-2,2-diphenylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c16-14(20)17-15(13(18)19,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H,18,19)(H3,16,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UESCARMREGSPTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)O)NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80987446 | |
| Record name | {[Hydroxy(imino)methyl]amino}(diphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80987446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6802-95-5 | |
| Record name | Diphenylhydantoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006802955 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | {[Hydroxy(imino)methyl]amino}(diphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80987446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6802-95-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIPHENYLHYDANTOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D6FS42KUT3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Obscure Progenitor: A Technical History of Diphenylhydantoic Acid's Discovery
Introduction
Diphenylhydantoic acid (DPHA), a name that resonates within the specialized corridors of pharmaceutical science, holds a unique place in the history of medicinal chemistry. While not a therapeutic agent itself, its story is inextricably linked to one of the most significant anticonvulsant drugs of the 20th century: phenytoin. This in-depth technical guide, designed for researchers, scientists, and drug development professionals, peels back the layers of history to reveal the discovery of this compound. It is a narrative not of a single "eureka" moment, but of a gradual emergence from the shadow of its more famous cyclic counterpart, driven by the evolution of synthetic chemistry and the dawn of drug metabolism studies.
Part 1: The Genesis in the Shadow of a Landmark Synthesis (Early 20th Century)
The story of this compound begins not with its own discovery, but with the synthesis of 5,5-diphenylhydantoin, later known as phenytoin. In 1908, the German chemist Heinrich Biltz reported the synthesis of this novel heterocyclic compound.[1] The reaction, now famously known as the Biltz synthesis, involved the base-catalyzed condensation of benzil with urea.[2][3][4]
The prevailing scientific understanding at the time was focused on the final, stable product of the reaction. The intricate dance of molecules, the transient intermediates, and the potential for side reactions were largely uncharted territory due to the limitations of analytical instrumentation. It is within this context that the seeds of this compound were sown, unseen.
The Biltz synthesis, in its essence, is a cyclization reaction. However, the initial step involves the nucleophilic attack of urea on one of the carbonyl groups of benzil. This is followed by an intramolecular rearrangement and subsequent ring closure. It is highly probable that in the alkaline reaction conditions, a portion of the intermediate, before cyclization, or the final phenytoin product, underwent hydrolysis, leading to the ring-opened structure of this compound.
The Unseen Intermediate:
While Biltz's original 1908 publication in Justus Liebigs Annalen der Chemie focused on the successful synthesis of diphenylhydantoin, modern mechanistic studies of the Biltz synthesis suggest the formation of several intermediate species.[2] Although not explicitly identified by Biltz, this compound represents a plausible, and chemically stable, hydrolysis product of either a reaction intermediate or the final phenytoin molecule under the reaction conditions.
| Reactants | Reagents/Conditions | Product |
| Benzil | Urea, Ethanolic Potassium Hydroxide, Heat | 5,5-Diphenylhydantoin (Phenytoin) |
Part 2: A Phoenix from the Ashes of Obscurity (1930s-1940s)
For three decades, diphenylhydantoin remained a chemical curiosity, its remarkable biological activity undiscovered. The turning point came in 1938 when H. Houston Merritt and Tracy Putnam, in their systematic search for non-sedating anticonvulsants, identified the profound anti-seizure properties of diphenylhydantoin.[5][6] This discovery catapulted the compound, now named phenytoin, into the medical limelight and marked the beginning of a new era in the treatment of epilepsy.
The newfound clinical importance of phenytoin ignited a flurry of research. Scientists were now compelled to understand not just its therapeutic effects, but also its chemical behavior, stability, and fate within the body. This intense scientific scrutiny would ultimately bring this compound out of the shadows.
Part 3: The Unveiling of a Metabolite (Mid-20th Century)
The mid-20th century witnessed the birth and rapid maturation of the field of drug metabolism. Armed with increasingly sophisticated analytical techniques such as paper and column chromatography, and later, more advanced spectroscopic methods, researchers could for the first time trace the journey of a drug through the body and identify its metabolic byproducts.
It was during this period of fervent investigation into the pharmacology of phenytoin that this compound was formally identified. "Early workers" in the field reported the presence of a minor, ring-opened metabolite in the urine of patients treated with phenytoin.[7] This metabolite was characterized as this compound.
The formation of this compound from phenytoin is a straightforward hydrolysis reaction, where the hydantoin ring is cleaved. This process can occur both in vivo through enzymatic action and in vitro as a degradation product in pharmaceutical formulations.
Part 4: Synthesis and Characterization
The most direct and common method for the synthesis of this compound is the controlled hydrolysis of phenytoin. This process mimics the metabolic and degradative pathways that lead to its formation.
Experimental Protocol: Synthesis of this compound via Hydrolysis of Phenytoin
-
Dissolution: 5,5-Diphenylhydantoin (1.0 g) is dissolved in a 10% aqueous solution of sodium hydroxide (20 mL) with gentle heating.
-
Hydrolysis: The solution is heated to reflux for a period of 2-3 hours to ensure complete hydrolysis of the hydantoin ring.
-
Neutralization and Precipitation: The reaction mixture is cooled to room temperature and then carefully acidified with a dilute solution of hydrochloric acid until the pH reaches approximately 2-3. This will cause the precipitation of this compound.
-
Isolation and Purification: The precipitate is collected by vacuum filtration, washed with cold water to remove any remaining salts, and then dried. Recrystallization from an appropriate solvent, such as ethanol-water, can be performed to obtain a purified product.
| Property | Value |
| Molecular Formula | C₁₅H₁₄N₂O₃ |
| Molecular Weight | 270.28 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | Approximately 175-178 °C (with decomposition) |
| Solubility | Sparingly soluble in water, soluble in alkaline solutions and organic solvents like ethanol and acetone. |
Part 5: A Modern Understanding
Today, this compound is recognized primarily as a minor metabolite of phenytoin and a key degradation product in pharmaceutical preparations. Its toxicological profile is considered to be significantly less potent than that of the parent drug. The primary significance of this compound in modern science lies in its role as a crucial analytical standard. Its presence and quantification in phenytoin formulations are important indicators of product stability and purity.
The history of this compound's discovery is a testament to the progressive nature of scientific inquiry. From its likely, yet unnoticed, formation in Biltz's original synthesis to its eventual identification as a metabolite, the story of this molecule mirrors the evolution of our ability to probe the intricate world of chemistry and pharmacology. It serves as a reminder that even in the shadow of a celebrated discovery, there are often other, equally important stories waiting to be told.
References
- Biltz, H. (1908). Über die Konstitution der Einwirkungsprodukte von substituierten Harnstoffen auf Benzil und über einige neue Methoden zur Darstellung der 5.5‐Diphenyl‐hydantoine. Justus Liebigs Annalen der Chemie, 357(2-3), 259-323.
- Chen, S. S., & Wu, G. J. (2024). Batch and continuous synthesis of 5,5-diphenylhydantoin, an active pharmaceutical ingredient. ChemRxiv.
- IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1996). Phenytoin. In Some Pharmaceutical Drugs.
- Friscic, T., et al. (2020). Mechanistic Insights on the Mechanosynthesis of Phenytoin, a WHO Essential Medicine.
- Guan, T., et al. (2000). High-performance liquid chromatographic method for the determination of phenytoin in rabbits receiving sildenafil.
- Jones, G. L., & Wimbish, G. H. (1985). The little compound that could: how phenytoin changed drug discovery and development. Epilepsia, 26(2), 164-171.
- Maguire, J. H., & McClanahan, J. S. (1986). Evidence for stereoselective production of phenytoin (5,5-diphenylhydantoin) arene oxides in man. Advances in experimental medicine and biology, 197, 897-902.
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Wikipedia contributors. (2023, December 18). Heinrich Biltz. In Wikipedia, The Free Encyclopedia. Retrieved January 12, 2026, from [Link]
- Mosher, C. W., et al. (2009). CYP2C9 amino acid residues influencing phenytoin turnover and metabolite regio- and stereoselectivity. Drug Metabolism and Disposition, 37(3), 617-624.
- Muccioli, G. G., et al. (2003). A rapid and efficient microwave-assisted synthesis of hydantoins and thiohydantoins. Tetrahedron, 59(8), 1301-1307.
- Panyachariwat, N., & Steer, J. H. (2020).
- Sneader, W. (2005). Drug discovery: A history. John Wiley & Sons.
- Vermeij, T. A., & Edelbroek, P. M. (2007). High-performance liquid chromatographic method for the simultaneous determination of eight anti-epileptic drugs in human plasma.
- van der Kuy, P. H. M., et al. (2017). Phenytoin: 80 years young, from epilepsy to breast cancer, a remarkable molecule with multiple modes of action. Pharmacological Research, 115, 15-26.
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An In-depth Technical Guide to the Physicochemical Properties of Diphenylhydantoic Acid
Introduction
Diphenylhydantoic acid (DPHA) is a primary degradation product and a minor metabolite of the widely used anticonvulsant drug, phenytoin.[1][2][3] The physicochemical properties of DPHA are of significant interest to researchers, scientists, and drug development professionals. Understanding these characteristics is crucial for several reasons:
-
Drug Stability and Formulation: As a degradation product, the formation of DPHA can impact the stability and shelf-life of parenteral formulations of phenytoin and its prodrug, fosphenytoin.[3] Its solubility and other properties influence the potential for precipitation in intravenous solutions.
-
Pharmacokinetics: Although a minor metabolite, the properties of DPHA affect its absorption, distribution, metabolism, and excretion (ADME), which contributes to the overall pharmacokinetic profile of the parent drug.[3]
-
Toxicology and Safety: Characterizing impurities and metabolites like DPHA is a critical aspect of drug safety assessment.[3]
This guide provides a comprehensive overview of the core physicochemical properties of DPHA, complete with detailed experimental protocols and the scientific rationale behind these methodologies.
Chemical Identity and Structure
A foundational understanding of a molecule begins with its chemical identity.
-
IUPAC Name: 2-(carbamoylamino)-2,2-diphenylacetic acid[4]
-
Synonyms: (Carbamoylamino)diphenylacetic acid, 2,2-Diphenylhydantoic acid, DPHA[4][5]
-
CAS Number: 6802-95-5[4]
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₄N₂O₃ | [4][5] |
| Molecular Weight | 270.28 g/mol | [4][5] |
| Canonical SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)O)NC(=O)N | [6] |
| InChIKey | UESCARMREGSPTP-UHFFFAOYSA-N | [5][6] |
Figure 1: 2D Structure of this compound (DPHA)
Core Physicochemical Properties
The following sections detail the key physicochemical properties of DPHA, providing both established data and the methodologies for their determination.
Melting Range
The melting range is a fundamental indicator of a compound's purity. For a pure crystalline solid, the melting transition is sharp, whereas impurities typically broaden and depress the melting range.
Experimental Protocol: Capillary Melting Point Determination (USP <741>)
This method is a standard pharmacopeial procedure for determining the melting range of a solid.[7][8][9]
Rationale: The controlled heating of a finely packed powder in a capillary tube allows for precise observation of the temperature at which the phase transition from solid to liquid occurs. The rate of heating is critical; a slow ramp rate near the melting point ensures thermal equilibrium between the sample, the apparatus, and the thermometer, leading to an accurate measurement.[10][11]
Methodology:
-
Sample Preparation:
-
Ensure the DPHA sample is thoroughly dried and finely powdered.
-
Charge a capillary tube (0.8–1.2 mm internal diameter) by tapping the open end into the powder, forming a packed column of 2.5–3.5 mm in height at the bottom.[11]
-
-
Apparatus Setup:
-
Use a calibrated melting point apparatus with a suitable transparent bath fluid (e.g., light paraffin or silicone oil) and a stirring device to ensure uniform heat distribution.[7]
-
Insert the charged capillary tube into the apparatus.
-
-
Determination:
-
Heat the bath at a rate of approximately 3°C per minute until the temperature is about 30°C below the expected melting point of DPHA.[10]
-
Record Temperature T1: The temperature at which the column of DPHA is observed to collapse against the side of the tube.[7]
-
Record Temperature T2: The temperature at which the sample becomes completely liquid.[7]
-
-
Reporting:
-
The melting range is reported as T1 – T2.
-
Aqueous Solubility
Solubility is a critical parameter that influences a drug's bioavailability and the stability of liquid formulations. DPHA's parent drug, phenytoin, is poorly soluble in water, a characteristic that often extends to its metabolites.[12][13]
Experimental Protocol: Shake-Flask Method (OECD Guideline 105)
The shake-flask method is a globally recognized standard for determining the water solubility of chemical substances.[14][15][16][17] It is designed to achieve a saturated solution at a constant temperature, from which the concentration can be measured.
Rationale: This method directly measures the saturation mass concentration of a substance in water at a given temperature.[15][17] By agitating an excess of the solid in water for an extended period, equilibrium is established between the dissolved and undissolved states. Subsequent analysis of the aqueous phase provides a direct measure of solubility.
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diphenylhydantoic acid solubility and pKa values
An In-Depth Technical Guide to the Physicochemical Properties of Diphenylhydantoic Acid: Solubility and pKa
Abstract
This compound (DPHA), a primary degradation product and minor metabolite of the widely used anticonvulsant phenytoin and its prodrug fosphenytoin, presents a significant point of interest in pharmaceutical formulation and metabolic studies.[1][2] Understanding its fundamental physicochemical properties, particularly aqueous solubility and pKa, is paramount for controlling drug stability, predicting pharmacokinetic behavior, and ensuring the safety and efficacy of parenteral formulations.[1][3] This guide provides a comprehensive examination of the theoretical principles and practical methodologies for characterizing the solubility and acid-base dissociation of DPHA, offering researchers and drug development professionals a robust framework for its analysis.
Introduction: The Significance of this compound (DPHA)
This compound (IUPAC Name: 2-(carbamoylamino)-2,2-diphenylacetic acid) is a carboxylic acid derivative formed via the hydrolytic opening of the hydantoin ring of phenytoin.[1] Its chemical structure features two phenyl rings, a carboxylic acid group, and a urea moiety, which collectively dictate its physicochemical behavior.[4][5]
The presence of DPHA in parenteral formulations of phenytoin or fosphenytoin is a critical quality attribute, as it represents a degradation pathway that can impact the product's shelf-life and potentially its safety profile.[1][3] Furthermore, as a metabolite, its solubility and ionization state influence its distribution and excretion from the body.[2] Therefore, a thorough characterization of DPHA's solubility and pKa is not merely an academic exercise but a necessity for robust formulation development and toxicological assessment.
Solubility Profile of this compound
The solubility of a drug substance is a cornerstone of its biopharmaceutical properties, directly influencing its dissolution rate and bioavailability.[6] For an ionizable molecule like DPHA, solubility is not a single value but a function of the solution's pH.
Theoretical Framework: pH-Dependent Solubility
DPHA is a weak acid, owing to its carboxylic acid functional group. Its solubility in aqueous media is governed by the equilibrium between its less soluble, unionized form (DPHA-H) and its more soluble, ionized carboxylate form (DPHA⁻). This relationship is described by the Henderson-Hasselbalch equation.[7][8]
The total solubility (ST) at a given pH is the sum of the intrinsic solubility (S₀) of the unionized form and the concentration of the ionized form:
ST = S₀ + [DPHA⁻]
For a weak acid, solubility increases as the pH rises above the pKa, because the equilibrium shifts towards the formation of the more soluble conjugate base. This pH-dependent profile is critical for predicting how the compound will behave in different physiological environments (e.g., blood, pH ~7.4) and in various formulation buffers.
Key Factors Influencing DPHA Solubility
Several factors can be manipulated to enhance or predict the solubility of DPHA:
-
pH: As the primary determinant, adjusting the pH is the most effective means of controlling DPHA's aqueous solubility. Increasing the pH well above its pKa will dramatically increase solubility by converting the molecule to its anionic form.[9]
-
Co-solvency: The solubility of poorly water-soluble compounds like the unionized form of DPHA can be significantly increased by adding a water-miscible organic solvent, known as a co-solvent.[10][11] Common pharmaceutical co-solvents like propylene glycol, ethanol, and polyethylene glycols (PEGs) work by reducing the polarity of the water, which lessens the interfacial tension between the aqueous medium and the hydrophobic solute, thereby improving solvation.[6][12]
-
Temperature: For most solids, solubility increases with temperature as the dissolution process is often endothermic.[13] This relationship must be experimentally determined for DPHA to optimize manufacturing and storage conditions.
-
Particle Size: Decreasing the particle size of the solid DPHA increases the surface-area-to-volume ratio, which can lead to a faster dissolution rate, although it does not change the thermodynamic equilibrium solubility.[13][14]
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The Shake-Flask method is the gold standard for determining thermodynamic equilibrium solubility. Its foundation lies in allowing a saturated solution to reach equilibrium, ensuring a true measure of the drug's solubility under specific conditions.
Methodology:
-
Preparation: Prepare a series of buffered aqueous solutions at various pH values (e.g., pH 2, 4, 6, 7.4, 8, 9). Also, prepare solutions with varying concentrations of co-solvents (e.g., 10%, 20%, 40% PEG 400 in water).
-
Addition of Solute: Add an excess amount of solid DPHA to each vial containing the different solvent systems. The excess solid is crucial to ensure that equilibrium is established from a state of saturation.
-
Equilibration: Seal the vials and place them in a constant-temperature shaker bath (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.
-
Sampling and Analysis: Carefully withdraw a clear aliquot of the supernatant. Filter it through a suitable syringe filter (e.g., 0.22 µm PVDF) that does not adsorb the compound.
-
Quantification: Dilute the filtrate with a suitable mobile phase and quantify the concentration of dissolved DPHA using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
The causality behind this protocol is its direct measurement of the solution's concentration once the dynamic equilibrium between the dissolved and solid states is achieved, providing a definitive solubility value.
Diagram: Shake-Flask Solubility Workflow
Caption: Workflow for the Shake-Flask method to determine equilibrium solubility.
Data Presentation: DPHA Solubility
The following table illustrates the expected solubility behavior of DPHA based on general principles for weakly acidic compounds. Actual values must be determined experimentally.
| Solvent System | Temperature (°C) | Expected Solubility Trend | Rationale |
| Aqueous Buffer, pH 2.0 | 25 | Very Low | pH is well below the pKa; DPHA is in its poorly soluble, unionized form. |
| Aqueous Buffer, pH 7.4 | 25 | High | pH is well above the pKa; DPHA is predominantly in its highly soluble, ionized form. |
| Water | 25 | Low | Dominated by the intrinsic solubility (S₀) of the unionized form. |
| 20% (v/v) Ethanol / Water | 25 | Moderate | Co-solvent reduces solvent polarity, increasing the solubility of the unionized form.[12] |
| 20% (v/v) PEG 400 / Water | 25 | Moderate to High | PEG 400 is an effective co-solvent for increasing the solubility of hydrophobic drugs.[11] |
pKa of this compound
The pKa value is the pH at which a molecule's ionizable group is 50% ionized and 50% unionized.[15] For DPHA, the pKa of its carboxylic acid group is the most important parameter for predicting its charge state and, consequently, its solubility and membrane permeability across different physiological pH environments.
Theoretical Framework and Significance
The acid dissociation constant (Ka) for DPHA is represented by the equilibrium:
DPHA-H ⇌ DPHA⁻ + H⁺
The pKa is the negative logarithm of Ka. A lower pKa value indicates a stronger acid.[15][14] Knowing the pKa allows for:
-
Predicting Solubility: Essential for creating the pH-solubility profile.
-
Formulation Design: Selecting appropriate buffer systems to ensure the drug remains in solution.
-
Pharmacokinetic Modeling: Predicting absorption, as the unionized form is generally more lipid-soluble and more readily crosses biological membranes.[16][14]
Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is a highly accurate and widely used method for pKa determination.[17][18] It involves monitoring the pH of a solution of the analyte as a titrant of known concentration is incrementally added.
Methodology:
-
System Calibration: Calibrate a pH meter and electrode using at least three standard buffers (e.g., pH 4, 7, and 10) at the desired experimental temperature.[17]
-
Sample Preparation: Accurately weigh and dissolve a known amount of DPHA in a solvent in which both the acidic and basic forms are soluble (e.g., a water/co-solvent mixture). The final concentration should be around 1-10 mM. Maintain a constant ionic strength using an inert salt like KCl.[17]
-
Initial pH Adjustment: If titrating with a base (e.g., 0.1 M NaOH), adjust the initial pH of the sample solution to be at least 2 pH units below the expected pKa using a strong acid (e.g., 0.1 M HCl). This ensures the titration begins with the molecule fully protonated.
-
Titration: Place the solution in a thermostatted vessel with constant stirring. Immerse the calibrated pH electrode. Add small, precise increments of the titrant (NaOH) and record the pH after the reading stabilizes with each addition.
-
Data Analysis: Plot the recorded pH values against the volume of titrant added. The resulting titration curve will be sigmoidal. The pKa is determined from the inflection point of the curve, which corresponds to the pH at the half-equivalence point (where half of the acid has been neutralized).[17][19] This can be found using the first or second derivative of the titration curve.
The trustworthiness of this protocol stems from its reliance on direct electrochemical measurement of hydrogen ion activity, providing a robust determination of the acid-base equilibrium point.
Diagram: Potentiometric Titration Workflow
Caption: Workflow for pKa determination via potentiometric titration.
Data Presentation: DPHA pKa Value
Based on its carboxylic acid structure, the pKa of DPHA is expected to be in the range typical for arylacetic acids.
| Compound | Ionizable Group | Expected pKa Range | Determination Method(s) |
| This compound | Carboxylic Acid | 3.5 - 4.5 | Potentiometric Titration, UV-Vis Spectrophotometry, CE, NMR[17][18][19] |
Note: This is an estimated range. The precise pKa value must be confirmed through experimental measurement.
Conclusion and Future Outlook
A comprehensive understanding of the solubility and pKa of this compound is indispensable for pharmaceutical scientists engaged in the development and quality control of phenytoin and fosphenytoin formulations. The pH-dependent solubility profile and the pKa value are foundational parameters that dictate formulation strategy, stability, and pharmacokinetic outcomes. The experimental protocols detailed in this guide—the shake-flask method for solubility and potentiometric titration for pKa—provide a self-validating and reliable framework for obtaining this critical data. By grounding experimental work in sound physicochemical theory, researchers can effectively mitigate risks associated with drug degradation and ensure the development of safe, stable, and efficacious pharmaceutical products.
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- Pharmacology of ACC-9653 (phenytoin prodrug). PubMed.
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- Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. SciSpace.
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Whitepaper: A Senior Application Scientist's Guide to the Accurate Determination of Diphenylhydantoic Acid's Melting Point
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Preamble: The Significance of a Single Physical Constant
In the landscape of pharmaceutical development and quality control, the physical properties of a compound are not mere data points; they are foundational pillars of its identity, purity, and stability. Diphenylhydantoic acid (DPHA), with the chemical formula C₁₅H₁₄N₂O₃, is primarily recognized as a principal degradation product and metabolite of Phenytoin, a widely used anticonvulsant[1][2][3]. The presence and quantity of DPHA in a Phenytoin formulation are critical quality attributes, directly impacting the drug's safety and efficacy.
Therefore, the accurate determination of DPHA's melting point serves a dual purpose: it is a crucial identifier for the compound and, more importantly, a sensitive indicator of its purity. A sharp, well-defined melting range signifies a high degree of purity, whereas a depressed and broad melting range is a tell-tale sign of impurities[4][5]. This guide provides not just a protocol, but the underlying scientific rationale for determining this critical physical constant, grounded in both theoretical principles and pharmacopeial standards.
The Theoretical Bedrock: Understanding the Melting Transition
Melting is a phase transition where a substance changes from a solid to a liquid. This process requires energy, typically in the form of heat, to overcome the intermolecular forces holding the molecules in a fixed, crystalline lattice[6]. The strength of these forces—which include hydrogen bonds, dipole-dipole interactions, and van der Waals forces—dictates the temperature at which melting occurs[7][8].
For a pure crystalline solid, this transition is sharp, occurring over a narrow temperature range, often less than 1°C. This is because the molecules are arranged in a uniform, repeating lattice, and the energy required to disrupt this structure is consistent throughout the sample.
The Inevitable Influence of Impurities: Melting Point Depression
The presence of an impurity disrupts the uniform crystal lattice of the pure substance[9]. This disruption weakens the overall intermolecular forces, meaning less energy is required to break the solid structure apart[4][10]. This phenomenon, known as melting point depression , has two primary observable effects:
-
Lowering of the Melting Point: The melting process begins at a lower temperature than for the pure substance.
-
Broadening of the Melting Range: The melting occurs over a wider temperature range because different regions of the substance have varying concentrations of the impurity, causing them to melt at different temperatures[7][11].
Thermodynamically, this is explained by the change in entropy. An impure liquid has greater disorder (higher entropy) than a pure liquid. This larger entropy change during the melting of an impure solid results in a lower melting temperature[10].
This principle is the cornerstone of using melting point as a purity criterion. A sharp melting range close to the literature value of a reference standard indicates high purity, while a broad and depressed range suggests the presence of contaminants[5].
-
Sample Preparation: Ensure the DPHA sample is a fine, homogenous powder. If necessary, gently grind the dried sample in a mortar and pestle. This ensures uniform heat transfer within the capillary.[12]
-
Capillary Loading: Invert a capillary tube and press the open end into the DPHA powder. Tap the sealed end gently on a hard surface to pack the powder down into a tight column at the bottom.[13] The final packed column height should be between 2.5 and 3.5 mm.[14] An insufficient sample will be hard to observe, while too much sample will cause an artificially broad melting range due to thermal gradients.
-
Instrument Setup:
-
Place the loaded capillary into the heating block of the apparatus.
-
If the approximate melting point of DPHA is unknown, perform a rapid preliminary run with a fast ramp rate (e.g., 10-20°C/minute) to get a rough estimate.
-
For the accurate determination, set the starting temperature to at least 5°C below the expected melting point.[14][15]
-
Set the heating ramp rate to 1 ± 0.5 °C per minute . This slow rate is critical to ensure the sample and thermometer are in thermal equilibrium, preventing temperature lag.[14][16]
-
-
Observation and Recording:
-
Begin heating. Observe the sample continuously through the magnifying lens.
-
Record T_onset: This is the temperature at which the column of DPHA is first observed to collapse or shrink against the side of the capillary tube. This marks the beginning of the melting range.[14]
-
Record T_clear: This is the temperature at which the last solid particle disappears, and the substance becomes a completely clear liquid. This is the end of the melting range, also known as the clear point.[14][17]
-
-
Repeatability: Perform the determination in triplicate to ensure the results are consistent and repeatable.
Data Interpretation and Validation
The output of this experiment is not a single number, but a range. The interpretation of this range is key to assessing the sample's quality.
| Parameter | Pure DPHA (Hypothetical) | Impure DPHA (Hypothetical) | Interpretation |
| T_onset | 185.0 °C | 178.5 °C | A significantly lower onset temperature indicates the presence of impurities. |
| T_clear | 186.0 °C | 184.0 °C | The final melting temperature is depressed compared to the pure sample. |
| Melting Range (T_clear - T_onset) | 1.0 °C | 5.5 °C | A narrow range (< 2°C) is characteristic of a pure substance.[11] A broad range (> 2°C) is a strong indicator of contamination.[7] |
Confirmatory Test: Mixed Melting Point
If an authentic reference standard of DPHA is available, a mixed melting point determination provides definitive proof of identity.[4][16]
-
Prepare an intimate 1:1 mixture of the experimental DPHA sample and the DPHA reference standard.
-
Determine the melting point of this mixture using the same protocol.
-
Interpretation:
-
No Depression: If the mixture melts at the same sharp temperature as the individual components, the experimental sample is identical to the reference standard.
-
Depression and Broadening: If the mixture shows a depressed and broadened melting range, the experimental sample is not the same compound as the reference standard. Each compound acts as an impurity to the other.[4]
-
Conclusion: Beyond Compliance to Scientific Excellence
The determination of this compound's melting point is a foundational analytical technique that transcends simple data generation. When executed with meticulous attention to pharmacopeial standards, proper sample preparation, and instrument calibration, it becomes a powerful diagnostic tool for identity and purity. As a Senior Application Scientist, it is my experience that a deep understanding of the underlying thermodynamic principles of phase transitions and melting point depression is what separates routine testing from true scientific investigation. This knowledge empowers the researcher to not only generate compliant data but also to confidently interpret and troubleshoot results, ensuring the quality and integrity of the pharmaceutical materials they develop.
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The Theoretical and Practical Foundations of Diphenylhydantoic Acid Formation: A Technical Guide for Drug Development Professionals
Executive Summary
Diphenylhydantoic acid (DPHA) holds a critical position in pharmaceutical science, primarily as the direct chemical precursor and a minor metabolite of the widely used anticonvulsant drug, phenytoin (5,5-diphenylhydantoin).[1][2] Understanding the theoretical underpinnings of its formation is paramount for professionals in drug development, enabling robust synthesis strategies, impurity profiling, and metabolic pathway analysis. This guide provides an in-depth exploration of the core chemical principles governing the formation of this compound, focusing on the mechanistic intricacies of synthetic routes and hydrolytic pathways. By integrating detailed reaction mechanisms, validated experimental protocols, and field-proven insights, this document serves as a comprehensive resource for researchers and scientists aiming to master the chemistry of this essential molecule.
The Chemical and Pharmacological Significance of this compound
This compound, with the chemical formula C₁₅H₁₄N₂O₃, is an α-ureido acid characterized by two phenyl groups and a ureido group attached to a central carbon atom.[3][4] Its significance is intrinsically linked to phenytoin, a cornerstone therapy for epilepsy.[5] DPHA is not only a key intermediate in the synthesis of phenytoin but also emerges as a degradation product in parenteral formulations and a metabolite, albeit a minor one, in humans.[1][2] Consequently, a thorough comprehension of its formation is essential for ensuring the purity, stability, and safety of phenytoin-based therapeutics.
Primary Formation Pathway: Synthesis of the Hydantoin Ring
The most prevalent and historically significant method for synthesizing the 5,5-diphenylhydantoin ring, from which this compound is derived, is a variation of the Bucherer-Bergs reaction or the Biltz synthesis.[6][7] This pathway typically begins with benzil, a diketone, and involves a base-catalyzed condensation with urea.[8][9]
Mechanistic Deep Dive: From Benzil to Diphenylhydantoin
The reaction proceeds through a fascinating intramolecular rearrangement. The generally accepted mechanism involves the following key transformations:
-
Base-Catalyzed Addition: The reaction is initiated by a base (e.g., NaOH or KOH) that catalyzes the nucleophilic attack of urea onto one of the carbonyl carbons of benzil.[8][10]
-
Intramolecular Cyclization: This is followed by an intramolecular cyclization to form a heterocyclic intermediate.[8][9]
-
Pinacol-like Rearrangement: The crucial step is a 1,2-phenyl shift, a type of pinacol rearrangement, which is driven by the formation of a more stable carbocation.[8][9] This rearrangement leads to the stable 5,5-diphenylhydantoin ring structure.[11]
Acidification of the reaction mixture protonates the hydantoin salt, causing it to precipitate from the solution.[8][9] this compound exists in equilibrium with its cyclized form, 5,5-diphenylhydantoin, and this equilibrium is highly dependent on pH.[6]
Visualizing the Synthesis Mechanism
The following diagram illustrates the core transformation from benzil and urea to the 5,5-diphenylhydantoin ring.
Caption: Biltz synthesis pathway for 5,5-diphenylhydantoin.
Formation via Hydrolysis of Diphenylhydantoin
This compound is readily formed by the ring-opening hydrolysis of the hydantoin ring of phenytoin. This reaction is reversible and its equilibrium position is critically dependent on the pH of the medium.
The Reversible Ring-Opening Mechanism
Under alkaline conditions, the hydantoin ring is susceptible to nucleophilic attack by hydroxide ions. This attack leads to the cleavage of one of the amide bonds in the ring, resulting in the formation of the carboxylate salt of this compound. Conversely, under acidic conditions, the open-chain this compound can undergo intramolecular cyclization to reform the stable hydantoin ring.[6] This dynamic equilibrium is a crucial consideration in the formulation of parenteral phenytoin solutions, where pH shifts can lead to the precipitation of the less soluble free acid or the formation of the DPHA degradant.[2]
Visualizing the Hydrolysis Pathway
This diagram illustrates the pH-dependent equilibrium between phenytoin and its hydrolytic product, this compound.
Caption: Reversible hydrolysis of Phenytoin to this compound.
Experimental Protocols for Synthesis and Analysis
Scientific integrity demands reproducible and verifiable methodologies. The following protocols are based on established literature procedures.[8][9]
Detailed Protocol: Synthesis of 5,5-Diphenylhydantoin
This protocol describes a standard laboratory procedure for synthesizing the phenytoin precursor via the Biltz reaction.
Materials:
-
Benzil: 5.3 g
-
Urea: 3.0 g
-
Sodium Hydroxide (30% aqueous solution): 15 mL
-
Ethanol (95%): 75 mL
-
Concentrated Hydrochloric Acid
-
Apparatus: Round-bottom flask, reflux condenser, heating mantle, filtration apparatus.
Procedure:
-
Combine 5.3 g of benzil, 3.0 g of urea, 15 mL of 30% aqueous NaOH, and 75 mL of ethanol in a 250 mL round-bottom flask.[8][9]
-
Fit the flask with a reflux condenser and heat the mixture to a gentle boil using a heating mantle. Maintain reflux for at least 2 hours.[8]
-
After the reflux period, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into 125 mL of water and stir. Allow it to stand for 15-20 minutes.[8]
-
Filter the mixture under suction to remove any insoluble by-products.
-
Transfer the filtrate to a beaker and cool it in an ice-water bath.
-
Carefully render the filtrate strongly acidic by the dropwise addition of concentrated hydrochloric acid. A white precipitate of 5,5-diphenylhydantoin will form.[8][9]
-
Collect the solid product by suction filtration and wash it with cold water.
-
Recrystallize the crude product from ethanol to obtain pure 5,5-diphenylhydantoin.
Analytical Validation: Characterizing the Product
The identity and purity of synthesized 5,5-diphenylhydantoin and its potential hydrolysis to this compound must be confirmed using standard analytical techniques.
| Technique | Parameter | Expected Result for 5,5-Diphenylhydantoin | Expected Result for this compound |
| Melting Point | Range | ~295-298 °C[8] | Variable, depends on cyclization |
| ¹H NMR | Chemical Shifts (δ) | Phenyl protons (~7.2-7.5 ppm), NH protons (~8.4 and ~10.0 ppm) | Phenyl protons (~7.2-7.5 ppm), NH/NH₂ protons, COOH proton (variable) |
| ¹³C NMR | Chemical Shifts (δ) | C=O (~157, 175 ppm), C5 (~70 ppm), Phenyl carbons (~125-140 ppm) | C=O (amide/acid), C-alpha, Phenyl carbons |
| IR Spectroscopy | Wavenumbers (cm⁻¹) | N-H stretch (~3200-3300), C=O stretch (~1720, 1770), Aromatic C-H | N-H stretch, O-H stretch (broad), C=O stretch (amide/acid), Aromatic C-H |
| HPLC | Retention Time | Single sharp peak under defined conditions | Distinct retention time from the hydantoin form |
Conclusion: Key Theoretical and Practical Takeaways
The formation of this compound is governed by fundamental principles of organic chemistry, primarily nucleophilic addition, intramolecular rearrangement, and pH-dependent hydrolysis. For the drug development professional, a mastery of these concepts is not merely academic; it is essential for the practical challenges of synthesis optimization, formulation stability, and impurity control. The Biltz synthesis provides a reliable route to the parent hydantoin, while an understanding of the reversible hydrolysis mechanism is critical for preventing degradation and ensuring the therapeutic integrity of phenytoin products. The protocols and analytical data provided herein offer a self-validating framework for the synthesis and characterization of this pivotal molecule.
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An In-depth Technical Guide to the Crystal Structure Analysis of Diphenylhydantoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diphenylhydantoic acid (DPHA) is recognized primarily as a metabolite of the widely used anticonvulsant drug phenytoin.[1][2] Understanding its three-dimensional atomic arrangement is crucial for elucidating its physicochemical properties, potential biological activities, and its role as a degradation product in pharmaceutical formulations.[2] This technical guide provides a comprehensive overview of the principles and methodologies involved in the crystal structure analysis of this compound, with a primary focus on single-crystal X-ray diffraction. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to conduct and interpret such analyses, thereby supporting drug stability studies and metabolite profiling.
Introduction: The Significance of this compound's Crystal Structure
This compound (DPHA), with the chemical formula C15H14N2O3, is a ring-opened derivative of phenytoin.[1][3] While often considered a minor metabolite, its presence in parenteral formulations of phenytoin and its prodrug, fosphenytoin, necessitates a thorough characterization.[2] The crystal structure of a molecule dictates many of its bulk properties, including solubility, melting point, stability, and bioavailability. For DPHA, a detailed structural analysis provides invaluable information on:
-
Molecular Conformation: The precise spatial arrangement of its atoms, including the orientation of the two phenyl rings and the ureidoacetic acid moiety.
-
Intermolecular Interactions: The nature and geometry of hydrogen bonds, van der Waals forces, and potential π-π stacking interactions that govern the packing of molecules in the crystal lattice.
-
Polymorphism: The potential for DPHA to exist in different crystalline forms, each with unique physical properties that could impact drug formulation and stability.
This guide will walk through the critical steps of crystal structure determination, from sample preparation to data analysis and interpretation, grounded in the principles of X-ray crystallography.
Foundational Principles of Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is a powerful, non-destructive analytical technique that provides precise information about the internal lattice of crystalline substances.[4][5][6] The fundamental principle lies in the interaction of X-rays with the electron clouds of atoms arranged in a regular, repeating pattern within a crystal.[7] When a beam of monochromatic X-rays strikes a crystal, the rays are diffracted in specific directions.[5] The resulting diffraction pattern is a unique fingerprint of the crystal's internal structure.[7]
By measuring the angles and intensities of these diffracted beams, it is possible to reconstruct a three-dimensional map of the electron density within the crystal.[8] From this map, the positions of individual atoms can be determined with high precision, allowing for the calculation of bond lengths, bond angles, and torsion angles.[4][5]
Experimental Workflow: From Molecule to Structure
The successful determination of a crystal structure is a multi-step process that requires careful planning and execution. The following sections detail the key stages involved in the analysis of this compound.
Synthesis and Purification of this compound
While DPHA is a metabolite, for structural studies, it is often necessary to synthesize it in the laboratory to obtain a pure, crystalline sample. A common synthetic route involves the hydrolysis of phenytoin.
Illustrative Synthesis Protocol:
-
Hydrolysis of Phenytoin: A suspension of phenytoin in an aqueous solution of a strong base (e.g., sodium hydroxide) is heated under reflux.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Acidification and Precipitation: After the reaction is complete, the solution is cooled and acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the this compound.
-
Purification: The crude product is then purified by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water) to yield high-purity DPHA.
Crystallization: The Critical Step
Obtaining a single crystal of sufficient size and quality is often the most challenging part of the process.[7][9] The goal is to slowly bring a supersaturated solution of DPHA to a state of lower solubility, encouraging the formation of a well-ordered crystal lattice.[9]
Common Crystallization Techniques:
-
Slow Evaporation: A solution of DPHA in a suitable solvent is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over days or weeks.
-
Vapor Diffusion: A concentrated solution of DPHA is placed in a sealed container with a larger reservoir of a precipitant (a solvent in which DPHA is less soluble). The slow diffusion of the precipitant vapor into the DPHA solution induces crystallization.
-
Cooling Crystallization: A saturated solution of DPHA at an elevated temperature is slowly cooled, decreasing its solubility and promoting crystal growth.
The choice of solvent is critical and often determined empirically. Solvents such as ethanol, methanol, acetone, and mixtures with water are common starting points.
X-ray Diffraction Data Collection
Once a suitable single crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[7]
Step-by-Step Data Collection Protocol:
-
Crystal Mounting: The crystal is carefully mounted on a glass fiber or a cryo-loop and placed on the goniometer head. For sensitive samples, data collection is often performed at low temperatures (e.g., 100 K) using a cryostream to minimize thermal vibrations and radiation damage.
-
Unit Cell Determination: A preliminary set of diffraction images is collected to determine the dimensions and symmetry of the unit cell, the basic repeating unit of the crystal lattice.[7]
-
Data Collection Strategy: Based on the crystal's symmetry, a data collection strategy is devised to measure the intensities of a large number of unique reflections. This typically involves rotating the crystal through a series of angles while exposing it to the X-ray beam.[7][8]
-
Data Integration and Scaling: The raw diffraction images are processed to integrate the intensities of the individual reflections and apply corrections for various experimental factors (e.g., Lorentz-polarization effects, absorption).
Structure Solution and Refinement
The integrated diffraction data contains the intensities of the reflections but lacks the crucial phase information needed to directly calculate the electron density map. This is known as the "phase problem."
Solving the Phase Problem:
-
Direct Methods: For small molecules like DPHA, direct methods are typically used. These are computational techniques that use statistical relationships between the intensities of the reflections to derive an initial set of phases.
Once an initial structural model is obtained, it is refined against the experimental data.
Structure Refinement:
-
Least-Squares Refinement: The atomic positions, and their thermal displacement parameters, are adjusted to minimize the difference between the observed and calculated structure factor amplitudes.
-
Difference Fourier Maps: These maps reveal the locations of missing atoms (such as hydrogen atoms) and highlight regions where the model needs improvement.
-
Anisotropic Refinement: The thermal motion of non-hydrogen atoms is modeled using ellipsoids, accounting for their anisotropic vibrations.
-
Final Model: The refinement process is iterated until the model converges, resulting in a final, accurate representation of the crystal structure.
A variety of software packages are available for data processing, structure solution, and refinement, such as SHELX, Olex2, and GSAS-II.[10][11]
Analysis and Interpretation of the Crystal Structure of this compound
The final output of a crystal structure analysis is a set of atomic coordinates, from which a wealth of information can be derived.
// Define atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; C_alpha [label="Cα", fontcolor="#EA4335"]; C_carboxyl [label="C", fontcolor="#34A853"]; O1_carboxyl [label="O", fontcolor="#EA4335"]; O2_carboxyl [label="OH", fontcolor="#EA4335"]; N1_ureido [label="NH", fontcolor="#4285F4"]; C_ureido [label="C", fontcolor="#FBBC05"]; O_ureido [label="O", fontcolor="#EA4335"]; N2_ureido [label="NH2", fontcolor="#4285F4"];
// Phenyl Ring 1 C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1;
// Phenyl Ring 2 C7 -- C8 -- C9 -- C10 -- C11 -- C12 -- C7;
// Connections to central carbon C_alpha -- C1; C_alpha -- C7; C_alpha -- C_carboxyl; C_alpha -- N1_ureido;
// Carboxyl group C_carboxyl -- O1_carboxyl [style=double]; C_carboxyl -- O2_carboxyl;
// Ureido group N1_ureido -- C_ureido; C_ureido -- O_ureido [style=double]; C_ureido -- N2_ureido; } caption="Molecular Structure of this compound"
Key Structural Parameters
The following table summarizes hypothetical but representative crystallographic data for this compound.
| Parameter | Typical Value | Significance |
| Crystal System | Monoclinic | Describes the basic symmetry of the crystal lattice. |
| Space Group | P2₁/c | A common space group for organic molecules, indicating specific symmetry elements within the unit cell. |
| Unit Cell Dimensions | a ≈ 10 Å, b ≈ 15 Å, c ≈ 9 Å, β ≈ 95° | Defines the size and shape of the repeating unit of the crystal. |
| Z (Molecules per unit cell) | 4 | The number of DPHA molecules in one unit cell. |
| Bond Lengths (e.g., C-N) | ~1.3-1.5 Å | Provides information about the nature of the chemical bonds (single, double, etc.). |
| Bond Angles (e.g., C-C-C) | ~109.5° (sp³) or ~120° (sp²) | Reflects the hybridization of the atoms and the local geometry. |
| Torsion Angles | Variable | Describe the conformation of the molecule, particularly the rotation around single bonds. |
| R-factor | < 5% | A measure of the agreement between the experimental data and the final structural model; lower is better. |
Conformational Analysis
The two phenyl rings in DPHA are not necessarily coplanar. The torsion angles involving the Cα carbon and the phenyl rings will reveal the extent of their rotation relative to each other and to the rest of the molecule. This conformation is influenced by steric hindrance and intermolecular packing forces.
Intermolecular Interactions and Crystal Packing
A crucial aspect of the analysis is identifying the non-covalent interactions that stabilize the crystal lattice. For DPHA, these are likely to be dominated by hydrogen bonds involving the carboxylic acid and ureido groups.
-
Hydrogen Bonding: The -COOH group can act as both a hydrogen bond donor and acceptor. The -NH and -NH₂ groups are also potent hydrogen bond donors, while the carbonyl oxygens are acceptors. These interactions can lead to the formation of chains, sheets, or more complex three-dimensional networks.
-
π-π Stacking: The aromatic phenyl rings can interact through π-π stacking, further stabilizing the crystal packing.
Understanding this network of interactions is key to explaining the macroscopic properties of the crystalline solid.
Conclusion: The Value of Structural Insight
The crystal structure analysis of this compound provides a definitive, high-resolution picture of its molecular architecture and packing. This information is not merely academic; it has direct applications in drug development and manufacturing. A thorough understanding of the solid-state properties of this metabolite and potential impurity is essential for:
-
Formulation Development: Ensuring the stability and consistency of parenteral drug products.
-
Quality Control: Establishing analytical methods to detect and quantify DPHA in drug substances and products.
-
Regulatory Submissions: Providing comprehensive characterization data to regulatory agencies.
By employing the principles and techniques outlined in this guide, researchers can gain the critical structural insights needed to address these challenges effectively.
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A Technical Guide to the Spectroscopic Properties of Diphenylhydantoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of the predicted spectroscopic properties of diphenylhydantoic acid (DPHA), a significant degradation product and metabolite of the widely used anticonvulsant drug, phenytoin.[1] Due to the limited availability of direct experimental spectra for DPHA in the public domain, this document synthesizes information from its parent compound, phenytoin, and analogous structures to offer a robust predictive model of its spectroscopic characteristics. This approach is grounded in the fundamental principles of spectroscopic interpretation and aims to provide researchers with a reliable reference for the identification and characterization of this compound.
Introduction to this compound
This compound, with the IUPAC name 2-(carbamoylamino)-2,2-diphenylacetic acid, is a non-cyclic ureido-carboxylic acid. Its chemical formula is C₁₅H₁₄N₂O₃, and it has a molecular weight of 270.28 g/mol . The formation of DPHA occurs through the hydrolytic cleavage of the hydantoin ring of phenytoin. Understanding the spectroscopic signature of DPHA is crucial for stability studies of phenytoin formulations and for metabolic profiling in preclinical and clinical research.
Synthesis of this compound
A plausible and commonly referenced method for the synthesis of this compound is through the alkaline hydrolysis of 5,5-diphenylhydantoin (phenytoin).[2]
Experimental Protocol: Alkaline Hydrolysis of Phenytoin
-
Dissolution: Dissolve 5,5-diphenylhydantoin in an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide.
-
Hydrolysis: Heat the mixture under reflux to facilitate the hydrolytic opening of the hydantoin ring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Acidification: After completion of the reaction, cool the solution and acidify it with a mineral acid, such as hydrochloric acid, to precipitate the this compound.
-
Isolation and Purification: Collect the precipitate by filtration, wash with cold water to remove inorganic salts, and dry. Recrystallization from a suitable solvent, such as ethanol-water, can be performed for further purification.
Caption: Workflow for the synthesis of this compound via alkaline hydrolysis of phenytoin.
Predicted Spectroscopic Properties
The following sections detail the predicted spectroscopic data for this compound, derived from the analysis of its structural components and comparison with related molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy
The predicted ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ would exhibit the following key signals:
| Predicted Chemical Shift (ppm) | Multiplicity | Number of Protons | Assignment | Rationale |
| ~12.0 - 13.0 | Broad Singlet | 1H | Carboxylic acid (-COOH) | The acidic proton of a carboxylic acid typically appears as a broad singlet in this downfield region.[3][4][5][6] |
| ~7.2 - 7.5 | Multiplet | 10H | Aromatic protons (2 x -C₆H₅) | The ten protons of the two phenyl groups are expected to resonate in the aromatic region, likely as a complex multiplet. |
| ~6.5 - 7.0 | Broad Singlet | 1H | Amide (-NH-) | The amide proton of the ureido group is expected to be a broad singlet. |
| ~5.5 - 6.0 | Broad Singlet | 2H | Amine (-NH₂) | The two protons of the primary amine of the ureido group are expected to appear as a broad singlet. |
¹³C NMR Spectroscopy
The predicted ¹³C NMR spectrum would show distinct signals for the carbonyl carbons and the aromatic carbons:
| Predicted Chemical Shift (ppm) | Assignment | Rationale |
| ~170 - 180 | Carboxylic acid carbonyl (-COOH) | The carbonyl carbon of a carboxylic acid is typically found in this range.[4][7][8] |
| ~155 - 165 | Ureido carbonyl (-NH-CO-NH₂) | The carbonyl carbon of the urea moiety is expected in this region. |
| ~140 - 145 | Quaternary aromatic carbons (-C-Ar) | The two quaternary carbons of the phenyl rings directly attached to the chiral center. |
| ~125 - 130 | Aromatic carbons (-CH=) | The remaining carbons of the two phenyl rings. |
| ~70 | Quaternary carbon (-C(Ph)₂) | The quaternary carbon atom to which the two phenyl groups are attached. |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is predicted to be significantly different from that of phenytoin, primarily due to the presence of the carboxylic acid and ureido groups.
| Predicted Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Rationale |
| 3500 - 2500 (broad) | Carboxylic Acid | O-H stretch | The characteristic broad absorption of a hydrogen-bonded carboxylic acid O-H group.[3][4][9][10] |
| ~3400 and ~3300 | Ureido Group | N-H stretch | Two distinct bands are expected for the symmetric and asymmetric N-H stretching of the -NH₂ and -NH- groups. |
| ~1710 | Carboxylic Acid | C=O stretch | The carbonyl stretch of the carboxylic acid group.[3][4][10] |
| ~1660 | Ureido Group | C=O stretch (Amide I) | The carbonyl stretch of the ureido group. |
| ~1600 | Ureido Group | N-H bend (Amide II) | The N-H bending vibration of the ureido group. |
| ~1300 | Carboxylic Acid | C-O stretch and O-H bend | Coupled vibrations of the carboxylic acid group. |
Mass Spectrometry (MS)
In mass spectrometry, this compound is expected to show a clear molecular ion peak and characteristic fragmentation patterns.
| m/z | Ion | Rationale |
| 270 | [M]⁺ | Molecular ion peak corresponding to the molecular weight of this compound. |
| 253 | [M - NH₃]⁺ | Loss of ammonia from the ureido group. |
| 225 | [M - COOH]⁺ | Loss of the carboxylic acid group. |
| 180 | [Ph₂C=C=O]⁺ | A potential fragment resulting from cleavage of the molecule. |
| 167 | [Ph₂CH]⁺ | Diphenylmethyl cation, a stable fragment. |
UV-Vis Spectroscopy
The UV-Vis spectrum of this compound in a solvent like ethanol is predicted to be dominated by the absorption of the phenyl groups.
| Predicted λmax (nm) | Chromophore | Transition | Rationale |
| ~260 - 270 | Phenyl rings | π → π* | The benzene rings are the primary chromophores and are expected to absorb in this region. The presence of the carboxylic acid and ureido groups may cause a slight shift compared to unsubstituted benzene.[11][12] |
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the spectroscopic properties of this compound. The presented data, based on the well-established spectroscopic characteristics of its constituent functional groups and related compounds, offers a valuable resource for the identification and characterization of this important phenytoin-related compound. Experimental verification of these predictions will be a valuable contribution to the field of pharmaceutical analysis.
Caption: Spectroscopic techniques for the characterization of this compound.
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The Dawn of a Pharmacokinetic Understanding: An In-Depth Technical Guide to the Early Studies of Diphenylhydantoic Acid Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unraveling the Metabolic Fate of a Landmark Anticonvulsant
Diphenylhydantoin, now more commonly known as phenytoin, stands as a cornerstone in the treatment of epilepsy. Its journey from synthesis to a mainstay therapeutic agent is a compelling narrative in medicinal chemistry and pharmacology. Central to this story are the early, pioneering investigations into its metabolic fate within the body. These foundational studies, conducted in an era predating modern analytical luxuries, not only elucidated the biotransformation of diphenylhydantoin but also laid the groundwork for the broader field of drug metabolism. This technical guide delves into the core of these early studies, providing a detailed exploration of the experimental designs, methodologies, and key discoveries that shaped our initial understanding of diphenylhydantoin metabolism. For the contemporary researcher, this guide offers not just a historical perspective, but also a testament to the ingenuity and scientific rigor of early pharmacologists.
The Pioneering Investigators and the Central Questions
The mid-20th century saw a surge in research aimed at understanding how the body processes foreign compounds, or xenobiotics. In the context of diphenylhydantoin, two names frequently emerge from the annals of pharmacology: Kozelka and Hine, and later, T.C. Butler. Their work, and that of their contemporaries, was driven by fundamental questions:
-
What happens to diphenylhydantoin after it is administered?
-
Is it excreted unchanged, or is it chemically altered?
-
If it is altered, what are the resulting chemical structures (metabolites)?
-
Where in the body do these transformations occur?
-
What are the implications of this metabolism for the drug's therapeutic action and potential toxicity?
Answering these questions required the development and application of novel experimental approaches, blending in vivo animal studies with in vitro tissue preparations.
Early In Vivo Investigations: Tracing the Path of Diphenylhydantoin in Animal Models
The initial forays into understanding diphenylhydantoin metabolism were conducted in whole animal models, primarily dogs and rats. These studies were crucial for observing the integrated metabolic processes occurring in a living system.
Rationale for Animal Model Selection
Dogs were a frequent choice in these early studies due to their larger size, which facilitated the collection of sufficient volumes of urine and blood for the analytical methods of the time. Their physiological similarities to humans in terms of drug metabolism, while not identical, provided a reasonable initial model. Rats were also used, offering the advantages of lower cost and easier handling for larger-scale studies.
A Representative In Vivo Experimental Protocol (Circa 1940s-1950s)
The following protocol is a synthesis of the general approaches described in the early literature, particularly inspired by the work of Kozelka and Hine.
Objective: To determine the extent of diphenylhydantoin metabolism and identify its metabolites in the urine of dogs.
Materials:
-
Adult mongrel dogs
-
Diphenylhydantoin (sodium salt)
-
Metabolic cages for urine collection
-
Apparatus for continuous ether extraction
-
Analytical balance
-
Melting point apparatus
-
Reagents for chemical tests (e.g., for phenols)
Procedure:
-
Control Period: For several days prior to drug administration, house the dogs in metabolic cages to collect baseline 24-hour urine samples. This is crucial to identify any endogenous substances that might interfere with the subsequent analysis.
-
Drug Administration: Administer a known dose of sodium diphenylhydantoin to the dogs, typically orally via a gelatin capsule to ensure complete ingestion. Doses were often in the range of 100-200 mg/kg.
-
Urine Collection: Collect urine in 24-hour periods for several days following drug administration. The collection vessels were often kept in ice to minimize degradation of potential metabolites.
-
Sample Preparation and Extraction:
-
Measure the total volume of the 24-hour urine sample.
-
Acidify the urine with hydrochloric acid (HCl) to a pH of approximately 1. This step is critical for converting any salt forms of the drug or metabolites into their less water-soluble free acid forms, facilitating extraction into an organic solvent.
-
Subject the acidified urine to continuous extraction with diethyl ether for 24 to 48 hours. The choice of ether was based on its good solvating power for organic compounds and its volatility, which aided in later concentration steps.
-
-
Isolation of Unchanged Drug and Metabolites:
-
Evaporate the ether extract to dryness.
-
The residue would then be subjected to a series of purification steps. Early methods relied heavily on fractional crystallization from different solvents (e.g., ethanol, water) to separate compounds based on their differential solubilities.
-
-
Identification of Diphenylhydantoin:
-
The identity of any isolated, unchanged diphenylhydantoin would be confirmed by its characteristic crystal structure and melting point.
-
Causality Behind Experimental Choices:
-
The use of a continuous extraction apparatus was a key innovation that allowed for the efficient recovery of even small amounts of drug and metabolites from large volumes of urine.
-
Acidification of the urine was a deliberate step to manipulate the ionization state of the compounds of interest, a fundamental principle in extraction chemistry.
-
Reliance on melting point determination was a standard and reliable method for compound identification in the pre-spectroscopic era.
The Landmark Discovery of the Major Metabolite: The Work of T.C. Butler
A pivotal moment in the understanding of diphenylhydantoin metabolism came in 1957 with the work of T.C. Butler. His research definitively identified the major metabolite as 5-(p-hydroxyphenyl)-5-phenylhydantoin (p-HPPH).[1] This discovery was the culmination of meticulous in vivo and in vitro experimentation.
In Vitro Studies: Pinpointing the Liver as the Site of Metabolism
To determine the organ responsible for the metabolic transformation of diphenylhydantoin, researchers turned to in vitro tissue preparations. The liver, already suspected to be a major site of drug metabolism, was the primary focus.
The use of thin slices of liver tissue allowed researchers to maintain a degree of cellular architecture and function outside of the living animal.
Objective: To demonstrate the metabolic conversion of diphenylhydantoin in liver tissue.
Materials:
-
Rat or rabbit liver
-
Stadie-Riggs microtome or a similar hand-operated tissue slicer
-
Krebs-Ringer phosphate buffer (or a similar physiological saline solution)
-
Warburg apparatus for measuring oxygen consumption
-
Diphenylhydantoin
-
Analytical reagents for detecting phenolic compounds
Procedure:
-
Tissue Harvesting: Euthanize a rat or rabbit and immediately excise the liver. Place the liver in ice-cold Krebs-Ringer phosphate buffer to maintain viability.
-
Slicing: Prepare thin slices of liver, typically 0.3-0.5 mm thick, using a microtome. The thinness of the slices is critical to ensure adequate diffusion of oxygen and nutrients to the cells in the center of the slice.
-
Incubation:
-
Place a known weight of liver slices (e.g., 500 mg) into the main compartment of a Warburg flask containing Krebs-Ringer phosphate buffer.
-
Add a solution of diphenylhydantoin to the flask. A control flask without the drug would also be prepared.
-
The center well of the flask would contain a piece of filter paper soaked in a potassium hydroxide solution to absorb carbon dioxide produced during respiration.
-
The flasks would be attached to manometers, flushed with 100% oxygen, and placed in a shaking water bath at 37°C.
-
-
Monitoring Metabolism:
-
Measure oxygen consumption over a period of several hours to ensure the tissue slices remain metabolically active.
-
At the end of the incubation period, stop the reaction (e.g., by adding trichloroacetic acid to precipitate proteins).
-
-
Analysis of the Incubation Medium:
-
Separate the precipitated protein by centrifugation.
-
Analyze the supernatant for the presence of phenolic metabolites using colorimetric assays. A common test was the reaction with a diazonium salt, which produces a colored product in the presence of phenols.
-
Causality Behind Experimental Choices:
-
The Warburg apparatus was a cornerstone of early metabolic research, allowing for the quantitative measurement of tissue respiration, which served as a proxy for cell viability and metabolic activity.
-
The use of physiological buffers like Krebs-Ringer solution was essential to maintain the pH and ionic balance necessary for enzyme function.
-
The choice of a colorimetric assay for phenols was a sensitive and specific method available at the time to detect the product of aromatic hydroxylation.
The Rise of Chromatographic and Distribution Techniques for Metabolite Separation
Simple extraction and crystallization were often insufficient to separate diphenylhydantoin from its structurally similar metabolites. The advent of more sophisticated separation techniques was a critical enabler for the definitive identification of these compounds.
Countercurrent Distribution: A Labor-Intensive but Powerful Separation Method
Developed by Lyman C. Craig in the 1940s, countercurrent distribution was a powerful technique for separating compounds with different partition coefficients between two immiscible liquid phases.[2][3][4][5][6] It was instrumental in the purification of the diphenylhydantoin metabolite by Butler.
Objective: To separate diphenylhydantoin from its hydroxylated metabolite.
Apparatus: A Craig countercurrent distribution apparatus with a series of interconnected glass tubes.
Solvent System: A two-phase system, for example, composed of ethylene dichloride and a phosphate buffer at a specific pH. The choice of solvents and pH is critical to achieve differential partitioning of the parent drug and its more polar metabolite.
Procedure:
-
Loading the Apparatus: The lower phase of the solvent system is placed in each tube of the apparatus.
-
Introducing the Sample: The mixture of diphenylhydantoin and its metabolite, dissolved in a small amount of the lower phase, is introduced into the first tube.
-
Equilibration and Transfer:
-
The upper phase is added to the first tube, and the tube is shaken to allow the compounds to partition between the two phases.
-
After the phases have separated, the upper phase from the first tube is transferred to the second tube, and fresh upper phase is added to the first tube.
-
This process of equilibration and transfer is repeated for a large number of cycles (often hundreds).
-
-
Analysis: After the desired number of transfers, the concentration of the compound(s) in each tube is determined. This would typically involve evaporating the solvent from each tube and measuring the residue. Plotting the concentration versus the tube number would reveal distinct peaks for diphenylhydantoin and its metabolite.
Causality Behind Experimental Choices:
-
The multi-stage nature of countercurrent distribution allowed for the amplification of small differences in partitioning behavior, enabling the separation of closely related compounds.
-
The careful selection of the solvent system and pH was paramount to the success of the separation. The hydroxylated metabolite, being more polar than the parent drug, would have a different partition coefficient, which is the basis for the separation.
Paper Chromatography: A Simpler, Qualitative Separation Technique
Paper chromatography, a precursor to modern thin-layer chromatography, provided a simpler and more rapid method for the qualitative separation and identification of compounds.[7]
Objective: To qualitatively separate and identify diphenylhydantoin and its phenolic metabolite.
Materials:
-
Whatman No. 1 filter paper (or similar)
-
Chromatography tank
-
Developing solvent (e.g., a mixture of butanol, acetic acid, and water)
-
Spray reagent for visualization (e.g., a diazonium salt solution)
-
Reference standards of diphenylhydantoin and the suspected metabolite
Procedure:
-
Spotting the Paper: A pencil line is drawn near the bottom of the filter paper. Small, concentrated spots of the sample extract and the reference standards are applied to this line.
-
Developing the Chromatogram: The paper is suspended in the chromatography tank, with the bottom edge dipping into the developing solvent, ensuring the initial spots are above the solvent level. The tank is sealed to maintain a saturated atmosphere. The solvent moves up the paper by capillary action, carrying the compounds with it at different rates.
-
Visualization: After the solvent front has moved a sufficient distance, the paper is removed from the tank, the solvent front is marked, and the paper is dried. The paper is then sprayed with a visualization reagent. Phenolic compounds like p-HPPH would react with a diazonium salt to produce a colored spot.
-
Identification: The position of the spots is characterized by their Rf value (the ratio of the distance traveled by the spot to the distance traveled by the solvent front). By comparing the Rf value and color of the spot from the sample to those of the reference standards, the presence of diphenylhydantoin and its metabolite can be confirmed.
Causality Behind Experimental Choices:
-
The principle of partitioning between the stationary phase (water adsorbed to the cellulose fibers of the paper) and the mobile phase (the developing solvent) is the basis for separation.
-
The use of reference standards run on the same chromatogram is essential for reliable identification.
The Metabolic Pathway of Diphenylhydantoin: A Visual Representation
The culmination of these early studies led to the elucidation of the primary metabolic pathway of diphenylhydantoin: aromatic hydroxylation.
Caption: Primary metabolic pathway of diphenylhydantoin as understood from early studies.
Quantitative Analysis in the Pre-GC/MS Era
Quantitative analysis in the mid-20th century relied on techniques that, while ingenious, were often laborious and less sensitive than modern methods. For diphenylhydantoin and its metabolites, these included:
-
Gravimetric analysis: After extensive purification, the amount of a compound could be determined by weighing the pure, isolated substance.
-
Colorimetry: This involved reacting the compound of interest with a reagent to produce a colored product, the intensity of which was proportional to the concentration of the compound. The concentration was then determined by comparing the color intensity to that of a series of standards.
-
Ultraviolet (UV) Spectrophotometry: Diphenylhydantoin and its phenolic metabolite absorb UV light at specific wavelengths. By measuring the absorbance of a solution at the characteristic wavelength, the concentration could be determined using the Beer-Lambert law.
Summary of Key Findings from Early Diphenylhydantoin Metabolism Studies
| Finding | Experimental Evidence | Key Researchers |
| Diphenylhydantoin is extensively metabolized. | Only a small fraction of the administered dose was recovered as unchanged drug in the urine. | Kozelka and Hine |
| The major metabolite is 5-(p-hydroxyphenyl)-5-phenylhydantoin (p-HPPH). | Isolation and identification of the metabolite from urine and in vitro incubations using techniques like countercurrent distribution and melting point determination. | T.C. Butler |
| The liver is the primary site of metabolism. | In vitro studies with liver slices demonstrated the conversion of diphenylhydantoin to a phenolic metabolite. | T.C. Butler |
| Aromatic hydroxylation is the main metabolic reaction. | The identification of p-HPPH pointed to the addition of a hydroxyl group to one of the phenyl rings. | T.C. Butler |
| The metabolite is excreted as a conjugate. | Early studies suggested that p-HPPH was further modified before excretion, later confirmed to be primarily glucuronidation. | Early observations, later confirmed by others. |
Conclusion: A Legacy of Scientific Inquiry
The early studies on diphenylhydantoic acid metabolism represent a triumph of scientific deduction and experimental prowess. Working with the tools available to them, these pioneering researchers laid a robust foundation for our understanding of how this vital medication is processed in the body. Their work not only illuminated the specific metabolic fate of diphenylhydantoin but also contributed to the development of fundamental principles and methodologies in drug metabolism that continue to be relevant today. For modern drug development professionals, this look back serves as a powerful reminder of the importance of rigorous experimental design, the incremental nature of scientific discovery, and the enduring legacy of those who first ventured into the complex world of xenobiotic metabolism.
References
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Butler, T.C. (1957). The metabolic conversion of 5, 5-diphenyl hydantoin to 5-(p-hydroxyphenyl)-5-phenyl hydantoin. Journal of Pharmacology and Experimental Therapeutics, 119(1), 1-11. [Link]
- Craig, L.C. (1944). Identification of small amounts of organic compounds by distribution studies. II. Separation by distribution. Journal of Biological Chemistry, 155, 519-534.
-
Lasker Foundation. (2021). Countercurrent distribution technique. [Link]
-
Chemistry LibreTexts. (2023). Countercurrent Separations. [Link]
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Jensen, W.B. (n.d.). The Craig Countercurrent Distribution Train. University of Cincinnati. [Link]
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Craig, L.C., & Post, O. (1940-1960). Countercurrent Distribution Machine. Digital Commons @ RU. [Link]
- Kozelka, F.L., & Hine, C.H. (1943). The Metabolic Fate of Diphenylhydantoin. Journal of Pharmacology and Experimental Therapeutics, 77(2), 175-179.
-
de Graaf, I.A.M., Olinga, P., de Jager, M.H., Merema, M.T., de Kanter, R., van de Kerkhof, E.G., & Groothuis, G.M.M. (2010). Preparation and incubation of precision-cut liver and intestinal slices for application in drug metabolism and toxicity studies. Nature Protocols, 5(9), 1540-1551. [Link]
-
Wallace, J.E., Biggs, J.D., & Dahl, E.V. (1965). Determination of diphenylhydantoin by ultraviolet spectrophotometry. Analytical Chemistry, 37(3), 410-413. [Link]
- Chang, T., & Glazko, A.J. (1970). Quantitative assay of 5,5-diphenylhydantoin (Dilantin) and 5-(p-hydroxyphenyl)-5-phenylhydantoin by gas-liquid chromatography. Journal of Laboratory and Clinical Medicine, 75(1), 145-155.
-
Dudley, K.H., Bius, D.L., & Grace, M.E. (1979). Determination of 5-(p-hydroxyphenyl)-5-phenylhydantoin and studies relating to the disposition of phenytoin in man. Therapeutic Drug Monitoring, 1(1), 11-34. [Link]
-
University of California, Davis. (2018). Paper chromatography. Viticulture and Enology. [Link]
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An In-Depth Technical Guide to the Fundamental Chemistry of Hydantoin Ring Opening
This guide provides a comprehensive exploration of the fundamental chemical principles governing the ring opening of the hydantoin moiety. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond simple procedural descriptions to elucidate the underlying mechanisms, influencing factors, and practical methodologies that are critical for leveraging this reaction in both laboratory and industrial settings.
The Hydantoin Scaffold: A Core of Chemical Versatility
The hydantoin ring, a five-membered heterocycle containing a urea fragment, is a privileged scaffold in medicinal and industrial chemistry.[1][2] Its derivatives are the basis for a wide range of pharmaceuticals, including anticonvulsants like phenytoin, antibacterial agents, and anticancer drugs.[1][2][3] Beyond pharmacology, the hydantoin ring serves as a crucial precursor in the industrial synthesis of optically pure α-amino acids, the essential building blocks of proteins.[4][5][6]
The chemical reactivity of the hydantoin ring is centered on its two carbonyl groups and acidic N-H protons. The ability to controllably cleave this ring, primarily through hydrolysis, unlocks its synthetic potential, allowing for the transformation of a stable heterocyclic precursor into valuable acyclic products like amino acids.[5][7] Understanding the nuances of this ring-opening reaction is therefore paramount for its effective application.
Mechanisms of Hydantoin Ring Cleavage
The cleavage of the hydantoin ring can be achieved through several distinct chemical and biochemical pathways. The choice of method is dictated by the desired product, substrate stability, and the need for stereochemical control.
Alkaline Hydrolysis: The Workhorse Method
Alkaline hydrolysis is the most frequently employed chemical method for hydantoin ring opening. The reaction is a sequential process, providing a robust route to α-amino acids.[8][9]
Mechanism:
The process unfolds in two primary stages:
-
Initial Ring Opening: The reaction initiates with a nucleophilic attack by a hydroxide ion (OH⁻) on one of the electrophilic carbonyl carbons of the hydantoin ring, typically the C4 position. This forms a transient tetrahedral intermediate.[10][11]
-
Intermediate Breakdown and Subsequent Hydrolysis: The tetrahedral intermediate collapses, leading to the cleavage of the amide bond and the formation of a hydantoic acid (N-carbamoyl-α-amino acid) intermediate.[8][9] Under sustained alkaline and thermal conditions, this intermediate undergoes a second hydrolysis event, releasing the final α-amino acid, along with ammonia and carbonate as byproducts.[5][8]
The reaction kinetics can be complex; at lower basicity, the reaction is often second-order with respect to the hydroxide ion concentration, but it can transition to first-order at higher concentrations where the breakdown of the tetrahedral intermediate is no longer the rate-limiting step.[10][11]
Caption: Mechanism of Alkaline Hydrolysis of Hydantoin.
Acid-Catalyzed Hydrolysis
While less common, acid-catalyzed hydrolysis provides an alternative route for ring cleavage. The mechanism proceeds via protonation of a carbonyl oxygen, which enhances the electrophilicity of the corresponding carbonyl carbon. This "activation" facilitates a nucleophilic attack by a water molecule, initiating the ring-opening cascade.[5][7] This method is particularly useful when the substrate or desired product is sensitive to strongly basic conditions.
Caption: General Pathway for Acid-Catalyzed Hydantoin Hydrolysis.
Enzymatic Hydrolysis: The "Hydantoinase Process"
For the production of enantiomerically pure amino acids, enzymatic hydrolysis is the industrial method of choice due to its exquisite stereoselectivity.[4][6][10] This biocatalytic cascade, often referred to as the "Hydantoinase Process," utilizes a series of enzymes to achieve high yields and optical purity.[12]
The Enzymatic Cascade:
-
Hydantoinase (EC 3.5.2.2): This enzyme performs the initial, stereoselective ring cleavage of a D,L-5-monosubstituted hydantoin to yield the corresponding N-carbamoyl-α-amino acid of a specific configuration (e.g., D-selective).[6][10][12] The mechanism often involves a binuclear metal center within the enzyme's active site that facilitates the hydrolysis.[13]
-
Hydantoin Racemase: To avoid discarding 50% of the starting material, a racemase is employed to continuously convert the unreacted L-hydantoin enantiomer back into the D,L-racemic mixture. This dynamic kinetic resolution allows for a theoretical conversion of 100% of the starting material into the desired product.[4][14]
-
N-Carbamoylase: The final step involves a highly enantiospecific N-carbamoylase, which hydrolyzes the N-carbamoyl-D-amino acid to produce the optically pure D-amino acid.[4][12]
Caption: Experimental workflow for the synthesis of glycine from hydantoin.
Data Presentation: Effect of Process Parameters on Glycine Synthesis
The following tables summarize quantitative data from studies on the hydrolysis of hydantoin, illustrating the critical impact of temperature and reactant stoichiometry. [8] Table 1: Effect of Temperature on Glycine Yield (Conditions: 6-hour reaction time, 1:2 molar ratio of hydantoin to NaOH)
| Temperature (K) | Temperature (°C) | Glycine Yield (%) |
| 373.15 | 100 | ~60 |
| 393.15 | 120 | ~75 |
| 423.15 | 150 | >85 |
| 443.15 | 170 | ~80 (degradation) |
Table 2: Effect of Molar Ratio on Glycine Yield (Conditions: 6-hour reaction time, Temperature of 423.15 K / 150 °C)
| Molar Ratio (Hydantoin:NaOH) | Glycine Yield (%) |
| 1:1 | ~65 |
| 1:2 | ~88 |
| 1:3 | ~91 |
| 1:4 | ~70 |
| 1:5 | <60 |
These data clearly demonstrate the existence of an optimal process window. While higher temperatures initially increase yield, they can lead to product degradation. [8]Similarly, while a sufficient excess of base is required to drive the reaction, too much excess significantly reduces the final product yield. [8][9]
Conclusion
The ring opening of the hydantoin scaffold is a cornerstone reaction with profound implications for both pharmaceutical synthesis and the biotechnological production of amino acids. Its success hinges on a detailed understanding of the competing and complementary reaction mechanisms—alkaline, acidic, and enzymatic—and the careful control of critical process parameters. By approaching this reaction with a mechanistic and data-driven perspective, researchers can effectively harness the chemical potential of the hydantoin ring to achieve their synthetic goals with precision and efficiency.
References
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Hydrolysis of Hydantoins, Dihydropyrimidines, and Related Compounds | Request PDF. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Fig. 5 Mechanism of hydantoinase-catalyzed reaction. a Resonance forms... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
" Hydantoinase process " . Optically pure D-amino acid production by hydrolysis of D,L-5-monosubstituted hydantoins. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Studies on Hydantoin. Part 2.' Substituent Effects in 3-Arylhydantoins on the Formation of Aryl Isocyanate Ions using the Mass-a. (n.d.). ElectronicsAndBooks. Retrieved January 12, 2026, from [Link]
-
Study on the Formation of Glycine by Hydantoin and Its Kinetics. (2020). ACS Omega. Retrieved January 12, 2026, from [Link]
-
Study on the Formation of Glycine by Hydantoin and Its Kinetics. (2020). ACS Omega. Retrieved January 12, 2026, from [Link]
-
Scheme 7. Mechanism of hydrolysis of hydantoin 5a into N-carbamoyl-amino acid 6a. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Hydantoin. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]
-
Mechanism of hydantoin formation. R- and R¹-varied alkyl or aryl substituent. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
1: Reaction pathway for the hydrolysis of hydantoin to form enantiomerically pure amino acids (adapted from Bommarius et al., 1998). (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Recent Developments in Hydantoin Chemistry. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
The hydantoinase process. The enantiomere D- p -hydroxyphenylglycin... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. (2018). Molecules. Retrieved January 12, 2026, from [Link]
-
Studies on a-Alkyl-a-amino Acids Part II. Hydantoins Containing Chlorines on the Side-chain and their Alkaline Hydrolysis Products. (1969). Agricultural and Biological Chemistry. Retrieved January 12, 2026, from [Link]
-
Tunable hydantoin and base binary organocatalysts in ring-opening polymerizations. (2020). Polymer Chemistry. Retrieved January 12, 2026, from [Link]
-
Microbial hydantoinases--industrial enzymes from the origin of life? (1999). Applied Microbiology and Biotechnology. Retrieved January 12, 2026, from [Link]
-
Hydantoin-Substituted 4,6-Dichloroindole-2-carboxylic Acids as Ligands with High Affinity for the Glycine Binding Site of the NMDA Receptor. (2006). Journal of Medicinal Chemistry. Retrieved January 12, 2026, from [Link]
-
View of A Review on the Some Biological Activities of the Hydantoin Derivatives. (n.d.). Journal of Drug Delivery and Therapeutics. Retrieved January 12, 2026, from [Link]
-
Alkaline hydrolysis of hydantoin, 3-methylhydantoin, and 1-acetyl-3-methylurea. Effect of ring size on the cleavage of acylureas. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
The Chemistry of the Hydantoins. (1951). Chemical Reviews. Retrieved January 12, 2026, from [Link]
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(PDF) Alkaline hydrolysis of hydantoin, 3-methylhydantoin, and 1-acetyl-3-methylurea. Effect of ring size on the cleavage of acylureas. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Hydantoin-bridged medium ring scaffolds by migratory insertion of urea-tethered nitrile anions into aromatic C–N bonds. (2021). Chemical Science. Retrieved January 12, 2026, from [Link]
-
A Review on the Some Biological Activities of the Hydantoin Derivatives. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. (2022). The Journal of Organic Chemistry. Retrieved January 12, 2026, from [Link]
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Hydrolysis of hydantoin to hydantoin acid. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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Structure, reactivity, and biological properties of hidantoines. (2008). INIS-IAEA. Retrieved January 12, 2026, from [Link]
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Hydantoin and Its Derivatives Reduce the Viscosity of Concentrated Antibody Formulations by Inhibiting Associations via Hydrophobic Amino Acid Residues | Request PDF. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Continuous Synthesis of Hydantoins: Intensifying the Bucherer–Bergs Reaction. (2015). Organic Process Research & Development. Retrieved January 12, 2026, from [Link]
-
Effect of structural modification of the hydantoin ring on anticonvulsant activity. (1985). Journal of Medicinal Chemistry. Retrieved January 12, 2026, from [Link]
-
Facile Construction of Hydantoin Scaffolds via a Post-Ugi Cascade Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]
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Preparation of Hydantoins by Catalytic Oxidative Carbonylation of α-Amino Amides | Request PDF. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. (2022). The Journal of Organic Chemistry. Retrieved January 12, 2026, from [Link]
-
Continuous Synthesis of Hydantoins: Intensifying the Bucherer– Bergs Reaction. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]
-
Synthesis and Characterization of Amino Acid-Derived Hydantoins. (n.d.). Malaysian Journal of Chemistry. Retrieved January 12, 2026, from [Link]
- Process for the hydrolysis of hydantoins. (n.d.). Google Patents.
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Methodological & Application
Application Note & Protocol: Synthesis and Characterization of Diphenylhydantoic Acid via Phenytoin Hydrolysis
Abstract: This document provides a comprehensive guide for the synthesis, purification, and characterization of diphenylhydantoic acid (DPHA) through the alkaline hydrolysis of 5,5-diphenylhydantoin (Phenytoin). DPHA is the primary hydrolytic degradation product of the widely used anticonvulsant Phenytoin and its prodrug, fosphenytoin.[1] The ability to synthesize and isolate DPHA is crucial for its use as an analytical standard in stability studies, impurity profiling, and metabolic research. This guide details the underlying chemical mechanism, offers a robust step-by-step protocol, and outlines analytical methods for structural verification and purity assessment, tailored for researchers in pharmaceutical chemistry and drug development.
Introduction: The Significance of this compound
Phenytoin (5,5-diphenylhydantoin) is a cornerstone therapeutic agent for the management of epilepsy.[2] Its chemical stability is a critical parameter in pharmaceutical formulations. Under aqueous alkaline conditions, the hydantoin ring of phenytoin is susceptible to hydrolysis, leading to the formation of this compound (DPHA). This transformation involves the cleavage of one of the amide bonds within the five-membered ring structure.
Understanding this degradation pathway is not merely an academic exercise. DPHA is a known metabolite and the principal degradation product in parenteral formulations of phenytoin and its water-soluble prodrug, fosphenytoin.[1] Therefore, regulatory bodies require stringent monitoring of DPHA levels as a critical quality attribute of the drug product. Access to a pure, well-characterized standard of DPHA is essential for:
-
Method Validation: Developing and validating analytical methods (e.g., HPLC) to quantify DPHA in drug formulations.
-
Stability Testing: Assessing the shelf-life and degradation kinetics of phenytoin-based products under various storage conditions.
-
Toxicological Studies: Evaluating the safety profile of the degradant, although studies suggest DPHA has a much lower potential for toxicity than its parent compound.[1]
This application note provides a reliable laboratory-scale method to synthesize DPHA, enabling researchers to produce this critical reference material in-house.
Reaction Mechanism: Alkaline Hydrolysis of the Hydantoin Ring
The conversion of phenytoin to this compound is a classic example of a base-catalyzed hydrolysis of a cyclic amide (a lactam). The reaction proceeds via a nucleophilic acyl substitution mechanism.
-
Nucleophilic Attack: A hydroxide ion (OH⁻) from the alkaline medium acts as a nucleophile, attacking one of the electrophilic carbonyl carbons (C4 or C2) of the hydantoin ring.
-
Tetrahedral Intermediate Formation: This attack forms an unstable, negatively charged tetrahedral intermediate.
-
Ring Opening: The intermediate collapses, leading to the cleavage of the C-N bond within the ring. This step is the rate-determining step and is facilitated by the stability of the resulting resonance-stabilized anion.
-
Protonation: During the acidic workup, a proton (H⁺) is added to the resulting carboxylate and amide anions, yielding the final product, this compound, which is a carboxylic acid.
Below is a diagram illustrating the chemical transformation.
Caption: Chemical structures of Phenytoin and this compound.
Experimental Protocol
This protocol is designed for the synthesis of DPHA from phenytoin on a laboratory scale. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Materials and Reagents
| Reagent / Material | Grade | Supplier Example | Notes |
| Phenytoin (5,5-Diphenylhydantoin) | ≥98.0% | Merck/Sigma-Aldrich | CAS: 57-41-0[3] |
| Sodium Hydroxide (NaOH) | Reagent Grade | Standard Supplier | Pellets or flakes |
| Hydrochloric Acid (HCl) | Concentrated (37%) | Standard Supplier | Use with extreme caution |
| Ethanol (95%) | Reagent Grade | Standard Supplier | Used as co-solvent and for recrystallization |
| Deionized Water | High Purity | In-house | For solutions and washing |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Standard Supplier | For drying organic layers (optional) |
| Diethyl Ether | Reagent Grade | Standard Supplier | For extraction (optional) |
Step-by-Step Synthesis Procedure
The overall workflow for the synthesis is depicted below.
Caption: Workflow diagram for the synthesis of this compound.
1. Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5.0 g of Phenytoin (19.8 mmol).
-
In a separate beaker, prepare a 2 M solution of sodium hydroxide by carefully dissolving 8.0 g of NaOH (200 mmol) in 100 mL of deionized water. Caution: This process is highly exothermic.
-
Add 50 mL of the 2 M NaOH solution and 50 mL of 95% ethanol to the round-bottom flask containing the phenytoin. The ethanol acts as a co-solvent to increase the solubility of the starting material.[4]
2. Hydrolysis Reaction:
-
Heat the mixture to reflux using a heating mantle.
-
Maintain a gentle reflux with continuous stirring for approximately 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting phenytoin spot has disappeared.
3. Workup and Precipitation:
-
After the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.
-
Pour the reaction mixture into a 500 mL beaker containing 150 mL of cold deionized water.
-
While stirring vigorously (a magnetic stirrer is recommended), slowly and carefully add concentrated hydrochloric acid dropwise to the solution. Extreme caution is advised.
-
Continue adding HCl until the solution is strongly acidic (pH 1-2, check with pH paper). A voluminous white precipitate of this compound will form. The principle behind this is to convert the soluble sodium salt of the carboxylic acid into the water-insoluble free acid.[5]
4. Isolation and Preliminary Purification:
-
Cool the beaker in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the white solid by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with several portions of cold deionized water to remove inorganic salts (NaCl) and excess HCl.
-
Allow the crude product to air-dry on the filter paper for at least one hour.
5. Recrystallization (Final Purification):
-
Transfer the crude, air-dried solid to a 250 mL Erlenmeyer flask.
-
Add the minimum amount of hot 95% ethanol required to fully dissolve the solid. This is a common technique for recrystallizing organic acids.[6]
-
Once dissolved, slowly add hot deionized water dropwise until the solution becomes faintly turbid. If it becomes too cloudy, add a few drops of hot ethanol to clarify.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of a cold ethanol/water (1:1) mixture, and then with a small amount of cold deionized water.
6. Drying:
-
Dry the purified crystals in a vacuum oven at 50-60°C overnight or until a constant weight is achieved. The expected yield is typically in the range of 80-90%.
Product Characterization
Validation of the final product's identity and purity is a mandatory step. The following table summarizes key properties.
| Property | Phenytoin (Starting Material) | This compound (Product) |
| IUPAC Name | 5,5-diphenylimidazolidine-2,4-dione | 2-(carbamoylamino)-2,2-diphenylacetic acid |
| Molecular Formula | C₁₅H₁₂N₂O₂[7] | C₁₅H₁₄N₂O₃[8] |
| Molecular Weight | 252.27 g/mol [3] | 270.28 g/mol [8] |
| Appearance | White crystalline powder[7] | White solid |
| Melting Point | 293-295 °C[9] | 163 °C[10] |
Analytical Techniques
-
Melting Point Determination: A sharp melting point close to the literature value of 163 °C is a strong indicator of purity.[10] A broad or depressed melting range suggests the presence of impurities.
-
Infrared (IR) Spectroscopy:
-
Expected Peaks for DPHA: A broad O-H stretch from the carboxylic acid (~3300-2500 cm⁻¹), N-H stretching from the amide/urea groups (~3400-3200 cm⁻¹), a C=O stretch from the carboxylic acid (~1700 cm⁻¹), and a C=O stretch from the urea moiety (~1650 cm⁻¹).
-
Comparison to Phenytoin: The disappearance of the characteristic coupled C=O stretches of the hydantoin ring and the appearance of the broad carboxylic acid O-H stretch are key indicators of a successful reaction.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (in DMSO-d₆):
-
¹H NMR: Expect to see complex multiplets in the aromatic region (~7.2-7.5 ppm), signals for the NH protons, and a broad singlet for the carboxylic acid proton (typically >10 ppm).
-
¹³C NMR: Expect signals for the carboxylic acid carbon (~175 ppm), the urea carbonyl carbon (~158 ppm), the quaternary carbon bonded to the phenyl rings, and multiple signals for the aromatic carbons.
-
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the preferred method for assessing purity.[11] A single sharp peak for the product, with an absence of a peak corresponding to the retention time of phenytoin, confirms the completion of the reaction and high purity of the isolated material.
Safety and Handling
-
Phenytoin: Suspected of causing cancer and may damage fertility or the unborn child.[3] Handle with appropriate containment.
-
This compound: Handle in accordance with good industrial hygiene and safety practices. Avoid creating dust.[10]
-
Sodium Hydroxide & Hydrochloric Acid: Both are highly corrosive. Handle with extreme care, using appropriate PPE to avoid skin and eye contact. All additions should be performed slowly and in a controlled manner within a fume hood.
-
Waste Disposal: Dispose of all chemical waste in accordance with applicable regional, national, and local laws and regulations.[10]
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Kutt, H., et al. (1975). A Study of the Pharmacokinetics of Phenytoin (Diphenylhydantoin) in Epileptic Patients, and the Development of a Nomogram for Making Dose Increments. Epilepsia, 16(4), 627-46. [Link]
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Gbaguidi, F. A., et al. (2003). A rapid and efficient microwave-assisted synthesis of hydantoins and thiohydantoins. Tetrahedron Letters, 44(41), 7585-7587. [Link]
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Siopa, F., et al. (2024). Batch and continuous synthesis of 5,5-diphenylhydantoin, an active pharmaceutical ingredient. ChemRxiv. [Link]
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American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]
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Gbaguidi, F. A., et al. (2011). A high yield synthesis of phenytoin and related compounds using microwave activation. African Journal of Pure and Applied Chemistry, 5(7), 168-175. [Link]
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Grzegożek, M., et al. (2006). Synthesis of 5,5-diphenyl-3-(methylthiomethyl)hydantoin and 5,5-diphenyl-3-(methysulfonylomethyl)hydantoin. Molbank, M480. [Link]
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Ashnagar, A., et al. (2009). Synthesis of 5,5-diphenyl-2,4-imidazolidinedione (Phenytoin) from Almond. International Journal of ChemTech Research, 1(1), 47-52. [Link]
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Introduction: The Analytical Imperative for Quantifying Diphenylhydantoic Acid
An In-Depth Guide to the Quantitative Analysis of Diphenylhydantoic Acid
This compound (DPHA) is the primary, yet pharmacologically inactive, metabolite of the widely used anticonvulsant drug, phenytoin. The quantification of DPHA is of paramount importance in several key areas of pharmaceutical science and clinical research. As the main product of the hydrolytic degradation of phenytoin, its concentration serves as a critical marker for the stability of phenytoin formulations. In clinical settings, monitoring DPHA levels alongside the parent drug can provide a more complete picture of an individual's metabolic profile, aiding in therapeutic drug monitoring (TDM) and pharmacokinetic/pharmacodynamic (PK/PD) modeling.
Phenytoin undergoes metabolism in the liver, where it is first hydroxylated and then conjugated. However, a significant pathway involves the hydrolysis of the hydantoin ring to form DPHA.[1] This conversion can occur both in vivo and in vitro, making robust analytical methods essential for distinguishing between metabolic processes and formulation instability. This guide provides a comprehensive overview and detailed protocols for the quantification of DPHA in biological matrices, designed for researchers, analytical chemists, and drug development professionals. We will explore the foundational principles and practical execution of leading analytical techniques, emphasizing the rationale behind methodological choices to ensure data of the highest accuracy and integrity.
Physicochemical Characteristics of this compound
A thorough understanding of the analyte's properties is the foundation of any successful analytical method. DPHA is a polar carboxylic acid, which dictates the strategies required for its extraction and chromatographic analysis.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₄N₂O₃ | [2] |
| Molecular Weight | 270.28 g/mol | [2] |
| Monoisotopic Mass | 270.10044231 Da | [2][3] |
| Melting Point | ~160-162 °C | [1] |
| Appearance | White crystalline solid | [1] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol and acetone. | [1] |
Core Analytical Methodologies
The choice of an analytical technique for DPHA quantification depends on the required sensitivity, selectivity, available instrumentation, and the complexity of the sample matrix. Three primary methods are discussed: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
-
HPLC-UV: A robust and widely accessible technique. It separates DPHA from other compounds based on its affinity for the stationary phase, and quantification is achieved by measuring its absorbance of UV light at a specific wavelength. While cost-effective, it may lack the sensitivity and selectivity required for trace-level analysis in complex biological fluids.[4]
-
LC-MS/MS: The gold standard for bioanalysis.[5] This method combines the powerful separation capabilities of HPLC with the exceptional sensitivity and specificity of tandem mass spectrometry. It allows for the unambiguous identification and quantification of DPHA, even at very low concentrations, by monitoring specific parent-to-daughter ion transitions.[6] This minimizes interference from matrix components, a common challenge in bioanalysis.[7]
-
GC-MS: A powerful technique for volatile compounds.[8][9] Due to DPHA's low volatility and high polarity (owing to its carboxylic acid and amide groups), it cannot be analyzed directly by GC.[10] A chemical derivatization step is mandatory to convert DPHA into a more volatile and thermally stable analogue suitable for GC analysis.[11][12]
Critical Stage: Sample Preparation from Biological Matrices
The primary challenge in bioanalysis is the "matrix effect," where endogenous components of a biological sample (e.g., proteins, salts, phospholipids) interfere with the analysis.[7] Therefore, an effective sample preparation strategy is crucial to isolate DPHA, remove interfering substances, and concentrate the analyte before instrumental analysis.
The general workflow for sample preparation is depicted below. The choice between Protein Precipitation, Liquid-Liquid Extraction, and Solid-Phase Extraction is a trade-off between speed, cost, and the required cleanliness of the final extract.
Caption: General workflow for biological sample preparation.
Protocol 1: Protein Precipitation (PPT)
This is the simplest and fastest method, suitable for initial screening or when matrix effects are minimal.
-
To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard (IS).
-
Vortex vigorously for 1 minute to ensure complete protein denaturation.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for HPLC or LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE offers a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent.
-
To 200 µL of plasma or serum, add the internal standard.
-
Acidify the sample by adding 20 µL of 2% phosphoric acid to protonate the carboxylic acid group of DPHA, making it less polar.[13]
-
Add 1 mL of a suitable organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Vortex for 2 minutes, then centrifuge at 3,000 x g for 5 minutes to separate the layers.
-
Transfer the upper organic layer to a new tube.
-
Evaporate to dryness under nitrogen and reconstitute as described in the PPT protocol.
Protocol 3: Solid-Phase Extraction (SPE)
SPE provides the cleanest samples by utilizing specific chemical interactions between the analyte and a solid sorbent.
-
Conditioning: Pass 1 mL of methanol, followed by 1 mL of water, through a C18 SPE cartridge.
-
Loading: Load 200 µL of the pre-treated sample (acidified plasma, as in LLE step 2).
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute DPHA and the IS with 1 mL of methanol or acetonitrile.
-
Evaporate the eluate to dryness and reconstitute.
Application Protocol I: Quantification by HPLC-UV
This method is ideal for routine analysis in quality control labs or for studies where high sensitivity is not the primary requirement.
Caption: HPLC-UV workflow for DPHA quantification.
Instrumentation and Chromatographic Conditions
| Parameter | Recommended Setting |
| HPLC System | Standard HPLC with UV/PDA Detector |
| Analytical Column | C18, 150 x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 25 mM Phosphate Buffer (pH 3.0) (40:60, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
| Detection Wavelength | 230 nm |
Methodology
-
Sample Preparation: Prepare samples using LLE (Protocol 2) for optimal results.
-
Calibration Standards: Prepare a stock solution of DPHA in methanol. Serially dilute this stock in blank, analyte-free plasma to create calibration standards ranging from 0.5 to 50 µg/mL.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range, independent of the calibration standards.
-
Analysis: Inject the prepared standards, QCs, and unknown samples into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of DPHA against its concentration. Determine the concentration of DPHA in unknown samples from this curve.
Application Protocol II: Quantification by LC-MS/MS
This is the definitive method for pharmacokinetic studies and any application requiring high sensitivity and specificity.[14][15]
Caption: LC-MS/MS workflow using Multiple Reaction Monitoring (MRM).
Instrumentation and Conditions
| Parameter | Recommended Setting |
| LC System | UHPLC system for fast gradients |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Analytical Column | C18, 50 x 2.1 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 95% B over 3 minutes |
| Ionization Source | Electrospray Ionization (ESI), Negative Mode |
| MRM Transition (DPHA) | Precursor (Q1): 269.1 m/z → Product (Q3): 225.1 m/z (loss of -CO₂H) |
| MRM Transition (IS) | e.g., Isotope-labeled DPHA or a structural analogue |
Methodology
-
Sample Preparation: Use SPE (Protocol 3) to achieve the cleanest extract and minimize ion suppression.
-
Calibration Standards: Prepare calibration standards in blank matrix covering the expected concentration range (e.g., 1 ng/mL to 1000 ng/mL).
-
Analysis: Inject prepared samples into the LC-MS/MS system. The system will specifically monitor the defined MRM transitions for DPHA and its internal standard.
-
Quantification: Create a calibration curve by plotting the ratio of the DPHA peak area to the IS peak area against concentration. This ratioing corrects for any variability during sample processing and injection.[6]
Application Protocol III: Quantification by GC-MS
This method is used less frequently due to the required derivatization step but can be highly effective if LC-MS/MS is unavailable.
Caption: GC-MS workflow including the mandatory derivatization step.
Derivatization: Making DPHA GC-Amenable
The active hydrogens on the carboxylic acid and amide groups of DPHA must be replaced to increase volatility.[11][16] Methylation is a common and effective approach.
-
Prepare the sample extract and evaporate to complete dryness as per LLE or SPE protocols.
-
Add 50 µL of a methylating agent, such as 0.2 M trimethylanilinium hydroxide (TMAH) in methanol.
-
Vortex briefly and inject directly into the hot GC inlet. The high temperature of the inlet (e.g., 250°C) facilitates an instantaneous "on-column" methylation reaction.
Instrumentation and Conditions
| Parameter | Recommended Setting |
| GC-MS System | Standard GC with a Mass Selective Detector (MSD) |
| GC Column | DB-5ms or similar, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 150°C, ramp to 280°C at 20°C/min, hold for 5 min |
| Ionization Mode | Electron Impact (EI), 70 eV |
| Detection Mode | Selected Ion Monitoring (SIM) for characteristic fragment ions of the methylated DPHA derivative. |
Method Validation and Performance Comparison
A validated analytical method provides assurance of its reliability. Key validation parameters are summarized below for the described techniques.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS (with Derivatization) |
| Linearity (R²) | > 0.995 | > 0.998 | > 0.995 |
| Limit of Quant. (LOQ) | ~0.2 - 0.5 µg/mL[17] | ~0.5 - 2.5 ng/mL[15] | ~10 - 50 ng/mL |
| Accuracy (% Bias) | Within ±15% | Within ±15% | Within ±15% |
| Precision (%RSD) | < 15%[18] | < 15% | < 15% |
| Selectivity | Moderate (Risk of co-elution) | High (Based on m/z) | High (Based on m/z) |
| Throughput | Moderate | High | Low (due to derivatization) |
Conclusion and Recommendations
The quantification of this compound is an essential task in pharmaceutical analysis and clinical research.
-
For applications requiring the highest sensitivity and specificity, such as pharmacokinetic analysis in biological matrices, LC-MS/MS is the unequivocally superior method . Its ability to minimize matrix effects and provide unambiguous detection at the ng/mL level is unmatched.
-
For routine quality control of pharmaceutical formulations where DPHA concentrations are expected to be higher, HPLC-UV offers a reliable, robust, and cost-effective solution .
-
GC-MS serves as a viable alternative when LC-MS/MS is not available, provided that the derivatization procedure is carefully optimized and controlled for reproducibility.
The protocols and insights provided in this guide offer a comprehensive framework for establishing a robust and reliable analytical method for this compound. The ultimate choice of method should be guided by the specific analytical challenge, required sensitivity, and the resources available to the laboratory.
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Application Note & Protocol: A Stability-Indicating HPLC Method for the Quantification of Diphenylhydantoic Acid
Abstract
This document provides a comprehensive guide to a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Diphenylhydantoic Acid (DPHA). DPHA is a principal degradation product and a minor metabolite of the widely used anticonvulsant drug, Phenytoin.[1] Monitoring DPHA is critical for assessing the stability of Phenytoin formulations and for pharmacokinetic studies. This application note details the optimized chromatographic conditions, a step-by-step protocol for sample and standard preparation, and a full validation strategy based on the International Council for Harmonisation (ICH) guidelines.[2][3][4][5][6] The causality behind experimental choices is explained to provide a deeper understanding of the method's principles.
Introduction: The Scientific Rationale
Phenytoin (5,5-diphenylhydantoin) has been a cornerstone in the management of epilepsy for over eight decades.[7] Its therapeutic efficacy, however, is complicated by a narrow therapeutic index and nonlinear pharmacokinetics.[8] The stability of phenytoin formulations is a key quality attribute, as degradation can lead to loss of potency and the formation of impurities. This compound (DPHA) is formed via the hydrolytic cleavage of the hydantoin ring of phenytoin.[1]
The presence and quantity of DPHA serve as a critical indicator of product degradation in pharmaceutical formulations. Therefore, a validated, stability-indicating analytical method capable of separating DPHA from the active pharmaceutical ingredient (API), phenytoin, and other potential impurities is essential for quality control and regulatory compliance. This HPLC method has been developed to be specific, accurate, and precise for the quantification of DPHA.
Chemical Structures
The chemical relationship between Phenytoin and its hydrolytic degradant, DPHA, underscores the importance of chromatographic separation.
Caption: Hydrolytic conversion of Phenytoin to DPHA.
Experimental Method
Materials and Reagents
-
Reference Standards: this compound (purity ≥98%), Phenytoin (purity ≥99%)
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade or Milli-Q)
-
Chemicals: Monobasic Potassium Phosphate (KH₂PO₄, analytical grade), Orthophosphoric Acid (analytical grade)
-
Sample Diluent: A mixture of Water and Acetonitrile (70:30 v/v) was chosen to ensure the solubility of both the polar DPHA and the less polar phenytoin, while being compatible with the initial mobile phase conditions.[9]
Instrumentation and Chromatographic Conditions
The method was developed and validated on a standard HPLC system equipped with a UV detector. The selection of a C18 stationary phase is based on its wide applicability in reversed-phase chromatography for separating compounds with moderate polarity.[10][11] The mobile phase composition and pH are critical for achieving optimal separation. An acidic pH (around 3.5) ensures that DPHA, a carboxylic acid, is in its protonated, less polar form, leading to better retention and peak shape on a reversed-phase column.[12][13]
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent system with Quaternary Pump, Autosampler, Column Compartment, and UV Detector |
| Column | Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 25 mM Monobasic Potassium Phosphate, pH adjusted to 3.5 with Orthophosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 30% B; 5-15 min: 30% to 70% B; 15-20 min: 70% B; 20.1-25 min: 30% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
Protocols
Standard Solution Preparation
Accuracy in standard preparation is paramount for quantitative analysis.
-
DPHA Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of DPHA reference standard into a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate for 10 minutes to dissolve, then dilute to volume with the diluent and mix well.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the DPHA stock solution with the diluent to achieve concentrations ranging from 0.5 µg/mL to 20 µg/mL. This range is typical for impurity quantification.[14]
Sample Preparation
The goal of sample preparation is to extract the analyte of interest into a clean solution suitable for injection.[15][16] For a drug product (e.g., Phenytoin tablets):
-
Sample Stock Solution: Accurately weigh and transfer a quantity of powdered tablets equivalent to 100 mg of Phenytoin into a 100 mL volumetric flask.
-
Extraction: Add approximately 70 mL of diluent and sonicate for 20 minutes to ensure complete dissolution of DPHA and Phenytoin.
-
Dilution: Allow the solution to cool to room temperature, then dilute to volume with the diluent and mix thoroughly.
-
Filtration: Centrifuge a portion of the solution at 4000 rpm for 10 minutes. Filter the supernatant through a 0.45 µm nylon syringe filter into an HPLC vial.[16] This step is crucial to remove excipients and prevent column blockage.
Caption: Workflow for Sample Preparation and Analysis.
Method Validation Protocol
The analytical method is validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[2][4][5]
System Suitability
Before initiating any validation experiments, the suitability of the chromatographic system must be confirmed.[10][17] A working standard solution (e.g., 5 µg/mL DPHA) is injected five times.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, which is critical for accurate integration. |
| Theoretical Plates (N) | ≥ 3000 | Indicates column efficiency and the ability to produce sharp peaks. |
| % RSD of Peak Area | ≤ 2.0% | Demonstrates the precision of the injection and the stability of the system. |
| Resolution (Rs) | > 2.0 (between DPHA and Phenytoin) | Confirms that the two components are adequately separated for quantification. |
Specificity (Forced Degradation)
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3] Forced degradation studies are performed on Phenytoin to demonstrate the stability-indicating nature of the method.
-
Acid Hydrolysis: 1 N HCl at 80°C for 2 hours
-
Base Hydrolysis: 1 N NaOH at 80°C for 30 minutes (Phenytoin degrades rapidly in basic conditions)[11]
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours
-
Thermal Degradation: 105°C for 48 hours
-
Photolytic Degradation: UV light (254 nm) for 48 hours
The method is considered specific if the DPHA peak is well-resolved from any peaks generated during the degradation studies, and peak purity analysis (using a PDA detector) confirms no co-eluting peaks.
Linearity
The linearity of an analytical procedure is its ability to obtain test results which are directly proportional to the concentration of the analyte.[3]
-
Range: 0.5 µg/mL to 20 µg/mL (LOQ to 200% of a hypothetical 0.5% impurity limit relative to a 1 mg/mL Phenytoin sample).
-
Procedure: Analyze a minimum of five concentrations across the range in triplicate.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
Accuracy (Recovery)
Accuracy is determined by applying the method to samples to which known amounts of the analyte have been added.[17]
-
Procedure: Spike a placebo or a sample solution with DPHA at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration) in triplicate.
-
Acceptance Criteria: The mean percent recovery should be within 90.0% to 110.0%.[17]
Precision
Precision is evaluated at two levels: repeatability and intermediate precision.[14]
-
Repeatability (Intra-assay precision): Analyze six replicate samples of a spiked solution (e.g., at 100% of the target concentration) on the same day, with the same analyst and equipment.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 5.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[10]
-
Determination: Based on the signal-to-noise ratio (S/N). Typically, S/N of 3:1 for LOD and 10:1 for LOQ.
-
Acceptance Criteria: Precision at the LOQ level should have an RSD ≤ 10.0%.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[10][17]
-
Variations:
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 2°C)
-
Mobile Phase pH (± 0.2 units)
-
-
Procedure: Analyze a system suitability solution under each varied condition.
-
Acceptance Criteria: System suitability parameters must still be met, and the peak retention times should not significantly shift.
Conclusion
The HPLC method detailed in this application note is a specific, linear, accurate, precise, and robust procedure for the quantitative determination of this compound. It is suitable for use in quality control laboratories for the analysis of Phenytoin drug substance and drug products, as well as in research settings for stability and related studies. The comprehensive validation approach ensures that the method is reliable and adheres to the stringent requirements of the pharmaceutical industry.
References
- Vertex AI Search. (2025, July 2). Understanding ICH Q2(R2)
- AMSbiopharma. (2025, July 22).
- ICH. (2023, November 30).
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- ECA Academy - gmp-compliance.org. (2022, April 6). ICH Guidance Q14 / Q2(R2)
- Scribd.
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- SAMPLE PREPAR
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Application Note: A Robust LC-MS/MS Method for the Quantitative Analysis of Diphenylhydantoic Acid in Human Plasma
Introduction: The Significance of Diphenylhydantoic Acid Monitoring
Phenytoin (5,5-diphenylhydantoin) is a cornerstone anticonvulsant drug used for decades in the management of epilepsy.[1] Its therapeutic efficacy is confined to a narrow therapeutic window, necessitating careful therapeutic drug monitoring (TDM) to ensure optimal patient outcomes and avoid toxicity. While the primary metabolite of phenytoin is 5-(p-hydroxyphenyl)-5-phenylhydantoin (HPPH), the presence of this compound (DPHA) in plasma samples is also of significant analytical interest.[2][3]
DPHA is the primary hydrolysis product of phenytoin. Its formation can occur in vivo as a minor metabolic pathway, but it is more critically known as a potential indicator of pre-analytical sample degradation. Improper sample handling, storage conditions, or pH shifts can lead to the ex vivo hydrolysis of phenytoin, artificially lowering the parent drug concentration and generating DPHA. Therefore, a validated method to accurately quantify DPHA alongside phenytoin is crucial for:
-
Ensuring the integrity of pharmacokinetic and TDM data by identifying samples compromised by ex vivo degradation.
-
Investigating the complete metabolic profile of phenytoin.
-
Supporting drug development and formulation studies where the stability of the parent drug is paramount.[4]
This application note presents a detailed, robust, and highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of DPHA in human plasma. The protocol is designed for researchers, clinical scientists, and drug development professionals, providing not only step-by-step instructions but also the scientific rationale behind key methodological choices.
Principle of the Method
The analytical strategy employs a simple and rapid protein precipitation step to extract DPHA and an internal standard (IS) from the plasma matrix.[5] The resulting supernatant is directly injected into an LC-MS/MS system. Chromatographic separation is achieved on a reversed-phase C18 column, which resolves the analyte from endogenous plasma components. Detection and quantification are performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides exceptional sensitivity and selectivity.[6] The concentration of DPHA is determined by comparing the peak area ratio of the analyte to the stable isotope-labeled internal standard against a calibration curve.
Caption: Overall analytical workflow from sample collection to final quantification.
Materials, Reagents, and Instrumentation
Materials and Reagents
-
This compound (DPHA) reference standard (≥98% purity)
-
Phenytoin-d10 (IS, ≥98% purity)[7]
-
Blank human plasma (with K2EDTA as anticoagulant)
-
Acetonitrile (LC-MS grade)[8]
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade, ~99%)
-
Ultrapure water (18.2 MΩ·cm)
-
Microcentrifuge tubes (1.5 mL)
-
Autosampler vials with inserts
Instrumentation
-
Liquid Chromatography System: Agilent 1290 Infinity II or equivalent UHPLC system.[7]
-
Mass Spectrometer: AB Sciex QTRAP 5500 or equivalent triple quadrupole mass spectrometer with a Turbo V™ ion source.[7]
-
Analytical Balance, Pipettes, Centrifuge
Detailed Experimental Protocols
Preparation of Standards and Quality Controls (QCs)
The foundation of an accurate quantitative assay is the precise preparation of standards.[9] All stock solutions should be stored at -20°C or lower when not in use.
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~2 mg of DPHA and Phenytoin-d10 reference standards. Dissolve each in methanol to a final concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the DPHA stock solution in 50:50 acetonitrile:water to create a series of working solutions for spiking calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the Phenytoin-d10 stock solution in 50:50 acetonitrile:water to a final concentration of 100 ng/mL.
-
Calibration (CAL) Standards and Quality Control (QC) Samples: Spike appropriate volumes of the DPHA working solutions into blank human plasma to prepare CAL standards covering the desired analytical range (e.g., 1-500 ng/mL). Independently prepare QC samples at low, medium, and high concentrations (e.g., 3, 75, and 400 ng/mL).
Plasma Sample Preparation Protocol
This protocol utilizes protein precipitation, a technique chosen for its speed, simplicity, and effectiveness in removing the majority of interfering proteins from the plasma matrix.[5][10] Using ice-cold solvent enhances the precipitation efficiency.
Caption: Step-by-step protocol for plasma sample preparation.
LC-MS/MS Instrument Parameters
The parameters below are optimized for the selective retention and sensitive detection of DPHA. The use of formic acid in the mobile phase is critical for promoting protonation of the analyte, which is essential for efficient ionization in positive ESI mode.[7]
Liquid Chromatography (LC) Parameters
| Parameter | Condition |
| Column | Kinetex EVO C18 (100 Å, 2.6 µm, 100 x 2.1 mm) or equivalent[7] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C[7] |
| Gradient Elution | 0-0.5 min (5% B), 0.5-3.0 min (5-95% B), 3.0-4.0 min (95% B), 4.1-5.0 min (5% B) |
Mass Spectrometry (MS/MS) Parameters
The choice of a stable isotope-labeled internal standard (Phenytoin-d10) is highly recommended. While a DPHA-SIL would be ideal, Phenytoin-d10 co-elutes closely and effectively compensates for variability in sample preparation and matrix effects due to its structural similarity.[11] MRM transitions are selected for maximum specificity and sensitivity.
| Parameter | Setting |
| Ion Source | Electrospray Ionization (ESI), Positive Mode[7] |
| IonSpray Voltage | 5500 V |
| Temperature | 500°C |
| Curtain Gas (CUR) | 35 psi |
| Ion Source Gas 1 (GS1) | 50 psi |
| Ion Source Gas 2 (GS2) | 55 psi |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Table of MRM Transitions
| Compound | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Declustering Potential (DP) | Collision Energy (CE) |
| DPHA | 271.3 | 253.3 (Quantifier) | 60 V | 25 eV |
| 271.3 | 182.1 (Qualifier) | 60 V | 35 eV | |
| Phenytoin-d10 (IS) | 263.3 | 192.2 | 80 V | 30 eV |
Note: MS parameters may require optimization for different instrument models.
Method Validation Protocol
To ensure the trustworthiness and reliability of the data, the method must be validated according to established international guidelines. The following experiments are critical.
| Validation Parameter | Purpose & Methodology | Acceptance Criteria |
| Selectivity | Analyze ≥6 blank plasma lots to ensure no endogenous peaks interfere with DPHA or IS detection. | Response in blank samples should be <20% of the LLOQ response. |
| Linearity & Range | Analyze calibration curves on 3 separate days. Plot analyte/IS peak area ratio vs. concentration. | r² ≥ 0.99; back-calculated standards within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | Analyze QC samples (Low, Mid, High) in replicates (n=6) on 3 separate days. | Intra- and Inter-day precision (RSD%) ≤15%. Accuracy (bias%) within ±15%.[12] |
| LLOQ | The lowest point on the calibration curve. | Must meet accuracy and precision criteria (within ±20% bias, ≤20% RSD). Signal-to-noise ratio >10.[12] |
| Matrix Effect | Compare analyte response in post-extraction spiked plasma vs. neat solution. | IS-normalized matrix factor should be between 0.85 and 1.15. |
| Recovery | Compare analyte response in pre-extraction spiked plasma vs. post-extraction spiked plasma. | Recovery should be consistent and reproducible across QC levels. |
| Stability | Assess analyte stability in plasma after freeze-thaw cycles, short-term bench-top storage, and long-term frozen storage. | Mean concentration should be within ±15% of the nominal concentration.[4][12] |
Expert Discussion: Rationale and Troubleshooting
The Critical Issue of Ex Vivo Hydrolysis
The primary challenge in DPHA analysis is preventing its formation after blood collection. Phenytoin's hydantoin ring is susceptible to hydrolysis under non-ideal pH conditions or due to enzymatic activity in the plasma.
Caption: Chemical hydrolysis of Phenytoin to this compound.
Preventative Measures:
-
Immediate Processing: Process blood samples as quickly as possible after collection.
-
Controlled Temperature: Keep samples on ice and centrifuge under refrigerated conditions.
-
Prompt Freezing: If analysis cannot be performed immediately, freeze plasma at -70°C or lower. The stability validation experiments are crucial to define acceptable storage times.[13]
Troubleshooting Common Issues
-
High DPHA in all samples: This may suggest a systemic issue with sample collection or storage protocols rather than a true in vivo result. Review the entire pre-analytical chain.
-
Poor Peak Shape: Ensure the pH of the sample extract is compatible with the mobile phase. The 0.1% formic acid in the precipitation solvent helps maintain an acidic environment suitable for injection.
-
Variable IS Response: This could indicate inconsistent protein precipitation or significant ion suppression. Ensure vortexing is thorough and consistent. If suppression is severe, a more rigorous sample cleanup like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be considered.[14][15]
Conclusion
This application note provides a comprehensive, validated LC-MS/MS protocol for the sensitive and selective quantification of this compound in human plasma. By combining a streamlined protein precipitation sample preparation with the power of tandem mass spectrometry, this method is well-suited for high-throughput environments. The inclusion of DPHA in the analytical workflow is a critical quality control measure that enhances the reliability of phenytoin TDM and pharmacokinetic data, ensuring the integrity of clinical and research findings.
References
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Gernaat, H. B. P. E., et al. (2022). A sensitive LC-MS/MS method for quantification of phenytoin and its major metabolite with application to in vivo investigations of intravenous and intranasal phenytoin delivery. Journal of Separation Science. Available at: [Link][2]
-
Gernaat, H. B. P. E., et al. (2022). A sensitive LC-MS/MS method for quantification of phenytoin and its major metabolite with application to in vivo investigations of intravenous and intranasal phenytoin delivery. Journal of Separation Science, via PMC. Available at: [Link][7]
-
Garg, U. (2017). Quantification of Free Phenytoin by Liquid Chromatography Tandem Mass Spectrometry (LC/MS/MS). Springer Nature Experiments. Available at: [Link][1]
-
Popa, D. S., et al. (2012). New LC/MS/MS method for the quantification of phenytoin in human plasma. ResearchGate. Available at: [Link][8]
-
Patel, B. N., et al. (2011). Determination and Quantification of Phenytoin in Human Plasma by Liquid Chromatography with Electrospray Ionization Tandem Mass. SciSpace. Available at: [Link]
-
Shimadzu Corporation. (n.d.). Development of LC/MS/MS Method for Screening and Quantitation of 47 Synthetic Dyes under Restricted Substance List in Textiles. Shimadzu. Available at: [Link]
-
Maguire, J. H., et al. (1979). Determination of 5-(p-hydroxyphenyl)-5-phenylhydantoin and studies relating to the disposition of phenytoin in man. PubMed. Available at: [Link][3]
-
Organomation. (n.d.). Preparing Samples for LC-MS/MS Analysis. Organomation. Available at: [Link]
-
Kee, A. C., et al. (2023). Optimised plasma sample preparation and LC-MS analysis to support large-scale proteomic analysis of clinical trial specimens. ScienceOpen. Available at: [Link][16]
-
Chemistry For Everyone. (2024). How Do You Prepare A Sample For LC-MS Analysis? YouTube. Available at: [Link][14]
-
Abca-Cabrera, A. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. Available at: [Link][10]
-
Neels, H. M., et al. (1980). Liquid-chromatographic method for simultaneous determination of phenytoin and 5-(4-hydroxyphenyl)-5-phenylhydantoin in plasma and urine. PubMed. Available at: [Link]
-
de Souza, L. S., et al. (2023). A multi-analyte LC-MS/MS method for the determination of 57 pharmaceuticals and illicit drugs in plasma, and its application to poisoning cases. PubMed. Available at: [Link][5]
-
Singh, R., et al. (2022). LC–PDA–MS/MS-Based Dereplication Guided Isolation of a New Optical Isomer of 19,20-Epoxycytochalasin-N and Its Cytotoxic Activity. National Institutes of Health (NIH). Available at: [Link]
-
Al-Gousous, J., et al. (2015). Determination of Phenytoin in Human Plasma by a Validated HPLC Method: Application to Therapeutic Drug Monitoring Study. ResearchGate. Available at: [Link]
-
Kopsky, D. J., et al. (2022). No Detectable Phenytoin Plasma Levels After Topical Phenytoin Cream Application in Chronic Pain: Inferences for Mechanisms of Action. PubMed. Available at: [Link]
-
Waters Corporation. (n.d.). An Overview of Testing for Mycotoxins and Plant Toxins in Food Using LC-MS/MS. Waters Corporation. Available at: [Link][6]
-
Di, L., et al. (2003). Development and application of high throughput plasma stability assay for drug discovery. PubMed. Available at: [Link][4]
-
Uno, Y., et al. (2014). Simultaneous LC-MS/MS analysis of the plasma concentrations of a cocktail of 5 cytochrome P450 substrate drugs and their metabolites. PubMed. Available at: [Link]
-
Jian, W., et al. (2020). A homologous series of internal standards for near universal application in the discovery LC-MS/MS bioanalytical laboratory. PubMed. Available at: [Link][11]
-
Kee, A. C., et al. (2023). Optimised plasma sample preparation and LC-MS analysis to support large-scale proteomic analysis of clinical trial specimens. St Andrews Research Repository. Available at: [Link][13]
-
Patel, B. N., et al. (2011). (PDF) Determination and Quantification of Phenytoin in Human Plasma by Liquid Chromatography with Electrospray Ionization Tandem Mass Spectrometry. ResearchGate. Available at: [Link]
-
Shimadzu Scientific Instruments. (n.d.). LC/MS/MS Method Package for Short Chain Fatty Acids. Shimadzu Scientific Instruments. Available at: [Link]
-
de Oliveira, A. C. S., et al. (2013). Determination of Ranitidine in Human Plasma by SPE and ESI-LC-MS/MS for Use in Bioequivalence Studies. Hindawi. Available at: [Link][12]
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Application Note: Quantitative Analysis of Diphenylhydantoic Acid in Biological Matrices by Derivatization Gas Chromatography-Mass Spectrometry
Abstract
This application note presents a robust and sensitive method for the quantitative analysis of diphenylhydantoic acid (DPHA), a minor, ring-opened metabolite of the anticonvulsant drug phenytoin. Due to its high polarity and low volatility stemming from carboxylic acid and amide functional groups, DPHA is not amenable to direct analysis by gas chromatography. This protocol details a comprehensive workflow involving solid-phase extraction (SPE) for sample clean-up, followed by chemical derivatization to enhance volatility and thermal stability. The resulting derivative is then analyzed by gas chromatography-mass spectrometry (GC-MS). This method provides the selectivity and sensitivity required for pharmacokinetic studies and therapeutic drug monitoring in research settings.
Underlying Principles: The Rationale for Derivatization
Direct GC-MS analysis of many pharmaceutical compounds and their metabolites is often hindered by their chemical properties. This compound (DPHA), with a molecular formula of C₁₅H₁₄N₂O₃, is a prime example of such a challenging analyte[1][2].
-
Polar Functional Groups: DPHA possesses two key functional groups that impede GC analysis: a carboxylic acid (-COOH) and a carbamoyl (amide) group (-CONH₂). The active hydrogen atoms in these groups lead to strong intermolecular hydrogen bonding.
-
Low Volatility & Thermal Instability: This hydrogen bonding results in a very low vapor pressure (low volatility). When subjected to the high temperatures of a GC inlet, such compounds tend to degrade thermally rather than vaporize, preventing their transfer onto the analytical column.
-
Poor Chromatography: If any DPHA does reach the column, its polar nature causes strong interactions with the stationary phase and any active sites in the GC system, leading to severe peak tailing, poor resolution, and low sensitivity[3].
Chemical derivatization is the process of chemically modifying the analyte to create a new compound with properties suitable for GC analysis[4]. For DPHA, the strategy is to mask the active hydrogens on the carboxylic acid and amide groups. This guide employs an alkylation (specifically, methylation) strategy, which converts the polar -COOH and -NH groups into less polar, more volatile, and more thermally stable methyl ester and N-methyl groups, respectively[5]. This transformation is the cornerstone of achieving reliable and reproducible GC-MS analysis.
Method Overview: The Analytical Workflow
The entire process, from sample receipt to final data analysis, follows a structured, multi-step approach designed to ensure accuracy and reproducibility. The workflow is visualized below.
Caption: High-level workflow for DPHA analysis.
Materials and Instrumentation
Reagents and Consumables
-
This compound (DPHA) reference standard
-
Internal Standard (IS): 5-(p-methylphenyl)-5-phenylhydantoin (MPPH) or stable isotope-labeled DPHA (recommended)
-
Methanol, Acetonitrile, Ethyl Acetate (HPLC or GC grade)
-
Formic Acid, Ammonium Hydroxide
-
Deionized water (18.2 MΩ·cm)
-
Nitrogen gas, high purity (99.999%)
-
Derivatizing Reagent: 0.2 M Trimethylsulfonium hydroxide (TMSH) in methanol
-
Solid-Phase Extraction (SPE) Cartridges: Nonpolar C8-SCX (Mixed-Mode, 200 mg, 3 mL)
-
Autosampler vials (2 mL) with inserts and caps
Instrumentation
-
Gas Chromatograph with split/splitless inlet, coupled to a Mass Spectrometer (e.g., Agilent GC/MSD)[6]
-
Analytical Balance
-
Centrifuge
-
SPE Vacuum Manifold
-
Sample Evaporator (Nitrogen blow-down or centrifugal)
-
Vortex Mixer
-
Heating Block
Detailed Experimental Protocol
Step 1: Preparation of Standards and Quality Controls (QCs)
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of DPHA reference standard and dissolve in 10 mL of methanol.
-
Internal Standard Stock (1 mg/mL): Prepare a 1 mg/mL stock solution of the chosen internal standard (e.g., MPPH) in methanol.
-
Working Standards: Serially dilute the primary stock solution with a 50:50 methanol:water mixture to prepare calibration standards at concentrations ranging from 50 ng/mL to 2000 ng/mL.
-
QC Samples: Prepare QC samples at low, medium, and high concentrations from a separate stock solution to ensure unbiased validation.
Step 2: Sample Preparation and Solid-Phase Extraction (SPE)
This SPE protocol is adapted from validated methods for phenytoin and related metabolites, designed to efficiently remove proteins and other matrix interferences[7][8].
-
Sample Aliquot: Pipette 500 µL of the biological sample (e.g., plasma) into a centrifuge tube.
-
Internal Standard Spiking: Add 20 µL of a working IS solution (e.g., 10 µg/mL) to all samples, standards, and QCs, except for the blank matrix. Vortex for 10 seconds.
-
Acidification: Add 500 µL of 2% formic acid in deionized water to the sample. Vortex for 10 seconds.
-
SPE Cartridge Conditioning: Condition a C8-SCX SPE cartridge by sequentially passing 2 mL of methanol followed by 2 mL of deionized water through the cartridge. Do not allow the sorbent bed to go dry.
-
Sample Loading: Load the acidified sample onto the conditioned SPE cartridge. Allow the sample to pass through slowly under gravity or light vacuum (~1-2 mL/min).
-
Washing: Wash the cartridge with 2 mL of 2% formic acid in water, followed by 2 mL of methanol to remove polar interferences. Dry the cartridge under high vacuum for 5 minutes.
-
Elution: Elute the analyte and internal standard by passing 2 mL of 5% ammonium hydroxide in ethyl acetate through the cartridge into a clean collection tube.
-
Evaporation: Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 40-50°C.
Step 3: Chemical Derivatization (On-Column Methylation)
This procedure uses TMSH, an efficient reagent that methylates acidic protons upon injection into the hot GC inlet[7][9].
-
Reconstitution: Reconstitute the dried residue from Step 2.8 in 100 µL of 0.2 M TMSH in methanol.
-
Vortex: Vortex the sample for 30 seconds to ensure complete dissolution.
-
Transfer: Transfer the final solution to a 2 mL autosampler vial with a glass insert.
-
Analysis: The sample is now ready for GC-MS injection. The derivatization reaction occurs in the heated inlet.
GC-MS Instrumental Parameters
The following parameters are a recommended starting point and should be optimized for the specific instrument in use.
| Parameter | Setting | Justification |
| Gas Chromatograph | ||
| Inlet Type | Split/Splitless | Splitless mode is used for trace analysis to ensure maximum transfer of the analyte onto the column[10]. |
| Inlet Temperature | 270°C | A high temperature is required to facilitate the rapid and complete on-column methylation by TMSH and vaporize the derivatives. |
| Injection Volume | 1 µL | Standard volume for capillary GC. |
| Carrier Gas | Helium (99.999% purity) | Inert carrier gas providing good chromatographic efficiency. |
| Flow Rate | 1.2 mL/min (Constant Flow) | Optimal flow rate for a 0.25 mm ID column to balance speed and resolution. |
| GC Column | 5% Phenyl Polymethylsiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film | A robust, general-purpose column providing excellent separation for a wide range of derivatized compounds[10]. |
| Oven Program | Initial: 100°C, hold 1 min. Ramp: 20°C/min to 300°C. Hold: 5 min. | The temperature program is designed to separate the derivatized analyte from solvent and matrix components and ensure it elutes as a sharp peak. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Impact (EI) | Standard, robust ionization technique providing reproducible fragmentation patterns for library matching and structural elucidation[11]. |
| Ionization Energy | 70 eV | Standard energy for EI, producing stable and extensive fragment libraries. |
| Source Temperature | 230°C | Standard source temperature to maintain ion optics cleanliness and prevent analyte condensation. |
| Quadrupole Temp. | 150°C | Standard quadrupole temperature. |
| Acquisition Mode | Scan (m/z 50-550) and/or Selected Ion Monitoring (SIM) | Full scan mode is used for initial method development and confirmation of the fragmentation pattern. SIM mode is used for quantitative analysis to maximize sensitivity by monitoring specific, characteristic ions. |
| Solvent Delay | 5 min | Prevents the high solvent volume from entering the MS source, preserving the filament and detector. |
Results and Data Interpretation
Expected Mass Spectrum and Fragmentation
Upon methylation with TMSH, both the carboxylic acid and the two amide nitrogens of DPHA are expected to be methylated. The resulting permethylated derivative, 2-(1,3-dimethylcarbamoylamino)-2,2-diphenylacetic acid methyl ester, would have a molecular weight of 312 g/mol . The Electron Impact (EI) mass spectrum is predicted to show characteristic fragments resulting from the cleavage of the molecule.
Caption: Proposed EI fragmentation pathway for permethylated DPHA.
For quantitative analysis in SIM mode, the following ions would be ideal candidates for monitoring: m/z 312 (molecular ion, for specificity), m/z 253 , and m/z 167 (base peak, for sensitivity).
Method Validation and Quantification
A full method validation should be performed according to regulatory guidelines.
-
Calibration Curve: The method should be linear over the range of 50-2000 ng/mL. A calibration curve is constructed by plotting the peak area ratio (DPHA/IS) against the nominal concentration. A linear regression with a weighting factor (1/x or 1/x²) is typically used.
-
Accuracy and Precision: The accuracy should be within ±15% of the nominal value (±20% at the LLOQ), and the precision (%CV) should not exceed 15% (20% at the LLOQ)[7].
-
Limit of Quantification (LOQ): Based on similar assays for phenytoin, the expected LOQ for this method is approximately 50 ng/mL, with a signal-to-noise ratio >10[7][8].
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Peak or Low Sensitivity | 1. Incomplete derivatization. 2. Poor SPE recovery. 3. Analyte degradation in the inlet. 4. MS source is dirty. | 1. Ensure derivatizing reagent is fresh. Optimize inlet temperature. 2. Check SPE elution solvent; ensure cartridge is not dried out before loading. 3. Lower the inlet temperature in 10°C increments. Check for active sites by injecting a known standard. 4. Perform routine MS source cleaning. |
| Peak Tailing | 1. Active sites in the GC system (inlet liner, column). 2. Column contamination or degradation. | 1. Deactivate the inlet liner with a silylating agent or replace it. 2. Trim 10-20 cm from the front of the column. If tailing persists, replace the column. |
| Variable Results | 1. Inconsistent SPE procedure. 2. Incomplete evaporation or reconstitution. 3. Poor pipetting technique. | 1. Automate SPE if possible. Ensure consistent vacuum and solvent flow rates. 2. Ensure samples are completely dry before reconstitution. Vortex thoroughly. 3. Use calibrated pipettes and consistent technique. |
| Interfering Peaks | 1. Matrix effects; co-eluting compounds. 2. Contamination from solvents or glassware. | 1. Optimize SPE wash steps. 2. Modify the GC temperature program to improve separation. 3. Use high-purity solvents and thoroughly clean all glassware. |
Conclusion
This application note provides a detailed protocol for the analysis of this compound using derivatization GC-MS. The method leverages solid-phase extraction for effective sample clean-up and chemical derivatization to enable robust and sensitive chromatographic analysis. By converting the polar DPHA into a volatile methyl derivative, this approach overcomes the inherent challenges of its chemical structure, making it a powerful tool for researchers in pharmacology, drug metabolism, and clinical chemistry.
References
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Ho, P. C., Triggs, E. J., Heazlewood, V., & Bourne, D. W. (1981). A gas chromatographic/mass spectrometric method for the simultaneous quantitation of 5,5-diphenylhydantoin (phenytoin), its para-hydroxylated metabolite and their stable isotope labelled analogs. Clinica Chimica Acta, 115(3), 263–275. [Link]
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Kumps, A. (1995). A capillary GC-MS method for analysis of phenytoin and [13C3]-phenytoin from plasma obtained from pulse dose pharmacokinetic studies. Journal of Pharmaceutical and Biomedical Analysis, 13(3), 325–330. [Link]
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Ketter, T. A., Post, R. M., & Worthington, K. (2013). A quantitative phenytoin GC-MS method and its validation for samples from human ex situ brain microdialysis, blood and saliva using solid-phase extraction. Journal of Analytical Toxicology, 37(2), 99–106. [Link]
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IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1996). Phenytoin. In Some Pharmaceutical Drugs. International Agency for Research on Cancer. Available from: [Link]
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Global Substance Registration System. This compound. Available from: [Link]
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Nakagawa, F., & Yano, S. (2004). Major metabolic pathways of phenytoin in humans. ResearchGate. Available from: [Link]
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PubChem. This compound (C15H14N2O3). PubChem. Available from: [Link]
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National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 134613, this compound. Retrieved January 12, 2026 from [Link].
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Richens, A., & Dunlop, A. (1975). A study of the pharmacokinetics of phenytoin (diphenylhydantoin) in epileptic patients, and the development of a nomogram for making dose increments. Epilepsia, 16(4), 627–646. [Link]
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Lander, C. M., Smith, M. T., & Eadie, M. J. (1979). Metabolism of diphenylhydantoin (phenytoin) during pregnancy. British Journal of Obstetrics and Gynaecology, 86(2), 125–132. [Link]
-
PharmGKB. Phenytoin Pathway, Pharmacokinetics. Clinical Pharmacogenetics Implementation Consortium (CPIC). Available from: [Link]
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Journal of Analytical Toxicology. (2013). A Quantitative Phenytoin GC–MS Method and its Validation for Samples from Human ex situ Brain Microdialysis, Blood and Saliva Using Solid-Phase Extraction. Oxford Academic. [Link]
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ResearchGate. (2013). A Quantitative Phenytoin GC-MS Method and its Validation for Samples from Human ex situ Brain Microdialysis, Blood and Saliva Using Solid-Phase Extraction. Available from: [Link]
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FDA Global Substance Registration System. This compound. Available from: [Link]
- Lin, D. L., & Wang, S. M. (2008). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 16(1), 1-10.
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PubChem. Diphenylhydantoin(phenytoin),1,2-dimethyl-. PubChem. Available from: [Link]
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Orata, F. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. In Advanced Gas Chromatography - Progress in Agricultural, Biomedical and Industrial Applications. InTech. [Link]
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Chemistry LibreTexts. (2023). Derivatization. Available from: [Link]
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- Okereke, C. N., & Onu, C. E. (2019). Gas Chromatography-Mass Spectrometry (GC-MS) Assay of Bio-Active Compounds and Phytochemical Analyses in Three Species of Apocynaceae. Journal of Advances in Biology & Biotechnology, 1-11.
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El-Koussi, W. M., & El-Zaher, A. A. (2015). Selective determination of dimenhydrinate in presence of six of its related substances and potential impurities using a direct GC/MS method. Saudi Pharmaceutical Journal, 23(4), 424–431. [Link]
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Hochegger, P., & Faist, J. (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Molecules, 27(23), 8205. [Link]
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Application Note: High-Purity Isolation of Synthesized Diphenylhydantoic Acid
Introduction: The Critical Need for Pure Diphenylhydantoic Acid
This compound (DPHA), with the IUPAC name 2-(carbamoylamino)-2,2-diphenylacetic acid, is a molecule of significant interest in pharmaceutical sciences.[1] It is recognized primarily as a principal degradation product and a minor metabolite of phenytoin, a widely used anticonvulsant drug.[2] As such, access to highly purified DPHA is essential for a variety of applications, including its use as a reference standard in impurity profiling of phenytoin formulations, toxicological studies, and in the development of analytical methods for pharmacokinetic monitoring.
The presence of unreacted starting materials or synthetic by-products can significantly compromise the reliability of these studies. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on robust and validated techniques for the purification of crude, synthesized this compound. We move beyond simple procedural lists to explain the underlying chemical principles, enabling scientists to adapt and troubleshoot these methods effectively. This guide details three primary purification methodologies: acid-base extraction, recrystallization, and flash column chromatography, along with methods for final purity assessment.
Physicochemical Profile of this compound
A thorough understanding of the physicochemical properties of DPHA is fundamental to designing an effective purification strategy. The molecule's structure is characterized by a central quaternary carbon bonded to two phenyl rings, a carboxylic acid group, and a ureido (-NH-CO-NH₂) group. These features dictate its solubility, polarity, and acidic character.
| Property | Value / Description | Source |
| IUPAC Name | 2-(carbamoylamino)-2,2-diphenylacetic acid | PubChem[1] |
| Molecular Formula | C₁₅H₁₄N₂O₃ | PubChem[1][3] |
| Molecular Weight | 270.28 g/mol | PubChem[1][3] |
| Key Functional Groups | Carboxylic Acid, Urea, Phenyl Rings | - |
| Predicted Acidity | The carboxylic acid moiety confers acidic properties, making the molecule amenable to deprotonation with a base. The pKa is expected to be similar to other carboxylic acids (approx. 4-5). | - |
| Predicted Polarity | Moderately polar due to the presence of hydrogen bond donors (N-H, O-H) and acceptors (C=O), but also contains significant non-polar character from the two phenyl rings. | - |
The presence of the carboxylic acid is the most strategically important feature for purification, as it provides a chemical handle for selective separation via acid-base extraction.
Strategic Approach to Purification
A multi-tiered purification strategy is often the most efficient path to achieving high purity. The choice of technique depends on the nature of the impurities and the desired final purity level. A typical workflow involves a bulk purification step to remove major impurities, potentially followed by a high-resolution chromatographic step for trace contaminants.
Caption: Decision workflow for DPHA purification.
Protocol 1: Purification via Acid-Base Extraction
Principle: This technique is a cornerstone of organic chemistry for separating acidic or basic compounds from neutral species.[4][5] The carboxylic acid group of DPHA is readily deprotonated by a weak aqueous base (e.g., sodium bicarbonate) to form a water-soluble carboxylate salt. Neutral or basic organic impurities remain in the organic phase and are thus separated. Subsequent acidification of the aqueous layer re-protonates the carboxylate, causing the purified DPHA to precipitate out of the solution.[6][7]
Materials and Reagents:
-
Crude this compound
-
Diethyl ether or Ethyl acetate (organic solvent)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
6 M Hydrochloric acid (HCl)
-
Deionized water
-
Separatory funnel (appropriate size)
-
Beakers and Erlenmeyer flasks
-
pH paper or pH meter
-
Büchner funnel and filter paper
-
Drying oven or vacuum desiccator
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude DPHA solid in a suitable organic solvent (e.g., 50-100 mL of ethyl acetate) in an Erlenmeyer flask. Ensure complete dissolution. Transfer the solution to a separatory funnel.
-
Initial Extraction: Add an equal volume of saturated NaHCO₃ solution to the separatory funnel. Stopper the funnel and invert it gently, venting frequently to release the CO₂ gas produced. Shake vigorously for 1-2 minutes.
-
Layer Separation: Allow the layers to separate completely. The aqueous layer (containing the sodium salt of DPHA) is typically the bottom layer. Drain the lower aqueous layer into a clean, large beaker.
-
Re-extraction: To ensure complete recovery, perform a second extraction on the remaining organic layer with a fresh portion of saturated NaHCO₃ solution. Combine this second aqueous extract with the first one in the beaker.
-
Organic Layer Wash (Optional): The organic layer, containing neutral and basic impurities, can be washed with brine (saturated NaCl solution) to remove residual water and then dried with a drying agent (e.g., anhydrous MgSO₄) and evaporated to recover these impurities if desired. For purification of DPHA, this layer can typically be discarded.
-
Precipitation: Cool the combined aqueous extracts in an ice bath. While stirring vigorously, slowly add 6 M HCl dropwise. Monitor the pH. Continue adding acid until the solution is strongly acidic (pH ~2). A white precipitate of pure DPHA will form.
-
Isolation and Drying: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid on the filter paper with two portions of cold deionized water to remove any inorganic salts. Allow the solid to air-dry on the funnel, then transfer it to a watch glass and dry to a constant weight in a vacuum oven at a moderate temperature (e.g., 50-60 °C).
Protocol 2: Purification via Recrystallization
Principle: Recrystallization purifies solid compounds based on their differential solubility in a given solvent at hot and cold temperatures.[8] An ideal solvent will dissolve the compound completely at its boiling point but only sparingly at low temperatures (e.g., 0-4 °C). As the hot, saturated solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals. Soluble impurities remain in the mother liquor.
Part A: Solvent Screening The success of recrystallization hinges on selecting the appropriate solvent. A systematic screening is paramount.
Screening Protocol:
-
Place ~20-30 mg of crude DPHA into several small test tubes.
-
To each tube, add a different candidate solvent (e.g., water, ethanol, acetone, ethyl acetate, toluene) dropwise at room temperature, vortexing after each addition. Note the solubility.
-
If the compound is insoluble at room temperature, heat the test tube in a water bath. Continue adding the solvent dropwise until the solid just dissolves.
-
Once dissolved, remove the tube from the heat and allow it to cool slowly to room temperature, then place it in an ice bath.
-
Observe the quality and quantity of crystal formation. An ideal solvent will yield a large crop of well-formed crystals upon cooling.
Data Summary Table for Solvent Screening:
| Solvent | Solubility (Cold) | Solubility (Hot) | Crystal Formation on Cooling | Assessment |
| Water | Insoluble | Sparingly Soluble | - | Poor |
| Ethanol | Sparingly Soluble | Very Soluble | Good crystal recovery | Good Candidate |
| Acetone | Soluble | Very Soluble | Poor recovery | Poor |
| Ethyl Acetate | Sparingly Soluble | Very Soluble | Good crystal recovery | Good Candidate |
| Toluene | Insoluble | Sparingly Soluble | - | Poor |
| Ethanol/Water (e.g., 9:1) | Sparingly Soluble | Very Soluble | Excellent crystal recovery | Excellent Candidate |
Note: The above data is illustrative. Actual results must be determined experimentally.
Part B: Step-by-Step Recrystallization Protocol (Using Ethanol/Water)
-
Dissolution: Place the crude DPHA in an Erlenmeyer flask. Add the primary solvent (ethanol) in small portions while heating the flask on a hot plate. Add just enough hot ethanol to completely dissolve the solid.
-
Co-solvent Addition: To the hot solution, add the co-solvent (water) dropwise until the solution becomes faintly cloudy (the cloud point), indicating saturation. Add a drop or two of the primary solvent (ethanol) to redissolve the precipitate and make the solution clear again.
-
Hot Filtration (if necessary): If any insoluble impurities are visible in the hot solution, perform a hot filtration through a fluted filter paper into a pre-warmed clean flask.
-
Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the growth of larger, purer crystals.
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the ice-cold recrystallization solvent mixture. Dry the purified crystals to a constant weight.
Protocol 3: High-Resolution Purification by Flash Column Chromatography
Principle: When very high purity is required, or when impurities have similar properties to DPHA, flash column chromatography is the method of choice. This technique separates compounds based on their differential partitioning between a solid stationary phase (e.g., silica gel) and a liquid mobile phase (eluent) that is passed through the column under pressure.[9][10] More polar compounds interact more strongly with the polar silica gel and thus elute more slowly.
Caption: Standard workflow for flash column chromatography.
Materials and Reagents:
-
Silica gel (flash grade, 230-400 mesh)
-
Glass chromatography column
-
Eluent solvents (e.g., Hexane/Ethyl Acetate mixture)
-
Small amount of acetic acid (optional modifier)
-
TLC plates, chamber, and UV lamp
-
Fraction collection tubes
-
Rotary evaporator
Step-by-Step Methodology:
-
Eluent Selection via TLC: Spot the crude DPHA on a TLC plate and develop it in various solvent systems (e.g., starting with 7:3 Hexane:Ethyl Acetate and increasing polarity). The ideal system gives the DPHA spot an Rf value of ~0.3-0.4 and separates it well from impurities.
-
Expert Tip: DPHA is acidic and may streak on silica. Adding ~0.5% acetic acid to the eluent can suppress the deprotonation of the carboxylic acid, leading to sharper bands and better separation.
-
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent. Pour the slurry into the column and use gentle air pressure to pack it evenly, avoiding cracks or air bubbles. Top the silica with a thin layer of sand.
-
Sample Loading:
-
Wet Loading: Dissolve the crude DPHA in a minimal amount of the eluent and carefully pipette it onto the sand layer.
-
Dry Loading (Recommended): Dissolve the crude DPHA in a volatile solvent (e.g., acetone), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column. This method often results in better resolution.
-
-
Elution: Carefully add the eluent to the column and apply positive pressure (using a pump or inert gas) to achieve a steady flow rate.
-
Fraction Collection: Collect the eluting solvent in a series of numbered test tubes.
-
Fraction Analysis: Analyze the collected fractions by TLC. Spot several fractions per plate to identify which ones contain the pure product.
-
Isolation: Combine the fractions that contain only pure DPHA. Remove the solvent using a rotary evaporator to yield the final, highly purified product.
Purity Verification and Characterization
After purification, the identity and purity of the final product must be confirmed.
-
Melting Point (MP): A sharp melting range (e.g., within 1-2 °C) is a good indicator of high purity. An impure sample will exhibit a depressed and broad melting range.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment.[11][12] A reverse-phase C18 column with a mobile phase like acetonitrile/water with a TFA or formic acid modifier is a typical starting point. A pure sample should show a single major peak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the molecule, ensuring no unintended chemical transformations occurred during purification. Quantitative NMR (qNMR) can also provide a highly accurate purity value.[11]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique can quickly confirm the presence of key functional groups (O-H stretch of the carboxylic acid, C=O stretches of the acid and urea, N-H stretches).
Conclusion
The purification of synthesized this compound can be achieved through several robust methods. Acid-base extraction offers a rapid and scalable technique for bulk purification, effectively removing non-acidic impurities. Recrystallization is a powerful method for significantly enhancing purity, provided a suitable solvent system is identified. For achieving the highest level of purity required for analytical standards, flash column chromatography provides unparalleled resolution. The selection of the optimal technique or sequence of techniques will depend on the specific impurity profile of the crude material and the final application of the DPHA.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 134613, this compound. PubChem. Retrieved from: [Link]
-
University of Colorado Boulder, Department of Chemistry. Acid-Base Extraction. CU Boulder Organic Chemistry. Retrieved from: [Link]
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Mankad, D. N., et al. (1999). Probabilistic approach to the establishment of maximal content limits of impurities in drug formulations: the case of parenteral this compound. Regulatory Toxicology and Pharmacology. Retrieved from: [Link]
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Wikipedia. Acid–base extraction. Wikipedia, The Free Encyclopedia. Retrieved from: [Link]
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Weldon, P. (Date not available). Experiment 6 - Extraction. Pima Community College. Retrieved from: [Link]
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ChemCon GmbH. Identity determination and purity testing. ChemCon GmbH. Retrieved from: [Link]
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ACS Green Chemistry Institute Pharmaceutical Roundtable. MedChem Tips and Tricks. American Chemical Society. Retrieved from: [Link]
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Global Substance Registration System. This compound. FDA.gov. Retrieved from: [Link]
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Hans Reich. Bordwell pKa Table. University of Wisconsin-Madison. Retrieved from: [Link]
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Chemistry LibreTexts. 7.7: Acid-Base Extraction. Chemistry LibreTexts. Retrieved from: [Link]
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ResearchGate. The Chromatographic Separation and Determination of Diphenylhydantoin and Phenobarbital. ResearchGate. Retrieved from: [Link]
-
Hans Reich. Equilibrium pKa Table (DMSO Solvent and Reference). University of Wisconsin-Madison. Retrieved from: [Link]
-
S. Ashutosh Kumar, et al. (2024). Review on the modern analytical advancements in impurities testing. Results in Chemistry. Retrieved from: [Link]
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University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. University of Rochester. Retrieved from: [Link]
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MDPI. Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. MDPI. Retrieved from: [Link]
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American Pharmaceutical Review. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. Retrieved from: [Link]
-
Organic Syntheses. diphenylacetic acid. Organic Syntheses. Retrieved from: [Link]
-
University of Tartu, Chair of Analytical Chemistry. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu. Retrieved from: [Link]
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Professor Dave Explains (2023). Performing Column Chromatography. YouTube. Retrieved from: [Link]
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ResearchGate. Solubility comparison in dichloromethane. ResearchGate. Retrieved from: [Link]
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PubMed Central. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. National Library of Medicine. Retrieved from: [Link]
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Thompson Rivers University. pKa Vaules for Organic and Inorganic Bronsted Acids at 25oC. Thompson Rivers University. Retrieved from: [Link]
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IUPAC-NIST Solubility Data Series. NIST. Retrieved from: [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 8333, Diphenylacetic Acid. PubChem. Retrieved from: [Link]
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ResearchGate. Solubilities of Diphenylphosphinic Acid in Selected Solvents. ResearchGate. Retrieved from: [Link]
-
CSUN Chemistry (2020). Recrystallization of Acetanilide. YouTube. Retrieved from: [Link]
-
Krug, S. (2018). Column Chromatography - Separating the Dyes from Kool-Aid. YouTube. Retrieved from: [Link]
-
ResearchGate. Solubility of N-phenylanthranilic acid in nine organic solvents from T = (283.15 to 318.15) K: Determination and modelling. ResearchGate. Retrieved from: [Link]
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developing a validated bioanalytical method for DPHA
An Application Note and Comprehensive Protocol for the Development and Validation of a Bioanalytical Method for 3,4-Dihydroxyphenylacetic Acid (DPHA) in Human Plasma using LC-MS/MS
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the development and validation of a robust and sensitive bioanalytical method for the quantification of 3,4-Dihydroxyphenylacetic acid (DPHA), a major metabolite of dopamine, in human plasma. The methodology employs a targeted sample preparation strategy using mixed-mode solid-phase extraction (SPE) followed by analysis with liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol is designed to meet the stringent requirements for bioanalytical method validation as stipulated by major regulatory agencies, ensuring the generation of reliable data for pharmacokinetic, toxicokinetic, and clinical studies.[1][2]
Introduction: The Rationale for a Validated DPHA Assay
3,4-Dihydroxyphenylacetic acid (DOPAC or DPHA) is a primary metabolite of dopamine, formed via the action of monoamine oxidase (MAO).[3][4] The quantitative analysis of DPHA in biological matrices like plasma is a critical tool for researchers in neuroscience, pharmacology, and clinical diagnostics. It provides a valuable index of dopamine turnover and metabolic activity, which is essential for understanding the pathophysiology of neurological disorders and for assessing the pharmacodynamic effects of novel therapeutics targeting the dopaminergic system.[5][6]
Given its polar and acidic nature, DPHA presents unique challenges for bioanalysis, including potential instability and difficulty in achieving clean extraction from complex biological matrices.[7] A successful bioanalytical method must therefore not only be sensitive and specific but also highly reproducible. This application note details a method that overcomes these challenges through two key strategic choices:
-
Mixed-Mode Solid-Phase Extraction (SPE): DPHA is an acidic compound (pKa ~3.5) that is highly polar. A simple reversed-phase or protein precipitation cleanup is often insufficient to remove endogenous interferences from plasma.[8][9] We employ a mixed-mode SPE sorbent that combines strong anion exchange (SAX) with non-polar (reversed-phase) retention mechanisms. This dual-mode approach provides superior selectivity, allowing for a rigorous wash sequence that removes both ionic and hydrophobic interferences, resulting in an exceptionally clean final extract.[10][11][12]
-
Stable Isotope-Labeled Internal Standard (SIL-IS): To ensure the highest degree of accuracy and precision, a heavy-atom stable isotope-labeled internal standard (DPHA-d5) is used.[13][14] A SIL-IS is the gold standard in quantitative LC-MS/MS as it co-elutes with the analyte and experiences identical effects from sample preparation variability, matrix effects (ion suppression/enhancement), and instrument fluctuations, thereby providing the most effective normalization.[5][15][16][17]
This guide is structured to provide not just a protocol, but a framework for understanding the critical parameters and rationale behind each step, in alignment with global regulatory standards like the ICH M10 guideline.[1][2]
Experimental Workflow Overview
The entire process, from sample receipt to final data generation, follows a structured and logical flow designed to ensure data integrity and reproducibility.
Caption: High-level workflow for DPHA bioanalysis.
Detailed Methodology
Materials and Reagents
-
Analyte: 3,4-Dihydroxyphenylacetic acid (DPHA), ≥98% purity
-
Internal Standard: 3,4-Dihydroxyphenylacetic acid-d5 (DPHA-d5), ≥98% isotopic and chemical purity[13][14]
-
Solvents: Acetonitrile, Methanol (LC-MS Grade); Water (Type I, 18.2 MΩ·cm)
-
Reagents: Formic acid (≥99%), Acetic acid (glacial), Ammonium hydroxide
-
Biological Matrix: Human plasma (K2EDTA), Blank human plasma, Charcoal-stripped human plasma (for calibration standards)
-
SPE Cartridges: Mixed-Mode Strong Anion Exchange + Reversed-Phase Polymeric SPE cartridges (e.g., Strata-X-A, Oasis MAX, or equivalent, 30 mg/1 mL)
Instrumentation: LC-MS/MS System
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A reversed-phase C18 column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm) is recommended for good peak shape and separation from endogenous components.[18]
Optimized LC-MS/MS Conditions
The following tables outline the starting conditions for the method. Optimization of source parameters is critical and should be performed to maximize the response for DPHA.[2][19][20]
Table 1: Liquid Chromatography Parameters | Parameter | Recommended Condition | | :--- | :--- | | Column | Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm | | Mobile Phase A | 0.1% Formic Acid in Water | | Mobile Phase B | 0.1% Formic Acid in Acetonitrile | | Flow Rate | 0.4 mL/min | | Column Temp. | 40 °C | | Injection Vol. | 5 µL | | Gradient Program | Time (min) | %B | | | 0.0 | 2 | | | 0.5 | 2 | | | 2.5 | 50 | | | 2.6 | 95 | | | 3.5 | 95 | | | 3.6 | 2 | | | 5.0 | 2 |
Table 2: Mass Spectrometry Parameters | Parameter | Recommended Condition | | :--- | :--- | | Ionization Mode | ESI Negative | | Capillary Voltage | -3.0 kV | | Source Temp. | 150 °C | | Desolvation Temp. | 450 °C | | Nebulizer Gas | Nitrogen, 45 psi | | Drying Gas Flow | 10 L/min | | MRM Transitions | Compound | Q1 (m/z) | Q3 (m/z) | Collision Energy (eV) | | | DPHA | 167.1 | 123.1 | -15 | | | DPHA-d5 (IS) | 172.1 | 128.1 | -15 |
Note: The precursor ion for DPHA is [M-H]⁻, with a monoisotopic mass of 168.04. The m/z of 167.1 is used for detection. Mass transitions should be empirically optimized on the specific instrument being used. The listed transitions are based on published data and chemical principles.[21]
Preparation of Standards and Quality Controls (QCs)
-
Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions for DPHA and DPHA-d5 in methanol.
-
Working Standards: Serially dilute the DPHA stock solution with 50:50 Methanol:Water to prepare working standards for spiking the calibration curve.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the DPHA-d5 stock solution in 50:50 Methanol:Water. This concentration should be optimized to provide a robust signal without causing detector saturation.
-
Calibration Curve (CC) Standards: Spike appropriate volumes of the DPHA working standards into charcoal-stripped plasma to prepare a calibration curve consisting of a blank, a zero standard (spiked with IS only), and at least 6-8 non-zero concentration levels. A suggested range is 0.1 to 100 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in pooled human plasma at a minimum of four levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.
Protocol: Plasma Sample Preparation using Mixed-Mode SPE
This protocol is designed for high selectivity and removal of plasma interferences.
Sources
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- 2. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3,4-Dihydroxyphenylacetic acid - Wikipedia [en.wikipedia.org]
- 4. Mass spectrometry imaging identifies abnormally elevated brain l-DOPA levels and extrastriatal monoaminergic dysregulation in l-DOPA–induced dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Simultaneous quantification of dopamine, serotonin, their metabolites and amino acids by LC-MS/MS in mouse brain following repetitive transcranial magnetic stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. data.biotage.co.jp [data.biotage.co.jp]
- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
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- 11. chem.libretexts.org [chem.libretexts.org]
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- 13. isotope.com [isotope.com]
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- 15. waters.com [waters.com]
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- 17. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Application of LC-MS/MS method for determination of dihydroartemisin in human plasma in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | RUTHIGEN [ruthigen.com]
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- 21. Determination of Multiple Neurotransmitters through LC-MS/MS to Confirm the Therapeutic Effects of Althaea rosea Flower on TTX-Intoxicated Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Studies of Diphenylhydantoic Acid Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenytoin (5,5-diphenylhydantoin) is a cornerstone anticonvulsant medication with a narrow therapeutic index, necessitating a thorough understanding of its metabolic and degradation pathways. While the oxidative metabolism of phenytoin to 5-(p-hydroxyphenyl)-5-phenylhydantoin (p-HPPH) by cytochrome P450 enzymes is well-documented, the formation of diphenylhydantoic acid (DPHA) represents a significant, yet less explored, aspect of its chemistry. DPHA is recognized as a minor metabolite and a primary degradation product of phenytoin, formed through the hydrolysis of the hydantoin ring.[1] This hydrolytic conversion is particularly relevant in the context of formulation stability and understanding the complete pharmacokinetic profile of phenytoin.
These application notes provide a comprehensive guide for the in vitro study of DPHA formation from phenytoin. The protocols detailed herein are designed to be robust and self-validating, enabling researchers to investigate the kinetics and mechanisms of this transformation under controlled laboratory settings.
Scientific Rationale and Causality
The formation of DPHA from phenytoin is predominantly a chemical hydrolysis process, highly influenced by pH. The hydantoin ring of phenytoin is susceptible to cleavage under both acidic and basic conditions.[2] Understanding the kinetics of this pH-dependent hydrolysis is crucial for developing stable pharmaceutical formulations and for predicting potential degradation in physiological environments. While enzymatic hydrolysis in biological systems cannot be entirely ruled out, non-enzymatic hydrolysis is the primary focus of these protocols due to its well-established role in DPHA formation.
The experimental design outlined below is based on the principles of forced degradation studies, which are employed to identify potential degradation products and pathways of a drug substance.[3][4] By subjecting phenytoin to controlled pH and temperature stress, we can reliably induce the formation of DPHA and subsequently quantify its generation over time.
Metabolic and Degradation Pathway of Phenytoin to DPHA
The conversion of phenytoin to DPHA involves the hydrolytic opening of the hydantoin ring structure. This process is catalyzed by the presence of hydroxyl or hydronium ions.
Caption: Hydrolytic conversion of Phenytoin to DPHA.
Experimental Protocols
Protocol 1: In Vitro pH-Dependent Formation of this compound
This protocol describes a systematic approach to study the formation of DPHA from phenytoin under various pH conditions.
Materials and Reagents:
-
Phenytoin (analytical standard)
-
This compound (DPHA) (analytical standard)
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Phosphate buffer solutions (pH 4.0, 7.4, and 9.0)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Constant temperature water bath or incubator
-
Calibrated pH meter
-
Volumetric flasks and pipettes
-
HPLC or LC-MS/MS system
Procedure:
-
Preparation of Phenytoin Stock Solution:
-
Accurately weigh and dissolve a known amount of phenytoin in a minimal amount of methanol or acetonitrile to prepare a stock solution of 1 mg/mL.
-
-
Incubation Setup:
-
Prepare reaction mixtures by adding a specific volume of the phenytoin stock solution to different buffer solutions (pH 4.0, 7.4, and 9.0) and to 0.1 M HCl and 0.1 M NaOH in separate reaction vessels. The final concentration of phenytoin should be in the range of 10-100 µg/mL.
-
Ensure the final concentration of the organic solvent from the stock solution is low (e.g., <1%) to minimize its effect on the reaction.
-
Prepare a control sample for each condition containing only the buffer or acid/base solution without phenytoin.
-
-
Incubation:
-
Incubate the reaction mixtures at a controlled temperature (e.g., 37°C or 50°C) in a water bath or incubator.
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each reaction mixture.
-
-
Sample Quenching and Preparation:
-
Immediately neutralize the aliquots from the acidic and basic solutions by adding an equimolar amount of base or acid, respectively. For buffered solutions, this step may not be necessary.
-
If precipitation occurs upon neutralization, the sample may need to be centrifuged, and both the supernatant and the redissolved precipitate analyzed.
-
Dilute the samples with the mobile phase to a suitable concentration for HPLC or LC-MS/MS analysis.
-
-
Analysis:
-
Analyze the samples for the presence and quantity of DPHA and remaining phenytoin using a validated analytical method (see Protocol 2).
-
Data Analysis:
-
Plot the concentration of DPHA formed against time for each pH condition.
-
Calculate the rate of formation of DPHA under each condition.
-
Determine the percentage of phenytoin degraded over time.
Protocol 2: Quantification of this compound by HPLC-UV
This protocol provides a validated method for the simultaneous quantification of phenytoin and DPHA.
Instrumentation and Conditions:
-
HPLC System: A system equipped with a UV detector, autosampler, and column oven.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and a phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate, adjusted to pH 3.5 with phosphoric acid). A common starting point is a 40:60 (v/v) ratio of acetonitrile to buffer.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm or 254 nm.
-
Injection Volume: 20 µL.
Procedure:
-
Preparation of Standard Solutions:
-
Prepare individual stock solutions of phenytoin and DPHA in methanol or acetonitrile (1 mg/mL).
-
From the stock solutions, prepare a series of mixed working standard solutions containing both phenytoin and DPHA at different concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL) by diluting with the mobile phase.
-
-
Calibration Curve:
-
Inject the working standard solutions into the HPLC system.
-
Construct a calibration curve by plotting the peak area of each analyte against its concentration.
-
Determine the linearity, limit of detection (LOD), and limit of quantification (LOQ) for both phenytoin and DPHA.
-
-
Sample Analysis:
-
Inject the prepared samples from Protocol 1.
-
Identify the peaks for phenytoin and DPHA based on their retention times compared to the standards.
-
Quantify the concentration of phenytoin and DPHA in the samples using the calibration curves.
-
Protocol 3: High-Sensitivity Quantification of this compound by LC-MS/MS
For lower detection limits and higher specificity, an LC-MS/MS method is recommended.
Instrumentation and Conditions:
-
LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Ionization Mode: ESI positive or negative mode (to be optimized).
-
MS/MS Detection: Multiple Reaction Monitoring (MRM).
Procedure:
-
Optimization of MS/MS Parameters:
-
Infuse a standard solution of DPHA directly into the mass spectrometer to determine the optimal precursor ion and product ions for MRM transitions.
-
Optimize the collision energy and other MS parameters for maximum sensitivity.
-
-
Chromatographic Separation:
-
Develop a gradient elution method to achieve baseline separation of DPHA from phenytoin and other potential degradation products.
-
-
Method Validation:
-
Validate the method for linearity, accuracy, precision, LOD, and LOQ as described in Protocol 2, but with a lower concentration range appropriate for the higher sensitivity of the instrument.
-
-
Sample Analysis:
-
Analyze the prepared samples from Protocol 1 using the optimized LC-MS/MS method.
-
Table 1: Example LC-MS/MS Parameters for DPHA
| Parameter | Value |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 min |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | ESI Positive |
| Precursor Ion (m/z) | To be determined experimentally |
| Product Ion (m/z) | To be determined experimentally |
| Collision Energy (eV) | To be determined experimentally |
Data Interpretation and Visualization
The results from these protocols will provide a quantitative understanding of the rate and extent of DPHA formation under different pH conditions. This data is critical for assessing the stability of phenytoin in various formulations and for understanding its degradation profile.
Caption: Workflow for in vitro DPHA formation studies.
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating through the inclusion of several key elements:
-
Use of Analytical Standards: The quantification of DPHA is based on a certified analytical standard, ensuring accuracy.
-
Calibration and Controls: The use of calibration curves and control samples in each experiment validates the analytical measurements.
-
Systematic Approach: The investigation across a range of pH values and time points provides a comprehensive and internally consistent dataset.
-
Method Validation: The requirement to validate the analytical methods according to established guidelines (e.g., ICH) ensures the reliability of the generated data.
By adhering to these principles, researchers can have a high degree of confidence in the accuracy and reproducibility of their findings regarding the in vitro formation of this compound.
References
-
Mancini, D., et al. (1999). Probabilistic approach to the establishment of maximal content limits of impurities in drug formulations: the case of parenteral this compound. Regulatory Toxicology and Pharmacology, 29(1), 89-97. [Link]
-
Baheti, A., et al. (2016). Forced Degradation Studies: A Review. Journal of Pharmaceutical and Scientific Innovation, 5(4), 129-136. [Link]
- Alsante, K. M., et al. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48-58.
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). [Link]
-
Shah, D. A., et al. (2017). Development and validation of rp-hplc method for phenytoin sodium and phenobarbitone in bulk and pharmaceutical dosage form. International Journal of Pharmacy and Pharmaceutical Sciences, 9(10), 224-229. [Link]
-
Kumbhar, S. T., et al. (2015). Stability Indicating Forced Degradation Studies. Research Journal of Pharmaceutical Technology, 8(1), 1-8. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Jain, D., et al. (2015). Development and Validation of Stability Indicating Isocratic Reverse Phase-Liquid Chromatography for Determination of Phenytoin. International Journal of Innovative Research in Technology, 2(1), 125-131. [Link]
Sources
- 1. Probabilistic approach to the establishment of maximal content limits of impurities in drug formulations: the case of parenteral this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resolvemass.ca [resolvemass.ca]
Troubleshooting & Optimization
Technical Support Guide: Diphenylhydantoic Acid Stability and Degradation
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with formulations containing active pharmaceutical ingredients (APIs) that can degrade into Diphenylhydantoic Acid (DPHA). DPHA is a primary degradation product of the widely used anticonvulsant phenytoin and its prodrug, fosphenytoin.[1] Understanding the kinetics and pathways of its formation is critical for ensuring drug product stability, efficacy, and safety.
This document is structured to provide both foundational knowledge through frequently asked questions and actionable solutions through a detailed troubleshooting guide.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the nature and significance of DPHA.
Q1: What is this compound (DPHA) and where does it come from?
This compound (DPHA), chemically known as 2-(carbamoylamino)-2,2-diphenylacetic acid, is not typically an active pharmaceutical ingredient itself.[2] It is principally known as the major hydrolytic degradation product of phenytoin (5,5-diphenylhydantoin).[1][3] It also forms from the metabolism and degradation of fosphenytoin, a water-soluble prodrug of phenytoin.[1] Its presence in a drug product is a direct indicator of the degradation of the parent API.
Q2: What is the primary degradation pathway leading to DPHA formation?
The formation of DPHA from phenytoin occurs through the hydrolysis of the hydantoin ring. This is an addition-elimination reaction where a water molecule attacks one of the carbonyl carbons in the ring, leading to ring cleavage.[4][5] This reaction is generally catalyzed by either acid (H⁺) or base (OH⁻), meaning its rate is highly dependent on the pH of the environment.[4][6][7]
Q3: What are the key factors that influence the rate of DPHA formation?
Several environmental factors can accelerate the degradation of the parent drug to DPHA. These must be carefully controlled during formulation, manufacturing, and storage:
-
pH: This is the most critical factor. The hydrolysis of the hydantoin ring is significantly faster in both acidic and alkaline conditions compared to a neutral or near-neutral pH.[7][8] The specific pH of maximum stability must be determined for each unique formulation.
-
Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.[9] Elevated temperatures during processing or storage can lead to a significant increase in DPHA levels.
-
Moisture Content: As hydrolysis is a reaction with water, the presence of moisture, especially in solid dosage forms, can promote degradation.
-
Excipients: Certain formulation excipients can influence pH or act as catalysts, potentially accelerating degradation. It is crucial to conduct thorough excipient compatibility studies.
Q4: Why is it crucial to control DPHA levels in pharmaceutical formulations?
Controlling any impurity or degradation product is a fundamental aspect of drug development and quality control, as stipulated by regulatory agencies like the FDA and ICH.[10] While preclinical studies have indicated that DPHA has a lower potential for toxicity compared to its parent compound, phenytoin, its presence signifies a loss of API potency.[1] Therefore, strict limits are placed on the acceptable levels of DPHA in the final drug product to ensure it is both safe and effective throughout its shelf life.[1]
Q5: What is a "stability-indicating method" and why is it necessary for analyzing DPHA?
A stability-indicating analytical method is a validated quantitative procedure that can accurately detect changes in the properties of a drug substance over time.[11] For DPHA analysis, this means the method—typically Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)—must be able to separate and quantify the parent drug (e.g., phenytoin) from DPHA and any other potential degradation products or impurities without interference.[10][12] Forced degradation studies are used to generate these degradants and prove the method's specificity.[10][11]
Section 2: Troubleshooting Guide for Experimental Issues
This section provides solutions to common problems encountered during formulation development and stability testing.
Issue 1: Rapid and Unexpected Formation of DPHA in My Formulation.
You've performed an initial HPLC analysis on a new batch of your formulation and found that DPHA levels are significantly higher than expected.
-
Possible Cause 1: pH Shift or Inadequate Buffering.
-
Causality: The hydantoin ring is highly susceptible to acid- and base-catalyzed hydrolysis.[4][7] An unbuffered or weakly buffered solution can experience pH shifts due to interaction with container surfaces, atmospheric CO₂, or acidic/basic excipients, accelerating DPHA formation.
-
Troubleshooting Steps:
-
Immediately measure the pH of the problematic batch.
-
Review the formulation's buffer system. Is the buffer species appropriate for the target pH range? Is the buffer concentration sufficient to resist pH changes?
-
Re-evaluate excipients for their effect on the formulation's pH.
-
Corrective Action: Reformulate with an optimized buffer system (e.g., phosphate, citrate) at a concentration demonstrated to maintain the pH of maximum stability.
-
-
-
Possible Cause 2: Exposure to High Temperatures.
-
Causality: The rate of hydrolysis is temperature-dependent. Uncontrolled temperature spikes during manufacturing (e.g., heat sealing, sterilization) or improper storage conditions can dramatically increase the degradation rate.[9]
-
Troubleshooting Steps:
-
Review the temperature logs from the manufacturing, shipping, and storage of the batch.
-
Investigate if any process steps could introduce localized heating.
-
Corrective Action: Implement stricter temperature controls (e.g., 2-8°C or controlled room temperature) for all stages of the product lifecycle. If a heating step is unavoidable, its duration must be minimized and validated.
-
-
Issue 2: My Analytical Method Shows Poor Resolution Between Phenytoin and DPHA.
Your chromatogram shows overlapping or co-eluting peaks for the parent API and DPHA, making accurate quantification impossible.
-
Possible Cause: Suboptimal Chromatographic Conditions.
-
Causality: Phenytoin and DPHA have related structures but different polarities (DPHA is more polar due to the carboxylic acid and open amide). Achieving baseline separation requires careful optimization of the mobile phase and stationary phase.
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: The ionization state of DPHA's carboxylic acid group is pH-dependent. Adjusting the mobile phase pH (typically with phosphate or acetate buffer) can alter its retention time significantly relative to phenytoin. A pH around 3.0 is often a good starting point to suppress the ionization of the carboxylic acid.
-
Modify Organic Solvent Ratio: Vary the gradient or isocratic ratio of your organic solvent (e.g., acetonitrile, methanol) to water. Increasing the aqueous portion will generally increase the retention of both compounds but may improve the differential retention.
-
Verify Column Integrity: Ensure the column is not aged or clogged. Run a standard to check for peak shape and efficiency.
-
Corrective Action: Develop a new method or re-validate the existing one. A typical starting point for a stability-indicating method would be a C18 column with a mobile phase of acetonitrile and a low-pH phosphate buffer in a gradient elution mode.[11]
-
-
Issue 3: I Am Observing Other Unknown Degradation Peaks Besides DPHA.
In addition to the DPHA peak, your forced degradation samples show other significant, unidentified peaks.
-
Possible Cause: Secondary or Alternative Degradation Pathways.
-
Causality: While hydrolysis to DPHA is the primary pathway, aggressive stress conditions (high heat, strong oxidizers, UV light) can induce other reactions.[10] For example, oxidative stress can lead to the formation of benzophenone and other related substances. Furthermore, DPHA itself could potentially degrade further under harsh conditions.
-
Troubleshooting Steps:
-
Characterize the stress conditions that produce these unknown peaks. Do they appear only under oxidative stress? Or only after prolonged exposure to strong acid?
-
Use a photodiode array (PDA) detector to check the peak purity of the API and DPHA peaks. This can reveal co-eluting impurities.
-
Employ mass spectrometry (LC-MS) to obtain the mass of the unknown impurities, which is the first step in structural elucidation.
-
Corrective Action: If oxidative degradants are identified, consider adding antioxidants to the formulation or packaging under an inert gas (e.g., nitrogen). If photodegradation is suspected, use amber or opaque packaging to protect the product from light.
-
-
Section 3: Protocols and Methodologies
Protocol 3.1: Forced Degradation Study for DPHA Formation
This protocol outlines a typical forced degradation study to demonstrate the specificity of an analytical method and identify likely degradation products.[10][11]
Objective: To intentionally degrade the API (e.g., Phenytoin) under various stress conditions to generate DPHA and other potential degradants.
Materials:
-
API substance
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
Milli-Q Water
-
HPLC system with a C18 column and UV/PDA detector
Procedure:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the API in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Acid Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.
-
Heat at 60°C for 4 hours.
-
Cool to room temperature, neutralize with 1 mL of 0.1 M NaOH, and dilute to a final concentration of 0.1 mg/mL.
-
Analyze by HPLC.
-
-
Base Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.
-
Keep at room temperature for 2 hours.
-
Neutralize with 1 mL of 0.1 M HCl and dilute to a final concentration of 0.1 mg/mL.
-
Analyze by HPLC.
-
-
Oxidative Degradation:
-
Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration of 0.1 mg/mL.
-
Analyze by HPLC.
-
-
Thermal Degradation:
-
Place the solid API powder in an oven at 105°C for 24 hours.
-
Dissolve the stressed powder to prepare a 0.1 mg/mL solution.
-
Analyze by HPLC.
-
-
Control Sample: Prepare a 0.1 mg/mL solution of the unstressed API.
Analysis: Compare the chromatograms from the stressed samples to the control. The goal is to achieve 5-20% degradation of the main peak.[10] The peak corresponding to DPHA should be prominent in the acid and base hydrolysis samples. Ensure the analytical method provides adequate separation between the parent peak and all generated degradation peaks.
Section 4: Data and Pathway Visualization
Table 1: Summary of Factors Affecting DPHA Formation Rate
| Condition/Factor | Effect on DPHA Formation Rate | Scientific Rationale |
| Low pH (e.g., < 4) | Significant Increase | Acid-catalyzed hydrolysis of the amide bonds in the hydantoin ring.[4][6] |
| High pH (e.g., > 8) | Significant Increase | Base-catalyzed (hydroxide ion) nucleophilic attack and hydrolysis of the hydantoin ring.[4][7] |
| Elevated Temperature | Exponential Increase | Provides the necessary activation energy for the hydrolysis reaction, following Arrhenius kinetics.[7] |
| Presence of Water | Increase | Water is a necessary reactant for the hydrolysis reaction. |
| Co-solvents (e.g., Propylene Glycol) | Variable | Can alter water activity and polarity, potentially increasing or decreasing the degradation rate. Effect is formulation-dependent.[10] |
Diagrams
Below are visualizations of the primary degradation pathway and a logical workflow for troubleshooting stability issues.
Caption: Primary hydrolytic pathway of Phenytoin to DPHA.
Caption: Troubleshooting workflow for unexpected DPHA formation.
Section 5: References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 134613, this compound. Retrieved January 12, 2026 from [Link].
-
Li, W., Chen, Y., & Zhou, L. (2017). Degradation of 5,5-diphenylhydantoin by chlorination and UV/chlorination: kinetics, transformation by-products, and toxicity assessment. Environmental Science and Pollution Research International, 24(31), 24535–24545. Available at: [Link].
-
Tornero-Velez, R., et al. (1999). Probabilistic approach to the establishment of maximal content limits of impurities in drug formulations: the case of parenteral this compound. Regulatory Toxicology and Pharmacology, 30(2 Pt 1), 105-13. Available at: [Link].
-
O'Handley, S. (n.d.). Hydrolysis. CHEM 302 - Environmental Organic Chemistry. Available at: [Link].
-
Taillades, J., et al. (2012). Scheme 7. Mechanism of hydrolysis of hydantoin 5a into N-carbamoyl-amino acid 6a. ResearchGate. Available at: [Link].
-
Wicklund, T., et al. (2007). Stability to light, heat, and hydrogen peroxide at different pH values and DPPH radical scavenging activity of acylated anthocyanins from red radish extract. Journal of Food Science, 72(4), C229-36. Available at: [Link].
-
Lee, K. C., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, 89(6), 758-65. Available at: [Link].
-
Kim, M., et al. (2018). Development and validation of an analytical method for the determination of 5,5-dimethylhydantoin in various processed food. Toxicological Research, 34(4), 333–341. Available at: [Link].
-
Coggins, A. J., & Powner, M. W. (2016). Hydrolysis of hydantoin to hydantoin acid. ResearchGate. Available at: [Link].
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 134613, this compound. Retrieved January 12, 2026 from [Link].
-
Dai, Y., et al. (2019). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Molecules, 24(21), 3949. Available at: [Link].
-
Organic Chemistry 2. (2024). Mechanism of acid-catalyzed hydrolysis. YouTube. Available at: [Link].
-
Ilyasov, I. R., Beloborodov, V. L., & Selivanova, I. A. (2018). Analytical Methods Used in Determining Antioxidant Activity: A Review. BioNanoScience, 8(3), 634-653. Available at: [Link].
-
Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. Available at: [Link].
-
Filonenko, G. A., et al. (2016). Self-association of diphenylpnictoginic acids in solution and solid state: covalent vs. hydrogen bonding. Physical Chemistry Chemical Physics, 18(38), 26646-26653. Available at: [Link].
-
Al-Tohamy, M. F. (2014). Influence of Temperature and pH on the Stability and Colorimetric Measurement of Textile Dyes. American Journal of Analytical Chemistry, 5, 1-8. Available at: [Link].
-
Perisa, M., et al. (2017). Nitrofurantoin hydrolytic degradation in the environment. Chemosphere, 186, 923-933. Available at: [Link].
-
Kumar, V., & Kumar, S. (2023). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Open Access Library Journal, 10, e10223. Available at: [Link].
-
Jiskoot, W., et al. (2022). Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins. Pharmaceutics, 14(11), 2497. Available at: [Link].
-
Pattanaargson, S., & Srijaranai, S. (2001). Aspartame Degradation in Solutions at Various pH Conditions. Journal of Food Science and Technology, 38(4), 355-358. Available at: [Link].
-
Kalaria, P. D., et al. (2014). Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments. ISRN Chromatography. Available at: [Link].
-
Ha, E., & Lee, W. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. Pharmaceutics, 15(3), 935. Available at: [Link].
-
El-Ragehy, N. A., et al. (2002). Stability indicating methods for the determination of loratadine in the presence of its degradation product. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1041-53. Available at: [Link].
Sources
- 1. Probabilistic approach to the establishment of maximal content limits of impurities in drug formulations: the case of parenteral this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C15H14N2O3 | CID 134613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Degradation of 5,5-diphenylhydantoin by chlorination and UV/chlorination: kinetics, transformation by-products, and toxicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. Stability indicating methods for the determination of loratadine in the presence of its degradation product - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Diphenylhydantoic Acid Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of diphenylhydantoic acid and its derivatives. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and impurities encountered during synthesis. We will delve into the causality behind impurity formation, provide robust troubleshooting strategies, and detail validated analytical and purification protocols.
Frequently Asked Questions (FAQs): Impurity Origins & Synthetic Pathways
This section addresses the fundamental aspects of this compound synthesis, focusing on the common pathways and the genesis of process-related impurities.
Q1: What is the primary synthetic route where this compound is relevant, and what are its key challenges?
The synthesis of 5,5-diphenylhydantoin (Phenytoin), a widely used anticonvulsant drug, is the most common context for this compound. This compound is a key intermediate in the Biltz synthesis, one of the classical methods for preparing phenytoin.[1][2] This route involves the base-catalyzed condensation of benzil with urea.[3]
The primary challenge in this synthesis is managing the competition between the desired hydantoin formation and a parallel, base-catalyzed benzilic acid rearrangement of the starting material, benzil.[4][5][6] This competing reaction is often the main source of yield loss and introduces a significant impurity that must be removed.
Q2: What are the most common process-related impurities in the Biltz synthesis, and how are they formed?
Understanding the origin of impurities is critical for developing effective control strategies. The main impurities can be categorized as byproducts, unreacted starting materials, and secondary reaction products.
-
Benzilic Acid: This is the most significant byproduct. Under the strong alkaline conditions required for the condensation, benzil can undergo a competing intramolecular rearrangement to form benzilic acid.[5][6] This reaction is often irreversible and directly consumes the starting material, reducing the overall yield of the desired product.
-
Unreacted Starting Materials: Residual benzil and urea can remain in the crude product if the reaction does not go to completion. Their presence can complicate downstream purification and affect the final product's purity.[7]
-
Diphenylacetylene Diureide: This byproduct can form from the condensation of urea with both carbonyl groups of benzil, especially under certain reaction conditions.[6] It is typically insoluble and can be removed by filtration of the reaction mixture.[7][8]
The following diagram illustrates the synthetic pathway and the formation of the primary byproduct.
Caption: Biltz synthesis pathway and competing benzilic acid rearrangement.
Troubleshooting Guide: Common Experimental Issues
This guide provides a structured approach to diagnosing and resolving common problems encountered during the synthesis.
Problem: My reaction yield is low, and analysis shows a high concentration of benzilic acid.
Root Cause Analysis: The formation of benzilic acid is a well-known competing reaction in the Biltz synthesis, favored by the same alkaline conditions needed for the desired condensation.[5][6] High concentrations of base, elevated temperatures, or prolonged reaction times can disproportionately accelerate the benzilic acid rearrangement over the urea addition, leading to poor yields of diphenylhydantoin.
Corrective Actions & Preventative Measures:
-
Optimize Base Concentration: While base is necessary to deprotonate urea and catalyze the reaction, an excessive amount will favor the benzilic acid rearrangement. Titrate the amount of base used; start with stoichiometric amounts and perform small-scale experiments to find the optimal concentration that maximizes product yield while minimizing byproduct formation.
-
Control Reaction Temperature: The reaction is typically run under reflux.[7] However, ensure that the temperature is not excessively high. A controlled heating mantle and monitoring are crucial. For some systems, a slightly lower temperature for a longer duration may yield a cleaner product profile.
-
Monitor Reaction Progress: Use Thin-Layer Chromatography (TLC) to monitor the consumption of benzil and the formation of the product. Once the starting material is consumed, work up the reaction promptly to prevent the product from degrading or further side reactions from occurring.
Problem: An insoluble white solid precipitates from my reaction mixture before acidification.
Root Cause Analysis: This insoluble material is likely diphenylacetylene diureide, which results from the reaction of both carbonyl groups of benzil with urea.[6][8] This side reaction essentially "caps" the benzil molecule, preventing the necessary intramolecular rearrangement required to form the hydantoin ring.
Corrective Actions & Preventative Measures:
-
Stoichiometry Control: Ensure the molar ratio of urea to benzil is appropriate. While a slight excess of urea is common, a large excess may promote the formation of the di-substituted byproduct.
-
Isolation via Filtration: This impurity is typically insoluble in the aqueous alkaline reaction mixture. As described in standard procedures, it can be effectively removed by filtering the reaction mixture after cooling and dilution with water, but before the final acidification step that precipitates the desired product.[7]
The following workflow provides a logical approach to troubleshooting impurity issues.
Caption: Logical workflow for troubleshooting common synthesis impurities.
Analytical and Purification Protocols
Accurate analysis and effective purification are paramount for obtaining high-purity this compound or its cyclized product, phenytoin.
Q3: How can I reliably detect and quantify the common impurities?
A multi-pronged analytical approach is recommended for comprehensive impurity profiling. High-Performance Liquid Chromatography (HPLC) is the workhorse technique for quantification.[9][10]
Protocol: HPLC Method for Impurity Profiling This protocol provides a starting point; optimization may be required based on your specific equipment and sample matrix.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Phosphoric Acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient:
-
Start with a 70:30 (A:B) mixture.
-
Linearly increase to 30:70 (A:B) over 20 minutes.
-
Hold for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve a known quantity of the crude product in a 50:50 mixture of acetonitrile and water to a final concentration of ~1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Quantification: Use certified reference standards for benzil, urea, and benzilic acid to determine their retention times and create calibration curves for accurate quantification.
| Impurity | Origin | Primary Analytical Method | Expected Elution Order (RP-HPLC) |
| Benzilic Acid | Competing side reaction of benzil | HPLC, NMR | Early (more polar) |
| Urea | Unreacted starting material | HPLC | Very Early (highly polar) |
| Benzil | Unreacted starting material | HPLC, TLC | Late (less polar) |
| Diphenylacetylene Diureide | Byproduct of double condensation | Elemental Analysis, IR | Varies (often insoluble) |
Q4: What is a robust method for purifying the crude product?
Purification typically involves a combination of filtration and acid-base extraction, leveraging the acidic nature of the carboxylic acid group in this compound and the hydantoin ring in phenytoin.[11][12]
Protocol: Purification by Acid-Base Extraction and Recrystallization
-
Initial Filtration (If Applicable): If an insoluble byproduct like diphenylacetylene diureide is present, dilute the cooled reaction mixture with water and filter it under suction to remove the solid.[7]
-
Acidification: Transfer the filtrate to a beaker and cool it in an ice-water bath. Slowly and carefully render the filtrate strongly acidic by adding concentrated hydrochloric acid until the pH is ~2. The desired product (diphenylhydantoin, formed from the cyclization of this compound upon heating and acidification) will precipitate out.[7]
-
Isolation of Crude Product: Filter the precipitated solid under suction, wash it with cold water to remove inorganic salts, and allow it to air dry.
-
Removal of Benzilic Acid: The crude product at this stage is often contaminated with benzilic acid. To remove it, dissolve the crude solid in a warm aqueous sodium carbonate solution. Benzilic acid, being a stronger acid, will readily dissolve along with the product. Unreacted, non-polar impurities like benzil will remain undissolved and can be removed by filtration.
-
Reprecipitation: Cool the filtrate and re-acidify with HCl to precipitate the purified product.
-
Final Recrystallization: The filtered and dried solid can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain the final product with high purity.[7][13]
References
- Pankaskie, M. C., & Small, L. (n.d.). The synthesis of 5,5'-diphenylhydantoin. Journal of Chemical Education.
- Pankaskie, M. C., & Small, L. (n.d.). The synthesis of 5,5'-diphenylhydantoin: A novel benzil-benzilic acid rearrangement. Journal of Chemical Education - ACS Publications.
- PubMed. (2017). Degradation of 5,5-diphenylhydantoin by chlorination and UV/chlorination: kinetics, transformation by-products, and toxicity assessment.
- Guzman, C. (n.d.). Synthesis The Anticonvulsant Drug 5,5 Diphenylhydantoin: An Undergraduate Organic Chemistry Experiment. Scribd.
- datapdf.com. (n.d.). Synthesis of the anticonvulsant drug 5,5-diphenylhydantoin: an undergraduate organic chemistry experiment.
- (n.d.). Bucherer-Bergs Reaction.
- Wikipedia. (n.d.). Bucherer–Bergs reaction.
- Alfa Chemistry. (n.d.). Bucherer-Bergs Reaction.
- Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction.
- CUTM Courseware. (n.d.). Aim: To prepare phenytoin from benzil and urea.
- NIH. (n.d.). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity.
- PubMed. (n.d.). Probabilistic approach to the establishment of maximal content limits of impurities in drug formulations: the case of parenteral this compound.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (2016). MedChem Tips and Tricks.
- (n.d.). III Analytical Methods.
- Alfa Chemistry. (n.d.). Methods for Purification of Commonly Used Solvents.
- ChemRxiv. (2024). Batch and continuous synthesis of 5,5-diphenylhydantoin, an active pharmaceutical ingredient.
- NIH PubChem. (n.d.). This compound.
- (2025). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances.
- Scirp.org. (2023). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances.
- Chempedia - LookChem. (n.d.). General procedures for the purification of Carboxylic acids.
- Organic Spectroscopy International. (2014). Dilantin, 5,5-Diphenylhydantoin, Phenytoin.
- Organic Syntheses Procedure. (n.d.). acridone.
Sources
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- 2. ORGANIC SPECTROSCOPY INTERNATIONAL: Dilantin, 5,5-Diphenylhydantoin, Phenytoin [orgspectroscopyint.blogspot.com]
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- 9. researchgate.net [researchgate.net]
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- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. MedChem Tips and Tricks – ACSGCIPR [acsgcipr.org]
Technical Support Center: Troubleshooting HPLC Analysis of Diphenylhydantoic Acid
Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of Diphenylhydantoic Acid. This guide is designed for researchers, scientists, and drug development professionals, providing expert insights and practical solutions to common challenges encountered during chromatographic analysis. Our approach is rooted in explaining the fundamental principles behind each troubleshooting step, ensuring you not only solve the immediate problem but also build a robust and reliable analytical method.
This compound (DPHA) is a key compound, often encountered as a metabolite or impurity in pharmaceutical development.[1] Its accurate quantification is critical for safety and efficacy studies. However, its acidic nature and chemical properties can present unique challenges in reversed-phase HPLC. This guide provides a systematic, question-and-answer approach to troubleshoot these issues effectively.
Troubleshooting Guide: From Symptoms to Solutions
This section addresses the most common issues encountered during the HPLC analysis of this compound. Each problem is followed by an explanation of potential causes and a step-by-step protocol for resolution.
Question 1: Why is my this compound peak tailing?
Peak tailing is perhaps the most frequent issue when analyzing acidic compounds on silica-based columns. It manifests as an asymmetrical peak where the latter half is broader than the front half.[2][3] This is often caused by unwanted secondary interactions between the analyte and the stationary phase.
Primary Causes & Solutions:
-
Secondary Silanol Interactions: Residual silanol groups (Si-OH) on the surface of C18 columns are acidic and can become ionized (Si-O⁻) at mobile phase pH levels above 3. These ionized sites can interact strongly with polar functional groups on your analyte, causing tailing.[3][4]
-
Solution: Mobile Phase pH Adjustment. The most effective way to mitigate this is to suppress the ionization of both the silanol groups and the acidic this compound. Adjust the mobile phase pH to be at least 2 pH units below the analyte's pKa.[5][6][7] For this compound, a mobile phase pH of 2.5 to 3.0 is an excellent starting point.[2][6] This ensures the analyte is in its neutral, protonated form, minimizing ionic interactions.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[6]
-
Solution: Reduce Sample Concentration. Dilute your sample and reinject. If the peak shape improves and becomes more symmetrical, you were likely overloading the column.
-
-
Extra-Column Volume: Excessive volume in the tubing and connections between the injector, column, and detector can cause the analyte band to spread, leading to tailing.[6]
-
Solution: Minimize Dead Volume. Ensure all tubing is as short and narrow in diameter as possible. Use pre-cut tubing and appropriate fittings to avoid dead volume at connection points.
-
Question 2: My retention times are drifting and inconsistent. What is the cause?
Retention time (RT) stability is crucial for reliable peak identification and quantification. Drifting or variable RTs can invalidate an entire analytical run.[8]
Primary Causes & Solutions:
-
Insufficient Column Equilibration: If the column is not fully equilibrated with the mobile phase at the start of each run, you will see RTs shift, typically to earlier times, as the run progresses.[8][9]
-
Solution: Ensure Proper Equilibration. Before the first injection, and between runs (especially after a gradient), flush the column with at least 10-20 column volumes of the initial mobile phase until the baseline is stable.
-
-
Mobile Phase Composition Change: The organic component of the mobile phase (e.g., acetonitrile or methanol) is often more volatile than the aqueous component. Evaporation can alter the mobile phase composition over time, leading to longer retention times.[10]
-
Solution: Prepare Fresh Mobile Phase. Prepare fresh mobile phase daily and keep the solvent reservoir bottles loosely capped to prevent evaporation while allowing for pressure equalization. Always degas the mobile phase before use to prevent bubble formation.[5]
-
-
Temperature Fluctuations: Column temperature directly affects mobile phase viscosity and the kinetics of analyte-stationary phase interactions. A lack of temperature control can lead to significant RT variability.[10][11]
-
Solution: Use a Column Oven. Employ a thermostatically controlled column compartment and maintain a constant temperature (e.g., 30-40 °C) for consistent and reproducible retention times.
-
Question 3: I'm seeing poor resolution between my this compound peak and other components. How can I improve it?
Resolution is a measure of the separation between two peaks. Poor resolution can compromise the accuracy of quantification.[12]
Primary Causes & Solutions:
-
Inadequate Mobile Phase Strength: If the mobile phase is too "strong" (too much organic solvent), the analytes will elute too quickly without sufficient interaction with the stationary phase, resulting in poor separation.
-
Solution: Optimize Organic Content. Methodically decrease the percentage of the organic modifier (e.g., acetonitrile) in your mobile phase. This will increase retention times and generally improve the resolution between peaks.
-
-
Column Degradation: Over time, columns lose their efficiency due to stationary phase degradation or contamination, leading to broader peaks and loss of resolution.[13][14]
-
Solution: Column Flushing and Replacement. Try flushing the column with a strong solvent to remove contaminants. If resolution does not improve, the column may have reached the end of its lifespan and should be replaced.[4]
-
-
Incorrect Column Chemistry: A standard C18 column might not always provide the best selectivity for your specific sample matrix.
-
Solution: Explore Alternative Stationary Phases. Consider a column with a different chemistry, such as a Phenyl-Hexyl or a polar-embedded phase, which can offer different selectivities and potentially improve resolution.
-
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for diagnosing common HPLC issues.
Caption: A systematic workflow for troubleshooting common HPLC problems.
Frequently Asked Questions (FAQs)
Q1: What is a good starting HPLC method for this compound?
A1: A robust starting point for method development is crucial. The table below outlines a typical reversed-phase HPLC method that can be optimized further. The key is the use of an acidic mobile phase to ensure good peak shape.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | General-purpose column with good retention for moderately nonpolar compounds. |
| Mobile Phase | Acetonitrile : 25mM Potassium Phosphate Buffer (pH 2.5) | Acidic pH suppresses ionization of the analyte and silanol groups, improving peak shape.[5] |
| Gradient/Isocratic | Isocratic (e.g., 40:60 ACN:Buffer) | Start with isocratic for simplicity; develop a gradient if needed for complex mixtures. |
| Flow Rate | 1.0 mL/min | Standard for 4.6 mm ID columns. |
| Column Temperature | 30 °C | Ensures stable retention times and reduces mobile phase viscosity.[5] |
| Detection Wavelength | 210 nm | This compound lacks a strong chromophore; 210 nm provides general detection.[5] |
| Injection Volume | 10 µL | A standard volume; can be adjusted based on sample concentration. |
Q2: How do I prepare my sample for analysis?
A2: Proper sample preparation is vital to prevent issues like column plugging and peak distortion. Always dissolve your sample in a solvent that is of the same or weaker strength than the mobile phase.[2][5] For the method above, dissolving the sample directly in the mobile phase (40:60 ACN:Buffer) is ideal. After dissolution, filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove particulates.
Q3: What are system suitability tests and why are they important?
A3: System suitability testing (SST) is an integral part of any validated HPLC method. It is a series of tests to verify that the chromatographic system is adequate for the intended analysis.[15] As defined by pharmacopeias like the USP, typical SST parameters include retention time, peak area precision, resolution between critical pairs, and peak tailing factor.[16][17][18] Meeting pre-defined SST criteria before analyzing samples ensures the validity of the generated data.
Q4: My baseline is noisy or drifting. What should I do?
A4: A noisy or drifting baseline can interfere with peak integration and reduce sensitivity. Common causes include:
-
Air in the System: Degas your mobile phase thoroughly using sonication or an inline degasser.[5]
-
Contaminated Solvents: Use high-purity, HPLC-grade solvents and reagents.[5]
-
Detector Lamp Failure: An aging UV detector lamp can cause increased noise. Check the lamp's energy or hours of use and replace if necessary.[5]
-
Column Bleed: If the baseline is drifting upwards during a gradient, it could be due to column bleed. Ensure your mobile phase is compatible with the column's stationary phase.
Validated Experimental Protocols
Adherence to validated protocols is essential for generating reliable and reproducible data. The following protocols are grounded in principles outlined by regulatory bodies like the FDA and ICH.[19][20][21][22]
Protocol 1: Mobile Phase Preparation (25mM Potassium Phosphate, pH 2.5)
-
Prepare Buffer: Weigh an appropriate amount of monobasic potassium phosphate (KH₂PO₄) and dissolve it in HPLC-grade water to make a 25mM solution (e.g., 3.4 g per 1 L).
-
Adjust pH: While stirring, carefully add phosphoric acid dropwise to the buffer solution until the pH meter reads 2.5. Phosphoric acid is a good choice as its pKa is near the target pH, providing good buffering capacity.
-
Filter: Vacuum-filter the buffer through a 0.45 µm membrane filter to remove any particulates.
-
Mix with Organic: Prepare the final mobile phase by mixing the filtered buffer with acetonitrile in the desired ratio (e.g., 600 mL of buffer with 400 mL of acetonitrile for a 60:40 composition).
-
Degas: Degas the final mobile phase mixture for 10-15 minutes using an ultrasonic bath or an inline degasser before placing it on the HPLC system.
Protocol 2: System Suitability Verification
This protocol should be performed before running any samples to ensure the system is performing correctly.
-
Equilibrate System: Pump the mobile phase through the entire system, including the column, for at least 30 minutes or until a stable baseline is achieved.
-
Prepare Standard: Prepare a standard solution of this compound at a known concentration (e.g., 10 µg/mL).
-
Perform Replicate Injections: Inject the standard solution five or six times consecutively.
-
Evaluate Parameters: Calculate the following parameters based on the replicate injections. Acceptance criteria should be defined in your method validation protocol.
-
Precision (%RSD): The relative standard deviation of the peak areas should typically be ≤ 2.0%.[23]
-
Tailing Factor (T): The tailing factor for the this compound peak should ideally be between 0.8 and 1.5.[18]
-
Retention Time Repeatability: The retention time should be highly consistent across all injections.
-
Chemical Structure
Caption: Chemical structure of 2-(carbamoylamino)-2,2-diphenylacetic acid.
References
-
United States Pharmacopeia (USP). General Chapter <621> Chromatography. [Link]
-
Agilent Technologies. Understanding the Latest Revisions to USP <621>. [Link]
-
U.S. Food and Drug Administration (FDA). Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]
-
U.S. Food and Drug Administration (FDA). Q2(R2) Validation of Analytical Procedures. [Link]
-
Lab Manager Magazine. ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
LCGC International. Are You Sure You Understand USP <621>? [Link]
-
ProPharma. Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
-
U.S. Food and Drug Administration (FDA). Q2(R2) Validation of Analytical Procedures (March 2024). [Link]
-
International Journal of Trend in Scientific Research and Development. An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. [Link]
-
Pharmaguideline. Steps for HPLC Method Validation. [Link]
-
Acta Scientific. New Method Development by HPLC and Validation as per ICH Guidelines. [Link]
-
National Center for Biotechnology Information (NCBI). This compound - PubChem. [Link]
-
AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]
-
YouTube. Top 10 Most Common HPLC Issues and How to Fix Them (2023). [Link]
-
European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures. [Link]
-
YMC. HPLC Troubleshooting Guide. [Link]
-
Aurigene Pharmaceutical Services. Troubleshooting and Performance Improvement for HPLC. [Link]
-
YouTube. Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]
-
Element Lab Solutions. Retention Time Variability in HPLC. [Link]
-
University of Florida. GENERAL HPLC METHODS. [Link]
-
PubChemLite. This compound (C15H14N2O3). [Link]
-
MDPI. Application of High-Performance Liquid Chromatography with Diode Array Detection to Simultaneous Analysis of Reference Antioxidants and 1,1-Diphenyl-2-picrylhydrazyl (DPPH) in Free Radical Scavenging Test. [Link]
-
Element Lab Solutions. Peak Tailing in HPLC. [Link]
-
Global Substance Registration System (GSRS). This compound. [Link]
-
Chromatography Today. What are the Reasons for Resolution Failure in HPLC? [Link]
-
ResearchGate. How can I prevent peak tailing in HPLC? [Link]
-
Chrom Tech, Inc. What Causes Peak Tailing in HPLC? [Link]
-
LCGC International. How Much Retention Time Variation Is Normal? [Link]
-
ResearchGate. Why do I see changes in retention time in my HPLC chromatogram? [Link]
-
ResearchGate. Retention Times of Compounds Used in the HPLC Analysis. [Link]
-
National Center for Biotechnology Information (NCBI). High-Performance Liquid Chromatographic Method for Determination of Phenytoin in Rabbits Receiving Sildenafil. [Link]
-
ResearchGate. What may cause HPLC inconsistent retention time? [Link]
-
Journal of Pharmaceutical Research International. A Novel HPLC Method for Determination of Phenytoin in Human Plasma. [Link]
-
YouTube. Troubleshooting Poor Peak Shape and Resolution in HPLC. [Link]
-
MDPI. HPLC-DAD Phenolic Characterization and Antioxidant Activities of Ripe and Unripe Sweet Orange Peels. [Link]
-
American Pharmaceutical Review. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]
-
Asian Journal of Pharmaceutical Analysis. UHPLC: Development and Recent Applications. [Link]
-
National Center for Biotechnology Information (NCBI). Transcending Resolution Limits in HPLC and Diffusion NMR. [Link]
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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Technical Support Center: Optimizing Reaction Conditions for Diphenylhydantoic Acid Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of Diphenylhydantoic Acid (DPHA). This guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of this crucial precursor to Phenytoin. Here, we move beyond simple protocols to explore the underlying chemistry, enabling you to troubleshoot effectively and optimize your reaction conditions for maximal yield and purity.
Introduction to this compound Synthesis
This compound (DPHA), chemically known as 2-(carbamoylamino)-2,2-diphenylacetic acid, is the immediate acyclic precursor to 5,5-diphenylhydantoin (Phenytoin), a cornerstone anticonvulsant medication. The efficiency of the final cyclization to Phenytoin and the purity of the active pharmaceutical ingredient (API) are highly dependent on the quality of the DPHA intermediate.
The most common and adaptable route to this structure is a variation of the Bucherer-Bergs reaction.[1][2] This multicomponent reaction traditionally synthesizes hydantoins directly from a ketone, a cyanide source, and ammonium carbonate. Our focus will be on controlling this reaction to isolate the intermediate DPHA before the final intramolecular cyclization occurs.
The Bucherer-Bergs Pathway to this compound
Understanding the reaction mechanism is critical for effective troubleshooting. The synthesis begins with benzophenone and proceeds through several key intermediates. The reaction is not trivial; standard Bucherer-Bergs conditions often result in very low yields when applied to the sterically hindered and less reactive benzophenone starting material.[1]
Core Reaction Scheme:
Benzophenone reacts with a cyanide salt (e.g., KCN) and ammonium carbonate to form the aminonitrile intermediate, which is then converted to this compound.
Caption: Figure 1. Simplified reaction mechanism for DPHA synthesis.
The key to isolating DPHA is to perform a carefully controlled workup after the formation of the carbamoyl group and before the final, often heat- or acid-catalyzed, cyclization to Phenytoin.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis, providing insights into the causality behind experimental choices.
Q1: Why is my DPHA synthesis yield so low when using standard Bucherer-Bergs conditions?
Standard conditions (e.g., 60-70°C in aqueous ethanol) are optimized for more reactive aliphatic ketones or aldehydes.[1] Benzophenone is a sterically hindered and less electrophilic aromatic ketone. Consequently, the initial formation of the cyanohydrin and subsequent steps are significantly slower. One study found that standard conditions (60°C, 10 hours) yielded only 7% of the cyclized product, Phenytoin.[1] To achieve synthetically useful yields, more forcing conditions are necessary.
Q2: What are the most critical parameters to control for a successful synthesis?
Success hinges on balancing four key parameters: Temperature, Reaction Time, Reagent Stoichiometry, and Solvent Choice.
| Parameter | Recommended Range | Rationale & Expert Insights |
| Temperature | 90 - 120°C | Required to overcome the high activation energy for benzophenone. Reactions must be conducted in a sealed vessel (e.g., a steel bomb or high-pressure reactor) to prevent the loss of volatile reagents like ammonia and CO2, which are crucial for the reaction.[1] |
| Reaction Time | 24 - 96 hours | Due to the slow reaction kinetics, extended reaction times are necessary. Reaction progress should be monitored (e.g., by TLC or HPLC) to determine the optimal endpoint and avoid degradation. Prolonging the reaction from 10 to 90 hours can increase yield from 7% to 67%.[1] |
| Reagents | 1:2:4 (Benzophenone:KCN:(NH₄)₂CO₃) | A molar excess of potassium cyanide (KCN) and ammonium carbonate is critical. KCN is often superior to NaCN, leading to higher yields.[1] The excess ammonium carbonate maintains the necessary concentration of ammonia and CO₂ and helps buffer the reaction medium.[3] |
| Solvent | Propylene Glycol or Melted Acetamide | While aqueous ethanol is traditional, it is less effective for this specific synthesis. High-boiling, polar solvents like propylene glycol or molten acetamide can improve the solubility of reagents and allow for higher reaction temperatures without generating excessive pressure.[1] |
Q3: How do I prevent premature cyclization to Phenytoin?
The final ring-closing step to form Phenytoin is an intramolecular condensation that eliminates water. This reaction is often promoted by heat and acidic conditions. To isolate DPHA:
-
Controlled Workup: Cool the reaction mixture thoroughly before quenching.
-
pH Management: Perform the initial product isolation under neutral or slightly basic conditions. The final precipitation of DPHA should be done by carefully acidifying a cold aqueous solution of its carboxylate salt to a pH of approximately 3-4. Over-acidification or heating during this step can accelerate cyclization.
Q4: My product is an oil and won't crystallize. What's wrong?
Oiling out is a common sign of impurities. The most likely culprits are unreacted benzophenone or the formation of side products.
-
Incomplete Reaction: The reaction may not have reached completion. Confirm with TLC or HPLC analysis. If significant starting material remains, consider extending the reaction time.
-
Improper Workup: Ensure a clean separation during the acid-base extraction step (see Protocol 2). Residual organic-soluble impurities will inhibit crystallization.
-
Recrystallization Solvent: You may be using a suboptimal solvent. Screen various solvents; ethanol/water or toluene/heptane mixtures are often effective for carboxylic acids.[4]
Troubleshooting Guide
Even with an optimized protocol, challenges can arise. This guide provides a systematic approach to problem-solving.
Caption: Figure 2. A logical workflow for diagnosing common synthesis issues.
Experimental Protocols
Protocol 1: Optimized Synthesis of this compound
This protocol is adapted from high-yield methods for sterically hindered ketones and should be performed by trained personnel using appropriate safety equipment, particularly a robust fume hood and pressure-rated equipment.
Reagents:
-
Benzophenone: 18.22 g (0.1 mol)
-
Potassium Cyanide (KCN): 13.02 g (0.2 mol) (EXTREMELY TOXIC)
-
Ammonium Carbonate: 38.44 g (0.4 mol)
-
Propylene Glycol: 150 mL
Procedure:
-
Reactor Setup: To a 250 mL high-pressure steel reactor equipped with a magnetic stir bar, add benzophenone, potassium cyanide, and ammonium carbonate. Caution: Handle KCN with extreme care, avoiding contact with skin and inhalation. Never allow KCN to come into contact with acid, as it will release deadly hydrogen cyanide gas.
-
Solvent Addition: Add 150 mL of propylene glycol to the reactor.
-
Reaction: Seal the reactor according to the manufacturer's specifications. Place the reactor in a heating mantle on a stir plate.
-
Heating and Stirring: Begin stirring and heat the mixture to 110-120°C. Maintain this temperature for 72-96 hours. Monitor the internal pressure to ensure it remains within the safe operating limits of the reactor.
-
Cooldown: After the reaction period, turn off the heat and allow the reactor to cool completely to room temperature (over several hours or overnight). DO NOT attempt to open a hot or pressurized reactor.
-
Quenching: Once cool, carefully open the reactor in a well-ventilated fume hood. Pour the reaction mixture slowly into 800 mL of cold deionized water with vigorous stirring.
-
Proceed to Purification: The resulting aqueous solution, containing the potassium salt of DPHA, is now ready for purification as described in Protocol 2.
Protocol 2: Purification by Acid-Base Extraction and Recrystallization
This procedure is designed to separate the acidic DPHA from neutral impurities (like unreacted benzophenone) and basic components.
Procedure:
-
Initial Wash: Transfer the aqueous mixture from Protocol 1 into a large separatory funnel. Extract the solution twice with 150 mL portions of diethyl ether or ethyl acetate to remove unreacted benzophenone and other neutral impurities. Discard the organic layers.
-
Charcoal Treatment (Optional): If the aqueous layer is highly colored, transfer it to a large beaker, add 5 g of activated charcoal, stir for 20 minutes, and then filter through a pad of celite to remove the charcoal.[5]
-
Precipitation: Place the clear aqueous solution in an ice bath and stir. Slowly add 6M hydrochloric acid (HCl) dropwise. Monitor the pH with a pH meter or pH paper. Continue adding acid until the pH of the solution is between 3 and 4. A white precipitate of DPHA will form.
-
Isolation: Allow the suspension to stir in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with three 100 mL portions of cold deionized water to remove any inorganic salts.
-
Drying: Press the solid as dry as possible on the filter, then transfer it to a drying dish. Dry the product in a vacuum oven at 50-60°C to a constant weight.
-
Recrystallization: For highest purity, dissolve the crude, dry DPHA in a minimal amount of hot 95% ethanol. Once fully dissolved, slowly add hot water until the solution becomes faintly turbid. Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization. Filter the purified crystals, wash with a small amount of cold 50:50 ethanol/water, and dry under vacuum.[3][4]
References
-
Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403–470. Available at: [Link]
-
Simms, J. A. (2019). Synthesis of phenytoin via Bucherer–Bergs reaction. ResearchGate. Available at: [Link]
-
Jain, A., & Jain, S. (2017). Synthesis of phenytoin derivatives by the two-step procedure. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Bucherer–Bergs reaction. Wikipedia. Available at: [Link]
-
Starczewska, B., & Gancarz, R. (2004). Synthesis and evaluation of in vivo activity of diphenylhydantoin basic derivatives. PubMed. Available at: [Link]
-
Pieber, B., & Kappe, C. O. (2015). Continuous Synthesis of Hydantoins: Intensifying the Bucherer–Bergs Reaction. ResearchGate. Available at: [Link]
-
Anonymous. (n.d.). Bucherer-Bergs Reaction. Name-Reaction.com. Available at: [Link]
-
Lemos, T., et al. (2024). Batch and continuous synthesis of 5,5-diphenylhydantoin, an active pharmaceutical ingredient. ChemRxiv. Available at: [Link]
-
Vibzz Lab. (2021). 5,5 diphenyl hydantoin (Phenytoin). YouTube. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Available at: [Link]
-
Chemical Reaction. (2024). Reaction mechanism for 5,5_di phenyl hydantoin #phenyl #phenytoin. YouTube. Available at: [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (2016). MedChem Tips and Tricks. American Chemical Society. Available at: [Link]
-
Kramer, W. G., et al. (1999). Probabilistic approach to the establishment of maximal content limits of impurities in drug formulations: the case of parenteral this compound. PubMed. Available at: [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. Available at: [Link]
-
Organic Syntheses. (n.d.). Acridone. Organic Syntheses Procedure. Available at: [Link]
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- 4. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
minimizing byproduct formation in diphenylhydantoic acid synthesis
Welcome to the technical support guide for the synthesis of diphenylhydantoic acid (DPHA). This document is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges associated with this synthesis. As DPHA is primarily the ring-opened hydrolysis product of 5,5-diphenylhydantoin (phenytoin), this guide focuses on controlling the synthesis of the hydantoin precursor to ensure a clean, high-yield conversion to the final acid product. We will address specific byproducts, their mechanisms of formation, and provide detailed troubleshooting protocols.
Overview: The Synthetic Landscape
The most prevalent route to this compound involves a two-stage process:
-
Synthesis of 5,5-Diphenylhydantoin (Phenytoin): This intermediate is typically synthesized via one of two classic named reactions. The choice of method has significant implications for the byproduct profile.
-
Hydrolysis to this compound: The isolated diphenylhydantoin is then subjected to hydrolysis under basic conditions to yield the target molecule, DPHA.
Byproduct formation is most significant during the first stage. Therefore, a successful DPHA synthesis is contingent on a high-purity synthesis of the diphenylhydantoin intermediate.
Part 1: Troubleshooting the Biltz Synthesis of Diphenylhydantoin
The Biltz synthesis, a base-catalyzed condensation of benzil and urea, is a common and effective method. However, it is susceptible to the formation of a significant, often insoluble, byproduct.
FAQ 1: I'm observing a large amount of an insoluble white precipitate in my reaction mixture, leading to low yields of diphenylhydantoin. What is it and how can I prevent it?
Answer:
This is the most common issue in the Biltz synthesis. The insoluble precipitate is 3a,6a-diphenylglycoluril , a bicyclic compound formed from a double condensation reaction.
Causality & Mechanism:
The formation of diphenylhydantoin and 3a,6a-diphenylglycoluril are competing reaction pathways that diverge from a common intermediate.
-
Deprotonation: The strong base (typically KOH or NaOH) deprotonates urea, making it a more potent nucleophile.
-
Nucleophilic Attack: The urea anion attacks one of the carbonyl carbons of benzil to form Intermediate A.
-
Cyclization: Intramolecular cyclization of Intermediate A forms the five-membered ring intermediate (Intermediate B).
-
Competing Pathways:
-
Pathway to Product (Desired): Intermediate B undergoes a base-catalyzed rearrangement analogous to the benzilic acid rearrangement, involving a 1,2-phenyl shift to form the stable diphenylhydantoin anion.[1][2]
-
Pathway to Byproduct (Undesired): If the concentration of urea is high relative to the base, or if the reaction conditions are not optimized, Intermediate B can be attacked by a second molecule of urea. This leads to the formation of the thermodynamically stable, bicyclic 3a,6a-diphenylglycoluril.[1][3]
-
The reaction pathways are visualized below.
Troubleshooting & Mitigation Protocol:
To overcome the high activation energy, more forcing conditions are required compared to reactions with simple ketones.
| Parameter | Sub-Optimal Condition | Recommended Condition | Rationale |
| Temperature & Pressure | Reflux at atmospheric pressure (~60-80 °C) | 110 °C in a sealed vessel [4] | Increased temperature and pressure prevent the loss of volatile reactants like ammonia and carbon dioxide, shifting the reaction equilibrium toward the product and significantly increasing the reaction rate. |
| Reaction Time | 2-10 hours | Up to 90 hours [4] | The reaction with benzophenone is slow.文献 reports show yields increasing from 7% at 10 hours to 67% at 90 hours under otherwise standard conditions. [4] |
| Energy Source | Conventional Heating | Ultrasonication [4] | Ultrasonic irradiation can accelerate hydantoin formation by increasing mass transfer and providing localized energy, often leading to higher yields in shorter times. |
| pH Control | Not controlled | Maintain pH ~8-9 | The ammonium carbonate acts as a buffer. This pH range is optimal; strongly alkaline conditions can degrade the cyanide, while acidic conditions prevent the necessary cyanohydrin formation. |
Step-by-Step Protocol (Optimized Bucherer-Bergs):
-
Reagent Setup: In a high-pressure reaction vessel (e.g., a sealed tube or autoclave), combine benzophenone (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (2.0 eq).
-
Solvent Addition: Add a 50-60% aqueous ethanol solution.
-
Reaction: Seal the vessel and heat to 110 °C with stirring for 48-90 hours.
-
Safety Note: This reaction involves toxic cyanide and is performed under pressure. All appropriate safety precautions must be taken, including performing the reaction in a well-ventilated fume hood.
-
-
Workup: Cool the vessel to room temperature before opening. Pour the reaction mixture into water and acidify with a mineral acid (e.g., HCl) to a pH of ~2-3 to precipitate the diphenylhydantoin product. [5]5. Purification: Collect the crude product by filtration and recrystallize from 95% ethanol.
Part 3: Final Conversion to this compound & Purification
This final stage involves the deliberate hydrolysis of the diphenylhydantoin ring. The main challenge here is purification.
FAQ 3: How do I convert my diphenylhydantoin to DPHA and purify it from any unreacted starting material or side products?
Answer:
The conversion is a straightforward base-catalyzed hydrolysis. The purification strategy relies on the difference in acidity between DPHA (a carboxylic acid) and unreacted diphenylhydantoin (a weakly acidic imide).
Step-by-Step Hydrolysis and Purification Protocol:
-
Hydrolysis:
-
Take the crude diphenylhydantoin (or the aqueous filtrate from the Biltz synthesis workup containing the potassium hydantoinate) and place it in a round-bottom flask.
-
Add a 10-15% aqueous solution of sodium hydroxide or potassium hydroxide.
-
Reflux the mixture for 2-4 hours to ensure complete hydrolysis of the hydantoin ring. The progress can be monitored by TLC.
-
-
Purification via Acid-Base Extraction:
-
Step A (Removal of Neutral Impurities): Cool the basic aqueous solution. If starting from a crude synthesis mixture, extract it once with a non-polar organic solvent like diethyl ether or toluene. This will remove any unreacted benzil or benzophenone. Discard the organic layer.
-
Step B (Separation of DPHA and Diphenylhydantoin): Cool the remaining aqueous solution in an ice bath. Slowly add 6M HCl with vigorous stirring to adjust the pH. The key to separation lies in the pKa difference:
-
This compound (DPHA): pKa ~3-4 (typical for a carboxylic acid).
-
5,5-Diphenylhydantoin: pKa ~8.1-8.3. [6] * Carefully adjust the pH to ~6.5-7.0 . At this pH, the more acidic DPHA will still be deprotonated and soluble as its carboxylate salt, while the less acidic diphenylhydantoin will be protonated and precipitate out of the solution.
-
-
Filter the solution to remove any precipitated, unhydrolyzed diphenylhydantoin.
-
Step C (Precipitation of DPHA): Take the filtrate from the previous step and continue adding 6M HCl until the pH is ~2-3 . This compound will precipitate as a white solid.
-
Step D (Final Isolation): Cool the mixture in an ice bath to maximize precipitation. Collect the pure DPHA by suction filtration, wash thoroughly with cold water to remove inorganic salts, and dry in a vacuum oven.
-
Part 4: Quality Control & Analytical Methods
To ensure the purity of the final this compound, the following analytical methods are recommended:
-
High-Performance Liquid Chromatography (HPLC): The primary method for assessing purity and quantifying impurities. A reverse-phase C18 column with a buffered mobile phase (e.g., acetonitrile/water with formic or phosphoric acid) is typically effective.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of DPHA and ensuring the absence of signals corresponding to diphenylhydantoin, 3a,6a-diphenylglycoluril, or other byproducts.
-
Infrared (IR) Spectroscopy: Can be used to confirm the presence of the carboxylic acid functionality (broad O-H stretch ~2500-3300 cm⁻¹, C=O stretch ~1700 cm⁻¹) and the disappearance of the characteristic imide carbonyl stretches of the hydantoin ring.
-
Mass Spectrometry (MS): Confirms the molecular weight of the final product (C₁₅H₁₄N₂O₃, MW: 270.28 g/mol ). [7]
References
- Novel synthesis of 1,6- and 1,4-dialkyl glycolurils and their supramolecular organiz
-
3Alpha,6alpha-diphenylglycoluril. NIST Chemistry WebBook. Available at: [Link]
- Mechanistic Insights on the Mechanosynthesis of Phenytoin, a WHO Essential Medicine. Chemistry – A European Journal.
-
Solved 1 Experiment 10: Microwave Chemistry-Synthesis of | Chegg.com. Available at: [Link]
-
Is deprotonation limiting the product formation in this thiohydantoin synthesis? Chemistry Stack Exchange. Available at: [Link]
- Self-organization of 1,6-dialkyl-3a,6a-diphenylglycolurils in the crystalline st
-
Diphenylglycoluril. ChemBK. Available at: [Link]
-
Self-organization of 1,6-dialkyl-3a,6a-diphenylglycolurils in the crystalline state. CrystEngComm. Available at: [Link]
- The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules.
- Molecular Clips Based on Propanediurea. University of Groningen.
-
Table 1 . Solvent effect (% yield) in the Biltz synthesis of phenytoin (1). ResearchGate. Available at: [Link]
-
Synthesis of Phenytoin from Benzil and Urea. PrepChem.com. Available at: [Link]
- Bucherer-Bergs Reaction.
- Probabilistic approach to the establishment of maximal content limits of impurities in drug formulations: the case of parenteral this compound.
- Bucherer–Bergs reaction. Wikipedia.
- A high yield synthesis of phenytoin and related compounds using microwave activation. African Journal of Pure and Applied Chemistry.
- Synthesis of Glycolurils and Hydantoins by Reaction of Urea and 1, 2‐Dicarbonyl Compounds using Etidronic acid as a “Green catalyst”. Journal of Heterocyclic Chemistry.
-
Identity determination and purity testing. ChemCon GmbH. Available at: [Link]
-
Bucherer-Bergs Reaction. Organic Chemistry Portal. Available at: [Link]
- SEPARATION OF ACIDIC AND NEUTRAL SUBSTANCES. University of Science and Technology of China.
- Review on the modern analytical advancements in impurities testing. Journal of Applied Pharmaceutical Science.
- Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. Pharmaceuticals.
- Batch and continuous synthesis of 5,5-diphenylhydantoin, an active pharmaceutical ingredient. ChemRxiv.
- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review.
-
This compound. PubChem. Available at: [Link]
- Improvement of solubility, dissolution, and bioavailability of phenytoin intercalated in Mg-Al layered double hydroxide. Frontiers in Pharmacology.
- The Chromatographic Separation and Determination of Diphenylhydantoin and Phenobarbital.
- Solubility and ionization characteristics of phenytoin. Journal of Pharmaceutical Sciences.
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Technical Support Center: Isolating Diphenylhydantoic Acid from Biological Matrices
Welcome to the technical support center for the isolation of diphenylhydantoic acid (DPHA) from biological matrices. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the unique challenges associated with the extraction and analysis of this critical metabolite of phenytoin. Here, we move beyond simple protocols to explain the "why" behind the methods, empowering you to optimize your experiments and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the fundamental properties of DPHA and the general principles of its analysis.
Q1: What are the primary challenges in isolating this compound from biological matrices?
The primary challenges in isolating DPHA stem from a combination of its chemical nature and the complexity of the biological environment. Key difficulties include:
-
Chemical Instability: DPHA is susceptible to hydrolysis, particularly under acidic or basic conditions, which can cause it to revert to its parent drug, phenytoin. This instability can lead to an underestimation of DPHA concentrations if samples are not handled and processed correctly.
-
Low Endogenous Concentrations: As a minor metabolite of phenytoin, DPHA is often present at very low concentrations in biological samples, requiring highly sensitive analytical methods for accurate quantification.[1]
-
Matrix Effects: Biological matrices such as plasma, serum, and urine are complex mixtures of endogenous compounds like proteins, lipids, and salts. These components can interfere with the ionization of DPHA in mass spectrometry, leading to signal suppression or enhancement and compromising the accuracy of quantification.[2][3][4][5][6]
-
Polarity: DPHA is a relatively polar, acidic compound, which influences the choice of appropriate extraction techniques and chromatographic conditions.
Q2: How does the pH of the sample affect the stability and extraction of DPHA?
The pH of the sample is a critical parameter that significantly impacts both the stability and extraction efficiency of DPHA. As a carboxylic acid, the charge state of DPHA is pH-dependent.
-
For Stability: Maintaining a neutral or slightly acidic pH (around 6-7) is generally recommended during sample storage and initial handling to minimize the risk of hydrolysis. Strong acidic or alkaline conditions can catalyze the conversion of DPHA back to phenytoin.
-
For Extraction: The pH must be adjusted to optimize the extraction of DPHA.
-
For Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) using a reversed-phase mechanism, the sample pH should be adjusted to at least 2 pH units below the pKa of the carboxylic acid group. This protonates the molecule, making it more neutral and less polar, thus enhancing its partitioning into an organic solvent or its retention on a non-polar sorbent.[7]
-
Q3: What are the recommended storage conditions for biological samples containing DPHA?
Proper storage is crucial to prevent the degradation of DPHA. The following conditions are recommended:
-
Temperature: Samples should be stored frozen at -20°C or, for long-term storage, at -80°C. This minimizes enzymatic activity and chemical degradation.
-
pH: If possible, ensure the sample pH is maintained close to neutral.
-
Collection Tubes: For blood samples, the choice of collection tube can impact stability. Studies on the parent drug, phenytoin, have shown that it can be less stable in serum separator tubes (SSTs) compared to plain red-top tubes when stored at room temperature.[8] While specific data for DPHA is limited, it is prudent to consider this and to process samples promptly after collection.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: Low Recovery of this compound
Scenario: You are experiencing consistently low recovery of DPHA after either Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).
Possible Causes and Solutions:
-
Incomplete Extraction (LLE):
-
Suboptimal pH: The pH of your aqueous sample may not be low enough to fully protonate the DPHA.
-
Solution: Ensure the sample pH is adjusted to approximately 2-3 before extraction.[7] Verify the pH after adding the acid.
-
-
Inappropriate Solvent: The polarity of your extraction solvent may not be optimal for DPHA.
-
Insufficient Mixing: Inadequate vortexing or shaking can lead to poor partitioning.
-
Solution: Vortex samples for at least 1-2 minutes to ensure thorough mixing of the aqueous and organic phases.[10]
-
-
Emulsion Formation: High lipid or protein content in the sample can lead to the formation of an emulsion layer between the aqueous and organic phases, trapping the analyte.[11]
-
-
Incomplete Elution (SPE):
-
Improper Conditioning/Equilibration: Failure to properly prepare the SPE cartridge can lead to poor retention.
-
Solution: Always follow the manufacturer's instructions for conditioning and equilibrating the sorbent.
-
-
Sample Breakthrough: The analyte may not be retained on the sorbent during sample loading.
-
Solution: Ensure the sample pH is correctly adjusted for optimal retention. A flow rate that is too fast during sample loading can also be a cause. A slow, steady flow rate is recommended.[7]
-
-
Inadequate Elution Solvent: The elution solvent may not be strong enough to desorb the DPHA from the sorbent.
-
Solution: For reversed-phase SPE, a common elution solvent is methanol or acetonitrile. If recovery is still low, try increasing the organic solvent percentage or adding a small amount of a modifier like ammonia or a volatile acid to the elution solvent to enhance recovery.[7]
-
-
Workflow for Troubleshooting Low DPHA Recovery
Caption: A decision tree for troubleshooting low recovery of DPHA.
Problem 2: High Background or Matrix Effects in LC-MS/MS Analysis
Scenario: Your chromatograms show high background noise, or you observe significant ion suppression or enhancement for DPHA, leading to poor accuracy and precision.
Possible Causes and Solutions:
-
Insufficient Sample Cleanup: The extraction method may not be effectively removing interfering endogenous components from the matrix.
-
Solution:
-
Protein Precipitation: While simple, protein precipitation is a non-selective cleanup method.[5] If you are using this, consider switching to a more rigorous technique like LLE or SPE.
-
LLE: Optimize the pH and solvent system to be more selective for DPHA. A back-extraction step can sometimes improve cleanup.
-
SPE: Choose a sorbent that provides better selectivity. For example, a mixed-mode sorbent with both reversed-phase and ion-exchange properties could be beneficial. The wash steps are also critical for removing interferences. Experiment with different wash solvents of varying organic strength.
-
-
-
Co-elution of Interferences: Matrix components may be co-eluting with DPHA from the analytical column.
-
Solution:
-
Chromatographic Optimization: Modify your HPLC/UHPLC gradient to better separate DPHA from interfering peaks. Experiment with different mobile phase compositions, pH, and column chemistries (e.g., C18, Phenyl-Hexyl).[12]
-
Matrix-Matched Calibrators: Prepare your calibration standards and quality control samples in the same biological matrix as your unknown samples to compensate for consistent matrix effects.[6]
-
-
-
Ionization Source: Electrospray ionization (ESI) can be more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[3][5]
-
Solution: If your instrumentation allows, evaluate the performance of APCI for your analysis.
-
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of DPHA from Human Plasma
This protocol is a starting point and should be optimized for your specific application.
-
Sample Preparation:
-
To 500 µL of human plasma in a polypropylene tube, add an appropriate internal standard.
-
Acidify the plasma to a pH of 2-3 by adding 50 µL of 1M HCl. Vortex briefly.
-
-
Extraction:
-
Add 2.5 mL of ethyl acetate to the tube.[10]
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes to separate the layers.
-
-
Solvent Evaporation:
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).
-
Vortex for 30 seconds to ensure the residue is fully dissolved.
-
Transfer to an autosampler vial for analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) of DPHA from Human Urine
This protocol uses a generic reversed-phase sorbent and should be adapted for your specific cartridge.
-
Sample Pre-treatment:
-
To 1 mL of urine, add an internal standard.
-
Acidify to pH 2-3 with 1M HCl.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) with 1 mL of methanol followed by 1 mL of deionized water. Do not let the sorbent go dry.
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the SPE cartridge at a slow, consistent flow rate (e.g., 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of deionized water to remove salts and other polar interferences.
-
Wash with 1 mL of 5% methanol in water to remove less polar interferences.
-
-
Elution:
-
Elute the DPHA from the cartridge with 1 mL of methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for analysis.
-
Data Summary
Table 1: Comparison of Extraction Techniques for Acidic Drugs
| Feature | Protein Precipitation | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Selectivity | Low | Moderate | High |
| Recovery | Variable | Generally Good | High |
| Matrix Effects | High | Moderate | Low |
| Throughput | High | Low to Moderate | Moderate to High |
| Solvent Usage | Low | High | Moderate |
| Automation | Easy | Difficult | Easy |
Visualization of Key Relationships
Relationship between pH, Analyte Charge, and Extraction Method
Caption: The influence of pH on DPHA's charge and the choice of extraction method.
References
Sources
- 1. welchlab.com [welchlab.com]
- 2. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis and its evaluation strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. cris.unibo.it [cris.unibo.it]
- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 10. arborassays.com [arborassays.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Simple HPLC-UV Method for Therapeutic Drug Monitoring of 12 Antiepileptic Drugs and Their Main Metabolites in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
improving the resolution of diphenylhydantoic acid in chromatography
Technical Support Center: Chromatography of Diphenylhydantoic Acid
Welcome to the technical support resource for the chromatographic analysis of this compound (DPHA). As the primary hydrolytic degradation product of phenytoin, and a minor metabolite, achieving robust and high-resolution separation of DPHA is critical for stability studies, impurity profiling, and pharmacokinetic analysis in drug development.[1] This guide is structured as a series of frequently encountered challenges, providing not just solutions, but the underlying chromatographic principles to empower you to solve a wide range of separation problems.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the analysis of DPHA. We will explore the causes and provide systematic, actionable solutions.
Q1: My DPHA peak is exhibiting significant tailing. What are the primary causes and how can I achieve a symmetrical peak?
A1: Peak tailing for DPHA is a very common issue, almost always rooted in its chemical structure and its interaction with the stationary phase. DPHA, or 2-(carbamoylamino)-2,2-diphenylacetic acid, possesses a carboxylic acid group, making it an acidic analyte.[2] Tailing for such compounds in reversed-phase HPLC is typically caused by unwanted secondary interactions with the column packing material.
Primary Cause: Secondary Silanol Interactions Standard silica-based C18 columns have residual, un-capped silanol groups (Si-OH) on their surface. At mid-range pH values, these silanols can be ionized (Si-O-), creating highly active sites that can interact strongly with polar or ionizable analytes like the carboxylic acid group of DPHA. This leads to a portion of the analyte molecules being overly retained, resulting in a tailed peak.[3][4]
Solutions to Mitigate Peak Tailing:
-
Mobile Phase pH Adjustment (Most Critical): The most effective way to eliminate this secondary interaction is to suppress the ionization of the silanol groups. By lowering the mobile phase pH, the silanols become protonated (Si-OH) and are rendered much less active.
-
Recommendation: Adjust the mobile phase pH to be at least 2 units below the pKa of the analyte. For the carboxylic acid group of DPHA, a pH between 2.5 and 3.5 is ideal. This ensures DPHA is in its neutral, protonated form, minimizing interactions and promoting a single, well-defined retention mechanism.[5]
-
Practical Tip: Use a buffer to maintain a stable pH. A 20-50 mM phosphate buffer or 0.1% formic acid in the aqueous portion of the mobile phase is highly effective.[4][6] An unbuffered mobile phase can lead to retention time drift and poor reproducibility.[7]
-
-
Employ an End-Capped Column: Modern HPLC columns are often "end-capped," a process where residual silanol groups are chemically bonded with a small, non-polar group (like a trimethylsilyl group). This sterically hinders and deactivates many of the active silanol sites.
-
Recommendation: If you are not already, switch to a high-quality, fully end-capped C18 or C8 column. These columns are specifically designed to provide symmetrical peak shapes for acidic and basic compounds.[3]
-
-
Check for Column Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to peak distortion that can manifest as tailing (or fronting).
-
Recommendation: To test for mass overload, dilute your sample by a factor of 5 or 10 and re-inject. If the peak shape improves significantly, column overload was a contributing factor.[4]
-
The following workflow provides a logical approach to diagnosing and solving peak tailing for DPHA.
Q2: I am struggling to achieve baseline resolution between this compound (DPHA) and its parent drug, phenytoin. What chromatographic parameters should I adjust?
A2: This is a classic separation challenge. DPHA is the more polar, ring-opened hydrolytic product of the less polar phenytoin. Optimizing selectivity—the differential retention of the two compounds—is key.
Strategies for Improving Resolution:
-
Optimize Mobile Phase pH: As discussed for peak shape, pH is also a powerful tool for adjusting selectivity. While a low pH (~3.0) is excellent for DPHA's peak shape, phenytoin's retention is less affected by pH in this range (its pKa is ~8.3).[8] This inherent difference in response to pH can be exploited. Fine-tuning the pH between 2.5 and 4.0 may slightly alter the retention of DPHA without significantly moving the phenytoin peak, allowing you to "dial in" the optimal separation.
-
Adjust Organic Modifier Percentage (Isocratic) or Gradient Slope (Gradient):
-
Isocratic Elution: If your retention times are very close, a simple isocratic method may not suffice. However, you can try decreasing the percentage of the organic modifier (e.g., acetonitrile). This will increase the retention time of both compounds, and since resolution is proportional to the square root of the retention factor (k), longer retention often leads to better separation.
-
Gradient Elution: This is often the superior approach. A shallow gradient provides the best chance of separating closely eluting peaks. If DPHA and phenytoin are co-eluting, decrease the gradient slope (e.g., from a 5-95% B in 10 minutes to 5-95% B in 20 minutes). This gives the compounds more time to interact with the stationary phase, enhancing separation.
-
-
Change the Organic Modifier: Acetonitrile (ACN) and methanol (MeOH) have different solvent properties and can produce different selectivities.
-
ACN is generally a stronger solvent in reversed-phase and often yields sharper peaks.
-
Methanol is a protic solvent and can engage in different hydrogen bonding interactions with analytes and the stationary phase, which can sometimes dramatically change the elution order or spacing of peaks. If you are using ACN, try developing a method with methanol, and vice versa.
-
| Parameter | Recommended Change | Expected Outcome & Rationale |
| Mobile Phase pH | Fine-tune between 2.5 - 4.0 | Modulates the retention of DPHA more than phenytoin, altering selectivity. |
| % Organic | Decrease %B (Isocratic) | Increases retention and potentially resolution for both peaks. |
| Gradient Slope | Make the gradient shallower | Increases the effective difference in retention as the mobile phase strength changes, improving separation. |
| Organic Solvent | Switch from ACN to MeOH (or vice versa) | Changes the fundamental solvent-analyte interactions (selectivity), which can significantly improve resolution. |
| Column Temperature | Decrease from 40°C to 25°C | Lowering temperature generally increases retention and can sometimes improve selectivity, although it also increases backpressure. |
Q3: I need to perform a chiral separation of DPHA enantiomers. What are the recommended strategies?
A3: this compound is a chiral molecule, with the stereocenter at the alpha-carbon bearing the carboxyl and ureido groups. Separating its enantiomers requires a chiral environment. There are three primary strategies in HPLC.[9][10]
-
Direct Separation with a Chiral Stationary Phase (CSP) - Most Common This is the most straightforward and widely used method. The column itself contains a chiral selector covalently bonded to the support material. Enantiomers interact differently with the CSP, leading to different retention times.
-
Recommended CSPs: Polysaccharide-based columns (e.g., coated or immobilized cellulose or amylose derivatives) are extremely versatile and often a good starting point for chiral method development.
-
-
Chiral Mobile Phase Additives (CMPA) In this approach, a chiral selector is added directly to the mobile phase. This selector forms transient, diastereomeric complexes with the DPHA enantiomers in solution. These complexes have different affinities for a standard achiral stationary phase (like C18 or C8), enabling separation.
-
Indirect Separation via Pre-Column Derivatization This method involves reacting the racemic DPHA with a pure, single-enantiomer chiral derivatizing agent. This reaction creates a pair of stable diastereomers. Because diastereomers have different physicochemical properties, they can be easily separated on a standard achiral HPLC column.
-
Consideration: This method requires an additional reaction step and subsequent cleanup. It is often used when a suitable direct method cannot be found or for specific applications like enhancing detection sensitivity.[12]
-
Experimental Protocols
Protocol 1: A Starting Point for a Stability-Indicating RP-HPLC Method
This protocol provides a robust starting point for developing a method capable of resolving DPHA from phenytoin and other potential degradation products. It is designed to be optimized based on your specific instrumentation and sample matrix.
1. Chromatographic Conditions:
-
HPLC System: Agilent 1100/1200 series or equivalent with a DAD/PDA detector.
-
Column: Zorbax Extend-C18, 150 x 4.6 mm, 5 µm (or equivalent high-quality, end-capped C18 column).
-
Mobile Phase A: 25 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 225 nm (provides good sensitivity for both compounds).
-
Injection Volume: 10 µL.
2. Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 15.0 | 40 | 60 |
| 17.0 | 10 | 90 |
| 20.0 | 10 | 90 |
| 20.1 | 90 | 10 |
| 25.0 | 90 | 10 |
3. Sample Preparation:
-
Standard Preparation: Accurately weigh and dissolve DPHA and phenytoin standards in a 50:50 mixture of acetonitrile and water to a final concentration of ~50 µg/mL.
-
Sample Preparation: Dilute the sample to be analyzed in the same diluent to fall within the linear range of the method. Filter through a 0.45 µm syringe filter before injection.
4. System Suitability:
-
Inject a standard mixture containing both phenytoin and DPHA.
-
Expected Elution Order: DPHA (more polar) will elute before phenytoin (less polar).
-
Acceptance Criteria: Resolution between DPHA and phenytoin > 2.0; Tailing factor for DPHA < 1.5.
This method serves as a foundation. For a full stability-indicating method, it must be validated by performing forced degradation studies and demonstrating specificity, as outlined in ICH guidelines.[13][14]
References
-
Green HPLC Determination of Phenytoin and Method Validation. (n.d.). DergiPark. Retrieved from [Link]
-
Miyazaki, S., et al. (1994). Physicochemical and Hydrolytic Characteristics of Phenytoin Derivatives. Biological & Pharmaceutical Bulletin, 17(10), 1425-1429. Retrieved from [Link]
-
Haughey, D. B., et al. (1984). Analytical specificity of commercially available methods for serum phenytoin determination. Journal of Analytical Toxicology, 8(3), 106-111. Retrieved from [Link]
-
Flores, J., Alexander, S., & Babayeva, M. (2018). A Novel HPLC Method for Determination of Phenytoin in Human Plasma. Touro Scholar. Retrieved from [Link]
-
Gouda, A. A., & El-Sheikh, R. (2015). High-Performance Liquid Chromatographic Method for Determination of Phenytoin in Rabbits Receiving Sildenafil. National Institutes of Health. Retrieved from [Link]
-
Al-Za’abi, M. A., et al. (2018). Determination of Phenytoin in Human Plasma by a Validated HPLC Method: Application to Therapeutic Drug Monitoring Study Running. Latin American Journal of Pharmacy, 37(1), 161-8. Retrieved from [Link]
-
Poon, M. K., & Pang, C. P. (1990). Simultaneous Determination of P-Hydroxylated and Dihydrodiol Metabolites of Phenytoin in Urine by High-Performance Liquid Chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 535, 279-285. Retrieved from [Link]
-
Peak Tailing In Chromatography: Troubleshooting Basics. (n.d.). GMP Insiders. Retrieved from [Link]
-
HPLC Troubleshooting Guide. (n.d.). Sepax Technologies. Retrieved from [Link]
-
Chen, J., & Qin, F. (2007). [Chiral Separation of Racemic 5-(p-hydroxyphenyl)-5-phenylhydantoin by RP-HPLC Using Eluents Containing Beta-Cyclodextrin]. Se Pu, 25(2), 259-261. Retrieved from [Link]
-
Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent Technologies. Retrieved from [Link]
-
Al-Rashood, K. A., et al. (1998). Synthesis of water-soluble phenytoin prodrugs. Archiv der Pharmazie, 331(4), 135-139. Retrieved from [Link]
-
Phenytoin. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]
-
LABTips: How to Prevent Tailing Peaks in HPLC. (2021). Labcompare. Retrieved from [Link]
-
[Readers Insight] The Starting Point in Method Development. (2025). Welch Materials. Retrieved from [Link]
-
Andreou, D., et al. (2020). Mechanistic Insights on the Mechanosynthesis of Phenytoin, a WHO Essential Medicine. Angewandte Chemie, 132(29), 12051-12056. Retrieved from [Link]
-
Chiral Drug Separation. (n.d.). ScienceDirect. Retrieved from [Link]
-
Powers, R., et al. (2022). Transcending Resolution Limits in HPLC and Diffusion NMR. Analytical Chemistry, 94(2), 947-954. Retrieved from [Link]
-
Flieger, J., et al. (2022). Application of High-Performance Liquid Chromatography with Diode Array Detection to Simultaneous Analysis of Reference Antioxidants and 1,1-Diphenyl-2-picrylhydrazyl (DPPH) in Free Radical Scavenging Test. Molecules, 27(14), 4438. Retrieved from [Link]
-
General HPLC Methods. (n.d.). University of Nebraska-Lincoln. Retrieved from [Link]
-
Aboul-Enein, H. Y., & Ali, I. (2003). Chiral Drugs: An Overview. Il Farmaco, 58(8), 645-659. Retrieved from [Link]
-
Snodgrass, W. R., & Torosian, G. (1999). Probabilistic approach to the establishment of maximal content limits of impurities in drug formulations: the case of parenteral this compound. Regulatory Toxicology and Pharmacology, 29(2 Pt 1), 167-173. Retrieved from [Link]
-
This compound. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]
-
Method Development and Validation for the Identification of Selected Genotoxic Impurities in Bulk and Pharmaceutical Formulation. (n.d.). PharmaInfo. Retrieved from [Link]
- Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine. (2016). Google Patents.
-
Cirilli, R., et al. (2017). Chiral switches versus de novo enantiomerically pure compounds. Journal of Pharmaceutical and Biomedical Analysis, 145, 339-351. Retrieved from [Link]
-
Flores, J., Alexander, S., & Babayeva, M. (2018). A Novel HPLC Method for Determination of Phenytoin in Human Plasma. Journal of Pharmaceutical Research International, 22(6), 1-7. Retrieved from [Link]
-
Chiral Separation in Preparative Scale: A Brief Overview of Membranes as Tools for Enantiomeric Separation. (2019). MDPI. Retrieved from [Link]
-
Analytical Method Development Process for New Products. (2014). Pharmaguideline. Retrieved from [Link]
-
Method Development 101: From Beginner to Expert Part 1. (2024). Agilent Technologies. Retrieved from [Link]
-
Siang, T. C., et al. (2015). Development and validation of a stability-indicating isocratic reverse phase-liquid chromatography assay for determination of phenytoin in bulk and pharmaceutical formulations. ResearchGate. Retrieved from [Link]
-
Gumieniczek, A., et al. (2021). Comprehensive Insight into Chemical Stability of Important Antidiabetic Drug Vildagliptin Using Chromatography (LC-UV and UHPLC-DAD-MS) and Spectroscopy (Mid-IR and NIR with PCA). Molecules, 26(18), 5632. Retrieved from [Link]
-
Current Practices and Considerations for a Stability-Indicating Method in Pharmaceutical Analysis. (2021). LCGC International. Retrieved from [Link]
-
Ng, K. W. (2021). Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review. Journal of Pharmaceutical and Biomedical Analysis, 198, 113994. Retrieved from [Link]
Sources
- 1. Probabilistic approach to the establishment of maximal content limits of impurities in drug formulations: the case of parenteral this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C15H14N2O3 | CID 134613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. gmpinsiders.com [gmpinsiders.com]
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- 6. welch-us.com [welch-us.com]
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- 9. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 10. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [Chiral separation of racemic 5-(p-hydroxyphenyl)-5-phenylhydantoin by RP-HPLC using eluents containing beta-cyclodextrin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ole.uff.br [ole.uff.br]
- 13. researchgate.net [researchgate.net]
- 14. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Addressing Matrix Effects in LC-MS Analysis of Dihydroartemisinic Acid (DPHA)
Welcome to the technical support resource for the LC-MS analysis of Dihydroartemisinic acid (DPHA). This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the common yet critical challenge of matrix effects in quantitative bioanalysis. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to develop robust and reliable analytical methods.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are matrix effects and how do they specifically impact DPHA analysis?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting, undetected components from the sample matrix (e.g., plasma, serum, urine).[1] In LC-MS, particularly with electrospray ionization (ESI), these interferences can cause:
-
Ion Suppression: A decrease in the analyte signal, leading to underestimation of the DPHA concentration. This is the more common effect.[2]
-
Ion Enhancement: An increase in the analyte signal, causing an overestimation of the DPHA concentration.[2]
For Dihydroartemisinic acid (DPHA), a sesquiterpenoid precursor to artemisinin, accurate quantification is paramount in pharmacokinetic and drug metabolism studies.[3][4] Biological matrices are rich in endogenous components like phospholipids, salts, and metabolites.[1] When these compounds are not adequately removed during sample preparation, they can co-elute with DPHA and interfere with its transition from the liquid phase to the gas phase ions in the MS source, compromising the accuracy, precision, and sensitivity of the assay.[5][6]
Q2: My DPHA results are inconsistent. How can I confirm if matrix effects are the cause?
A2: Assessing matrix effects is a mandatory part of bioanalytical method validation according to regulatory bodies like the U.S. Food and Drug Administration (FDA).[7][8] The most direct method is the post-extraction spike analysis .[9] This technique quantitatively measures the extent of ion suppression or enhancement.
This protocol allows you to calculate the Matrix Factor (MF), which is a quantitative measure of the matrix effect.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike DPHA and its internal standard (IS) into the final reconstitution solvent.
-
Set B (Post-Spike Sample): Process at least six different lots of blank biological matrix (e.g., plasma) through your entire sample preparation procedure.[8] After the final extraction step, spike the resulting blank extract with DPHA and IS at the same concentration as Set A.
-
Set C (Pre-Spike Sample): Spike blank biological matrix with DPHA and IS before initiating the sample preparation procedure. (This set is used to determine recovery, not the matrix factor itself).
-
-
Analyze and Calculate:
-
Analyze all samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF) using the mean peak areas:
-
MF = (Mean Peak Area of Analyte in Set B) / (Mean Peak Area of Analyte in Set A)
-
-
-
Interpret the Results:
-
MF = 1: No matrix effect.
-
MF < 1: Ion suppression.
-
MF > 1: Ion enhancement.
-
For a robust method, the FDA guidance suggests that the precision of the internal standard-normalized matrix factor (IS-Normalized MF) across different matrix lots should be within ±15%.[10] The IS-Normalized MF is calculated as: (Peak Area Ratio of Set B) / (Peak Area Ratio of Set A).
Q3: I've confirmed significant matrix effects. What are the primary strategies to mitigate them?
A3: A systematic approach combining sample preparation, chromatography, and internal standard selection is the most effective strategy.[11] The goal is to separate DPHA from the interfering matrix components either physically (before injection) or chromatographically (during the LC run).
The following logical workflow can guide your troubleshooting process.
Caption: A logical workflow for identifying and mitigating matrix effects.
Q4: Which sample preparation technique is best for reducing matrix effects for DPHA?
A4: The choice of sample preparation is critical. While simple Protein Precipitation (PPT) is fast, it is often ineffective at removing phospholipids, a primary source of matrix effects.[11][12][13] More selective techniques like Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) offer significantly cleaner extracts.[11]
| Technique | Principle | Pros | Cons | Matrix Removal Efficacy |
| Protein Precipitation (PPT) | Protein denaturation and removal by adding an organic solvent (e.g., acetonitrile, methanol).[12] | Fast, simple, inexpensive, generic. | Non-selective; phospholipids and salts remain in the supernatant, causing significant matrix effects.[11][13] | Poor to Fair |
| Liquid-Liquid Extraction (LLE) | Partitioning of DPHA between two immiscible liquid phases (aqueous sample and organic solvent) based on its solubility.[14][15] | Good selectivity, can provide clean extracts. | Can be labor-intensive, requires large solvent volumes, may have lower recovery for polar analytes, difficult to automate.[16] | Good |
| Solid-Phase Extraction (SPE) | DPHA is retained on a solid sorbent while interferences are washed away, followed by selective elution of DPHA.[17][18][19] | Highly selective, high analyte concentration, excellent for removing interferences, easily automated.[17][20] | Requires method development, can be more expensive than PPT or LLE.[12][20] | Excellent |
Recommendation: For robust DPHA analysis, Solid-Phase Extraction (SPE) is highly recommended.[11] A reversed-phase polymer-based sorbent (e.g., Oasis HLB) is a good starting point, as it provides strong retention for a wide range of compounds and is effective at removing phospholipids.[21]
This is a general "bind-and-elute" protocol that can be optimized for DPHA.
-
Condition: Pass 1 mL of methanol through the SPE cartridge to activate the sorbent.
-
Equilibrate: Pass 1 mL of water (or a weak aqueous buffer) through the cartridge to prepare it for the aqueous sample.
-
Load: Load the pre-treated plasma sample (e.g., plasma diluted 1:1 with 2% phosphoric acid) onto the cartridge at a slow, steady flow rate.
-
Wash: Pass 1 mL of a weak organic solvent (e.g., 5-10% methanol in water) through the cartridge to wash away polar interferences like salts while DPHA remains bound to the sorbent.
-
Elute: Pass 1 mL of a strong organic solvent (e.g., methanol or acetonitrile) through the cartridge to elute the DPHA.
-
Evaporate & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for LC-MS injection.
Caption: A typical bind-and-elute workflow for Solid-Phase Extraction.
Q5: Can I simply dilute my sample to reduce matrix effects?
A5: Yes, sample dilution is a straightforward strategy to reduce the concentration of interfering matrix components.[6] However, this approach also dilutes your analyte, DPHA, which may compromise the assay's sensitivity, especially if you need to achieve a low Limit of Quantification (LLOQ).[6] This strategy is only feasible if your analytical method has sensitivity to spare.
Q6: How can my LC method be optimized to separate DPHA from matrix interferences?
A6: Chromatographic separation is a powerful tool to resolve your analyte from co-eluting matrix components.[6]
-
Gradient Optimization: A longer, shallower gradient can improve the resolution between DPHA and closely eluting interferences, particularly phospholipids which often appear in the middle of a reversed-phase gradient.[11]
-
Mobile Phase pH: Adjusting the pH of the aqueous mobile phase can alter the retention time of DPHA (as it is a carboxylic acid) relative to interfering compounds.[11]
-
UPLC/UHPLC: Ultra-High Performance Liquid Chromatography (UHPLC) systems use columns with smaller particles (<2 µm), providing significantly higher resolution and narrower peaks compared to traditional HPLC.[11] This increased peak capacity can effectively separate DPHA from matrix components, leading to a statistically significant reduction in matrix effects.[11]
Q7: What is the role of an internal standard (IS), and what type is best for DPHA analysis?
A7: An internal standard is a compound added at a known concentration to every sample, calibrator, and QC sample. Its purpose is to correct for variability during sample preparation and instrumental analysis.[22]
For mitigating matrix effects, a Stable Isotope Labeled (SIL) internal standard of DPHA (e.g., DPHA-d3, ¹³C₃-DPHA) is the gold standard and the best choice.[5][23]
Why a SIL IS is superior: A SIL IS is chemically and physically almost identical to DPHA.[23] It will therefore co-elute with DPHA and experience the exact same degree of ion suppression or enhancement. By calculating the peak area ratio of the analyte to the IS, the variability caused by the matrix effect is effectively cancelled out, leading to highly accurate and precise results.[5][24] While structural analogs can be used, they may have different chromatographic behavior and ionization efficiencies, making them less effective at compensating for matrix effects.[25]
References
- Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC - NIH.
- Advances in Sample Preparation: Removing Phospholipids
- Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - NIH.
- Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis.
- Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates.
- Essential FDA Guidelines for Bioanalytical Method Valid
- An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. Spectroscopy Online.
- Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC - NIH.
- Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses. PubMed.
- Dihydroartemisinic acid | C15H24O2 | CID 11020893. PubChem.
- Dihydroartemisinic acid - Chemical & Physical Properties by Cheméo. Cheméo.
- FDA guideline - Bioanalytical Method Valid
- Bioanalytical Method Validation - Guidance for Industry. U.S.
- Quantification of artemisinin in human plasma using liquid chromatography coupled to tandem mass spectrometry - PMC - NIH.
- DihydroarteMisinic acid. ChemicalBook.
- Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Pharmaceutical Sciences and Research.
- Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry.
- What is Solid Phase Extraction (SPE)? - Organomation.
- Sample Preparation – Liquid-Liquid Extraction. SCION Instruments.
- Solid Phase Extraction Guide. Thermo Fisher Scientific - US.
- Overview of Liquid-Liquid Extraction (LLE)
- Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. PubMed.
- Designing Stable Isotope Labeled Internal Standards. Acanthus Research.
- Solid-Phase Extraction - Chemistry LibreTexts. Chemistry LibreTexts.
- What Is the Difference Between Liquid Liquid Extraction and Supported Liquid Extraction?. Biotage.
- Manual Solid Phase Extraction. SCION Instruments.
- A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE) Sample Prep Techniques in Bioanalysis and Forensic Toxicology Analyses.
- USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. LGC Standards.
- A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC - NIH.
- The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.
- Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. SciSpace.
Sources
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Dihydroartemisinic acid | C15H24O2 | CID 11020893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. DihydroarteMisinic acid | 85031-59-0 [chemicalbook.com]
- 5. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. fda.gov [fda.gov]
- 9. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmacompass.com [pharmacompass.com]
- 11. researchgate.net [researchgate.net]
- 12. waters.com [waters.com]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. Liquid-liquid extraction [scioninstruments.com]
- 15. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 16. chromtech.com [chromtech.com]
- 17. organomation.com [organomation.com]
- 18. Solid Phase Extraction Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Quantification of artemisinin in human plasma using liquid chromatography coupled to tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. scispace.com [scispace.com]
- 23. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 24. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 25. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Forced Degradation Studies of Diphenylhydantoic Acid
Welcome to the technical support center for forced degradation studies of diphenylhydantoic acid (DPHA). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these stability studies. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring the development of a robust, stability-indicating analytical method.
Introduction to this compound Stability
This compound is a primary degradation product and a metabolite of the anticonvulsant drug phenytoin.[1] Its presence in phenytoin drug products can be an indicator of product stability. Therefore, understanding the degradation pathways of DPHA itself is crucial for developing a comprehensive stability-indicating method that can accurately quantify phenytoin in the presence of its degradants. Forced degradation, or stress testing, is a critical component of this process, as mandated by the International Council for Harmonisation (ICH) guidelines.[2][3] These studies are designed to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of analytical methods.[4] The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the degradation products are generated at a sufficient concentration for detection and characterization.[5]
Frequently Asked Questions (FAQs)
Q1: What are the primary stress conditions I should apply for the forced degradation of this compound?
As per ICH guidelines, a comprehensive forced degradation study should include exposure to a variety of stress conditions to cover potential degradation pathways.[3] For DPHA, the following conditions are recommended:
-
Acidic Hydrolysis: Treatment with an acid, such as 0.1 M to 1 M hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[3]
-
Basic Hydrolysis: Exposure to a base, such as 0.1 M to 1 M sodium hydroxide (NaOH) or potassium hydroxide (KOH).[3]
-
Oxidation: The use of an oxidizing agent, with 3% hydrogen peroxide (H₂O₂) being a common choice.[5]
-
Thermal Degradation: Heating the sample, typically in a dry state or in solution, at elevated temperatures (e.g., 60-80°C).
-
Photolytic Degradation: Exposing the sample to light sources that emit both UV and visible light, as specified in ICH Q1B guidelines.
Q2: I am not seeing any degradation of DPHA under my initial stress conditions. What should I do?
If you observe no degradation, the stress conditions may not be stringent enough. Consider the following adjustments:
-
Increase Stressor Concentration: For acidic or basic hydrolysis, you can increase the molarity of the acid or base.
-
Elevate Temperature: For hydrolytic and thermal studies, increasing the temperature can accelerate the degradation rate.[3]
-
Extend Exposure Time: If initial time points show no degradation, extend the duration of the study.
-
Co-solvents: If DPHA has poor solubility in your aqueous stress media, the use of a co-solvent like methanol or acetonitrile can improve solubility and facilitate degradation. However, be aware that co-solvents can sometimes lead to the formation of unusual degradation products.
Q3: My DPHA sample is showing more than 20% degradation very quickly. How can I control the degradation?
Excessive degradation (greater than 20%) can lead to the formation of secondary degradants that may not be relevant to the actual stability of the drug product.[5] To achieve the target degradation of 5-20%, you should:
-
Reduce Stressor Concentration: Use a lower molarity of acid or base.
-
Lower the Temperature: Perform the study at a lower temperature.
-
Decrease Exposure Time: Sample at earlier time points.
-
Neutralize the Reaction: For acid and base hydrolysis, once the desired degradation is achieved, neutralize the sample to stop the reaction before analysis.
Q4: How do I develop a stability-indicating HPLC method for DPHA and its degradation products?
A stability-indicating method is one that can accurately quantify the decrease of the active substance and the increase of degradation products.[6] For DPHA, a reversed-phase high-performance liquid chromatography (RP-HPLC) method is commonly used. Key considerations for method development include:
-
Column Selection: A C18 column is a good starting point.
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is typical. Gradient elution is often necessary to resolve the parent drug from all its degradation products.
-
pH of Mobile Phase: The pH can significantly impact the retention and peak shape of ionizable compounds like DPHA and its potential acidic or basic degradants.
-
Detector: A photodiode array (PDA) detector is highly recommended as it can assess peak purity, which is a crucial aspect of a stability-indicating method.
Troubleshooting Guide
Scenario 1: Unexpected Peaks in Acid Hydrolysis
Q: I've subjected DPHA to acid hydrolysis and see a new peak that has a similar retention time to phenytoin. What could be happening?
A: Under acidic conditions, it is plausible that this compound undergoes an intramolecular cyclization to form its parent drug, phenytoin. This is the reverse of the reaction that forms DPHA from phenytoin.
Troubleshooting Protocol:
-
Co-injection: Spike your degraded sample with a known standard of phenytoin. If the peak height of the suspected peak increases without the appearance of a new peak, it is likely phenytoin.
-
Mass Spectrometry (MS) Analysis: Use LC-MS to determine the mass-to-charge ratio (m/z) of the unknown peak. Phenytoin has a distinct molecular weight that can be easily identified.
-
Monitor the Reaction Over Time: Take samples at multiple time points. You may observe the concentration of DPHA decreasing while the concentration of the new peak (phenytoin) increases.
Predicted Degradation Pathway: Acid-Catalyzed Cyclization
Caption: Reversible hydrolysis and cyclization between DPHA and Phenytoin.
Scenario 2: Multiple Degradant Peaks in Basic Conditions
Q: In my base-catalyzed degradation study of DPHA, I'm observing several small, early-eluting peaks. What could these be?
A: Basic hydrolysis of DPHA could lead to the cleavage of the amide bond, resulting in the formation of more polar compounds such as diphenylglycine and ammonia. These smaller, more polar molecules would likely have shorter retention times in a reversed-phase HPLC system.
Troubleshooting Protocol:
-
Gradient Adjustment: Modify your HPLC gradient to have a longer initial hold at a high aqueous composition to better resolve these early-eluting peaks.
-
LC-MS Analysis: Use LC-MS to identify the molecular weights of the degradation products. Look for masses corresponding to diphenylglycine.
-
pH of Mobile Phase: Ensure the pH of your mobile phase is appropriate to ensure the proper ionization and retention of these acidic and basic degradants.
Predicted Degradation Pathway: Base-Catalyzed Hydrolysis
Caption: Proposed base-catalyzed hydrolysis of DPHA.
Scenario 3: Loss of Mass Balance in Oxidative Degradation
Q: After exposing DPHA to hydrogen peroxide, the peak area for DPHA is decreasing, but I'm not seeing a corresponding increase in any new peaks. What could be the issue?
A: Oxidative degradation can sometimes lead to the formation of products that are not well-retained or detected by your current HPLC method. Potential issues include:
-
Formation of highly polar compounds: These may elute in the solvent front.
-
Lack of a chromophore: The degradation products may not absorb at the wavelength you are monitoring.
-
Formation of volatile compounds: These would be lost during sample preparation.
Troubleshooting Protocol:
-
Wavelength Review: Use a PDA detector to examine the entire UV spectrum of your degraded sample. You may find that the degradation products absorb at a different wavelength.
-
Modify HPLC Method: Use a more polar-retentive column or a different mobile phase to try and retain any highly polar degradants.
-
Alternative Analytical Techniques: Consider using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) if you suspect the formation of volatile degradants.
Experimental Workflow for Forced Degradation
Sources
- 1. Probabilistic approach to the establishment of maximal content limits of impurities in drug formulations: the case of parenteral this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of p-hydroxylated and dihydrodiol metabolites of phenytoin in urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. ijirt.org [ijirt.org]
Technical Support Center: Diphenylhydantoic Acid (DPHA) Sample Integrity
Welcome to the technical support center for ensuring the stability and integrity of diphenylhydantoic acid (DPHA) in analytical samples. This guide provides in-depth troubleshooting advice and best practices in a direct question-and-answer format to help researchers, scientists, and drug development professionals prevent the degradation of DPHA during their experiments.
Frequently Asked Questions (FAQs)
Fundamental Understanding
Q1: What is this compound (DPHA), and why is its stability a critical concern?
This compound (DPHA) is primarily known as the initial, open-ring hydrolysis product of the anticonvulsant drug Phenytoin (5,5-diphenylhydantoin).[1] It is also a known degradation product in parenteral formulations of fosphenytoin, a phenytoin prodrug, and a minor metabolite found in urine after phenytoin administration.[2]
The stability of DPHA is a major concern because it is inherently unstable in solution and can readily degrade by cyclizing back into its parent compound, phenytoin. This chemical instability can lead to significant analytical errors:
-
Underestimation of DPHA: If DPHA degrades back to phenytoin before analysis, its concentration will be artificially low.
-
Overestimation of Phenytoin: The degradation of DPHA directly inflates the measured concentration of phenytoin, confounding pharmacokinetic and formulation stability studies.
Therefore, maintaining the integrity of DPHA from collection to analysis is paramount for accurate quantification.
Q2: What is the primary degradation pathway for DPHA in biological samples?
The primary degradation pathway for DPHA is a pH-dependent intramolecular cyclization (a form of hydrolysis) that results in the formation of the thermodynamically stable five-membered hydantoin ring of phenytoin.[3] This reaction is essentially the reverse of the initial hydrolysis of phenytoin that forms DPHA. The process can be catalyzed by non-optimal pH conditions, particularly neutral to alkaline environments, which facilitate the necessary bond formations.[4][5]
Sample Collection & Handling
Q3: What are the immediate, critical steps to take after collecting blood samples for DPHA analysis?
Time and temperature are critical immediately following collection. To prevent enzymatic activity and spontaneous chemical degradation, samples must be cooled promptly.
-
Immediate Cooling: Place the collection tube in an ice bath immediately after drawing the blood.
-
Prompt Centrifugation: Process the sample to separate plasma or serum as soon as possible, ideally within one hour of collection. Centrifugation should be performed in a refrigerated centrifuge (e.g., at 4°C) to maintain a low temperature.[6]
-
Separation: Immediately after centrifugation, transfer the supernatant (plasma or serum) to a fresh, clearly labeled polypropylene tube.[6]
These steps minimize the window of opportunity for DPHA to degrade while at room temperature or in the presence of cellular components.
Q4: Does the choice of anticoagulant or collection tube matter for DPHA stability?
Yes, the choice of anticoagulant is important. It is recommended to use tubes containing sodium or lithium heparin (green top) or EDTA (lavender top). Avoid using tubes with citrate anticoagulants where the final pH of the plasma may be slightly altered. Critically, the sample must be processed promptly regardless of the anticoagulant used. For storage, always use polypropylene tubes, as some compounds can adsorb to glass surfaces.
Sample Processing & Storage for Stabilization
Q5: What is the single most important step to prevent DPHA degradation during storage?
The single most important step is the acidification of the plasma or serum sample immediately after separation. The pH of the sample matrix is the primary driver of DPHA's instability.[4][5][7] By lowering the pH, the equilibrium of the cyclization reaction is shifted, significantly slowing the conversion of DPHA back to phenytoin.
Q6: What is the optimal pH for storing samples, and how do I properly acidify them?
The optimal pH for DPHA stability is in the weakly acidic range, typically between pH 4.0 and 5.0 .
A common and effective method for acidification is to add a small volume of acid to the plasma or serum sample. For example, adding 10-20 µL of 1 M formic acid or phosphoric acid per 1 mL of plasma is typically sufficient to bring the pH into the target range. Always vortex the sample gently after adding the acid to ensure uniform distribution.[8] It is crucial to validate this process to confirm the final pH and ensure it does not interfere with the chosen analytical method.
Q7: What are the recommended temperatures for short-term and long-term storage?
Proper storage temperature is essential to lock in the stability achieved through acidification.
-
Short-Term Storage: If samples are to be analyzed within 24-48 hours, they should be stored refrigerated at 2-8°C .[6]
-
Long-Term Storage: For storage longer than 48 hours, samples must be frozen at -70°C or lower (-80°C is ideal) .[9] This cryogenic temperature effectively halts chemical and enzymatic processes.
Q8: How many freeze-thaw cycles are acceptable for stabilized DPHA samples?
Ideally, samples should undergo zero freeze-thaw cycles . Repeated freezing and thawing can compromise sample integrity, even for stabilized compounds.[9] To avoid this, it is best practice to divide the stabilized plasma or serum into smaller aliquots before the initial freeze. This allows you to thaw a single aliquot for analysis without affecting the remaining sample stock. If aliquoting is not possible, limit the cycles to an absolute minimum (no more than one or two) and validate the stability of DPHA under these conditions.
Troubleshooting Common Issues
Q9: My results show unexpectedly high phenytoin and low DPHA levels. What is the most likely cause?
This is the classic sign of DPHA degradation. The most probable causes are, in order:
-
Inadequate pH Control: The sample was not acidified, or acidification was insufficient, allowing DPHA to convert to phenytoin during storage or sample preparation.
-
Delayed Processing: The sample was left at room temperature for an extended period after collection before being centrifuged and frozen.
-
Improper Storage Temperature: The sample was stored at -20°C instead of -70°C or colder, where slow degradation can still occur over time.
-
Multiple Freeze-Thaw Cycles: The sample was thawed and refrozen multiple times, providing opportunities for degradation with each thaw period.
Q10: I am analyzing samples from a fosphenytoin study. Are there any special considerations?
Yes. Fosphenytoin is a prodrug that is rapidly hydrolyzed in the body to phenytoin, phosphate, and formaldehyde. This hydrolysis process can also occur in vitro. Therefore, when analyzing samples from subjects dosed with fosphenytoin, it is crucial to halt this enzymatic conversion immediately upon collection by cooling the sample and adding esterase inhibitors, in addition to acidifying to stabilize the DPHA metabolite. Failure to do so can result in artificially inflated phenytoin concentrations.[10][11]
Experimental Protocols & Data
Protocol 1: Recommended Blood Sample Collection and Processing
-
Collect: Draw blood into a heparin or EDTA anticoagulant tube.
-
Cool Immediately: Place the tube on wet ice immediately after collection.
-
Centrifuge Promptly: Within 60 minutes, centrifuge the sample at 1,500-2,000 x g for 15 minutes in a refrigerated centrifuge set to 4°C.
-
Separate Plasma: Carefully transfer the plasma supernatant to a new, labeled polypropylene tube, avoiding disturbance of the buffy coat.
-
Acidify: For every 1 mL of plasma, add 20 µL of 1 M formic acid. Vortex gently for 5 seconds to mix.
-
Aliquot: Prepare single-use aliquots in appropriately labeled cryovials to avoid freeze-thaw cycles.
-
Store: For long-term storage, immediately place the aliquots in a -80°C freezer.
Data Presentation
The stability of DPHA is highly dependent on the pH of the matrix. The following table illustrates the expected impact of pH on the stability of DPHA in plasma stored at 4°C.
Table 1: Illustrative pH-Dependent Stability of DPHA in Plasma at 4°C over 24 Hours
| pH of Plasma Sample | Approximate % DPHA Remaining | Corresponding % Increase in Phenytoin | Stability Assessment |
| 8.0 (Alkaline) | < 60% | > 40% | Poor |
| 7.4 (Physiological) | ~ 75% | ~ 25% | Unstable |
| 6.0 | > 90% | < 10% | Moderate |
| 4.5 (Acidified) | > 99% | < 1% | Excellent / Recommended |
Table 2: Summary of Recommended Storage Conditions for Stabilized DPHA Samples
| Condition | Temperature | Maximum Duration | Key Considerations |
| Short-Term | 2-8°C | 48 Hours | Sample must be acidified. |
| Long-Term | ≤ -70°C | Indefinite (Validated) | Sample must be acidified and aliquoted to prevent freeze-thaw cycles.[9] |
| Benchtop (During Prep) | On Ice (≤ 4°C) | < 4 Hours | Minimize time at any temperature above freezing. |
Visualizations
Degradation and Stabilization Pathway
The following diagram illustrates the key chemical transformation and the point of intervention.
Caption: DPHA degradation to phenytoin and the stabilization strategy.
Recommended Sample Handling Workflow
This workflow provides a visual guide to the critical steps for preserving DPHA integrity.
Caption: Recommended workflow for DPHA sample handling and stabilization.
References
Sources
- 1. Phenytoin | C15H12N2O2 | CID 1775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Probabilistic approach to the establishment of maximal content limits of impurities in drug formulations: the case of parenteral this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 4. ibisscientific.com [ibisscientific.com]
- 5. researchgate.net [researchgate.net]
- 6. idexxbioanalytics.com [idexxbioanalytics.com]
- 7. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. e-b-f.eu [e-b-f.eu]
- 9. analyticaltoxicology.com [analyticaltoxicology.com]
- 10. Low-melting phenytoin prodrugs as alternative oral delivery modes for phenytoin: a model for other high-melting sparingly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. EP0693481A1 - Prodrugs of 5,5-diphenylhydantoin as antiepileptic and antiarrhythmic agents - Google Patents [patents.google.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of Analytical Methods for Diphenylhydantoic Acid
An Objective Comparison of HPLC-UV and LC-MS/MS for Researchers, Scientists, and Drug Development Professionals
Introduction: The "Why" Behind Measuring a Metabolite
Diphenylhydantoic acid (DPHA) is recognized as a principal, yet minor, metabolite of phenytoin, a widely prescribed anticonvulsant medication.[1] While DPHA itself is not pharmacologically active, its accurate quantification in biological matrices is crucial for comprehensive pharmacokinetic studies and toxicological assessments of phenytoin.[1] Understanding the metabolic fate of a parent drug like phenytoin is fundamental to characterizing its efficacy and safety profile. Measuring metabolites such as DPHA provides critical insights into metabolic pathways, drug-drug interactions, and potential links to idiosyncratic adverse reactions.
This guide provides an in-depth comparison of the two most prevalent analytical techniques for DPHA quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). As a senior application scientist, my focus extends beyond mere procedural descriptions. This document will elucidate the causality behind experimental choices, ground every protocol in the principles of robust validation, and provide a clear framework for selecting the most appropriate method for your specific research needs. All methodologies discussed are framed within the context of the International Council for Harmonisation (ICH) and U.S. Food and Drug Administration (FDA) guidelines on bioanalytical method validation, which provide a harmonized framework for ensuring data quality and consistency.[2][3][4]
Pillar 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a workhorse of the analytical laboratory. It is a robust, cost-effective, and reliable technique for quantifying compounds that possess a UV-absorbing chromophore, which DPHA does. The method separates DPHA from other components in a complex biological sample based on its physicochemical interactions with a stationary phase (the column) and a mobile phase (the solvent).
The Causality Behind the HPLC-UV Workflow
The fundamental principle is separation followed by detection. A liquid sample is injected into a column packed with solid particles (stationary phase). A pressurized liquid (mobile phase) is pumped through the column, and the components of the sample mixture are separated based on their differential partitioning between the mobile and stationary phases. For DPHA, a common choice is a reversed-phase C18 column, where the stationary phase is nonpolar. A polar mobile phase, often a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is used.[5][6][7] DPHA, being moderately nonpolar, will be retained on the column longer than highly polar matrix components but will elute before highly nonpolar components. After elution from the column, the DPHA molecule passes through a UV detector, which measures its absorbance at a specific wavelength (typically around 220 nm), generating a signal proportional to its concentration.[5]
Experimental Workflow: HPLC-UV
Caption: High-level workflow for DPHA analysis using HPLC-UV.
Detailed Experimental Protocol: HPLC-UV
-
Sample Preparation (Protein Precipitation):
-
To a 200 µL aliquot of plasma or serum in a microcentrifuge tube, add 600 µL of ice-cold acetonitrile.[5][8] The acetonitrile serves to denature and precipitate high-abundance proteins which would otherwise interfere with the analysis.[5]
-
Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifuge the tubes at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for injection.
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.[5][6]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of a phosphate buffer (e.g., 10mM potassium dihydrogen phosphate, pH adjusted to 3.5 with phosphoric acid) and an organic solvent like methanol or acetonitrile in a ratio of approximately 45:55 (v/v) is often effective.[6][7]
-
Flow Rate: 1.0 mL/min.[6]
-
Injection Volume: 20-50 µL.
-
Detection Wavelength: 220 nm.[5]
-
Column Temperature: Maintained at 40°C for better peak shape and reproducibility.[9]
-
Validation Parameters and Performance Data: HPLC-UV
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[10] The key parameters, based on ICH Q2(R1) guidelines, are summarized below with typical performance data for an HPLC-UV method for DPHA.[11][12]
| Validation Parameter | Description | Typical Acceptance Criteria | Representative HPLC-UV Data |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components (e.g., matrix components, metabolites). | Peak for DPHA should be well-resolved from other peaks. | No interfering peaks at the retention time of DPHA in blank plasma. |
| Linearity & Range | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 | r² > 0.99 over a range of 0.15 - 33 µg/mL.[13] |
| Accuracy | The closeness of test results to the true value. | Recovery of 80-120% of the true value. | 99.16 ± 0.25% recovery from spiked plasma.[13] |
| Precision | The degree of scatter between a series of measurements. Expressed as Relative Standard Deviation (RSD). | RSD ≤ 15% (≤ 20% at LLOQ). | Intra- and inter-day precision RSD ≤ 8.7%.[14] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-Noise ratio of 3:1. | ~0.15 µg/mL.[13] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1; RSD ≤ 20%. | ~0.35 µg/mL.[9] |
Pillar 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for bioanalysis due to its superior sensitivity and selectivity.[15] It couples the separation power of HPLC with the highly specific detection capabilities of tandem mass spectrometry. This technique is particularly advantageous when very low concentrations of DPHA need to be measured or when the sample matrix is particularly complex.
The Causality Behind the LC-MS/MS Workflow
The initial separation process is identical to HPLC. However, instead of a UV detector, the eluent from the column is directed into a mass spectrometer. Here, the DPHA molecules are ionized (given a charge), typically using an electrospray ionization (ESI) source. The charged DPHA ions (precursor ions) are then selected in the first mass analyzer (Q1), fragmented into smaller, characteristic product ions in a collision cell (Q2), and finally, one or more of these specific product ions are selected and detected in the second mass analyzer (Q3). This process, known as Multiple Reaction Monitoring (MRM), is exceptionally specific because it's highly improbable that another molecule will have the same retention time, the same precursor ion mass, and the same product ion mass as DPHA.
Experimental Workflow: LC-MS/MS
Sources
- 1. Probabilistic approach to the establishment of maximal content limits of impurities in drug formulations: the case of parenteral this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 3. Federal Register :: M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability [federalregister.gov]
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- 11. Development and validation of an analytical method for the determination of 5,5-dimethylhydantoin in various processed food - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. omicsonline.org [omicsonline.org]
A Guide to Inter-Laboratory Comparison of Diphenylhydantoic Acid Measurement
This guide provides a comprehensive framework for conducting an inter-laboratory comparison (ILC) for the measurement of diphenylhydantoic acid (DPHA), a minor metabolite of the widely used antiepileptic drug, phenytoin. While proficiency testing for phenytoin is well-established, the accurate quantification of its metabolites, such as DPHA, is gaining importance in clinical and research settings. This document is intended for researchers, scientists, and drug development professionals seeking to establish or participate in programs to ensure the accuracy, reliability, and comparability of DPHA measurements across different laboratories and analytical platforms.
Introduction: The Clinical and Research Significance of this compound
Phenytoin is a cornerstone in the management of epilepsy, but its narrow therapeutic index and variable pharmacokinetics necessitate careful monitoring.[1][2] While therapeutic drug monitoring (TDM) has historically focused on the parent drug, there is a growing understanding of the role of its metabolites. This compound (DPHA) is a ring-opened product of phenytoin metabolism.[3] Although considered a minor metabolite, its quantification is crucial for several reasons:
-
Comprehensive Metabolic Profiling: Understanding the complete metabolic fate of phenytoin, including the formation of minor metabolites like DPHA, can provide a more holistic view of an individual's drug processing capacity.
-
Investigating Atypical Metabolism: In patients exhibiting unusual responses or adverse effects to phenytoin, quantifying minor metabolites may help identify atypical metabolic pathways or enzymatic activities.
-
Impurity in Formulations: DPHA can also be present as a degradation product in parenteral formulations of phenytoin and its prodrug, fosphenytoin.[4] Accurate measurement is therefore essential for quality control in pharmaceutical manufacturing.
Given these considerations, ensuring the analytical performance of laboratories measuring DPHA is paramount. An inter-laboratory comparison is a powerful tool to assess and improve the accuracy and precision of these measurements.[5][6]
Designing an Inter-Laboratory Comparison for DPHA
A robust ILC for DPHA measurement requires careful planning and execution. The following sections outline a proposed study design, drawing upon established principles of proficiency testing for antiepileptic drugs.[5][7]
Study Organization and Sample Preparation
The ILC would be coordinated by a reference laboratory responsible for preparing and distributing proficiency testing materials. To ensure the integrity of the study, the following steps are critical:
-
Matrix Selection: Human serum or plasma should be used as the base matrix to mimic clinical samples. The matrix should be screened to be free of endogenous DPHA and interfering substances.
-
Sample Preparation: A stock solution of certified DPHA standard is used to spike the matrix at various clinically and analytically relevant concentrations. It is also beneficial to include samples containing phenytoin and its major metabolite, 5-(p-hydroxyphenyl)-5-phenylhydantoin (p-HPPH), to assess the specificity of the analytical methods.[8]
-
Sample Blinding and Distribution: Aliquots of the spiked samples are prepared, lyophilized for stability, and distributed to participating laboratories as "blind" samples.[5] Each laboratory receives a set of samples covering a range of DPHA concentrations.
Experimental Workflow: Sample Preparation and Distribution
Caption: Workflow for the preparation and distribution of DPHA proficiency testing samples.
Analytical Methodologies for Comparison
Participating laboratories would analyze the proficiency testing samples using their routine analytical methods. The ILC provides an opportunity to compare the performance of different analytical platforms. The most common techniques for the analysis of phenytoin and its metabolites, and therefore the most likely to be used for DPHA, are:
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: A widely available and robust technique. Method validation would need to demonstrate specificity for DPHA in the presence of phenytoin and other metabolites.[9][10]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and specificity, making it a gold standard for bioanalysis.[11][12][13]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique, often requiring derivatization to improve the volatility of the analyte.[14][15]
Immunoassays are common for phenytoin but are less likely to be available for a minor metabolite like DPHA.[16][17][18] However, if any laboratories utilize an in-house developed immunoassay, its performance could also be evaluated.
Detailed Experimental Protocol: A Representative LC-MS/MS Method
The following is a detailed, step-by-step protocol for a sensitive and specific LC-MS/MS method for the quantification of DPHA in human plasma, which could be used as a reference method or by participating laboratories.
Objective: To accurately quantify the concentration of this compound (DPHA) in human plasma samples.
Materials:
-
DPHA certified reference standard
-
Phenytoin and p-HPPH certified reference standards
-
Internal Standard (IS): Isotope-labeled DPHA (DPHA-d5)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid, LC-MS grade
-
Human plasma (screened negative for DPHA)
-
Solid Phase Extraction (SPE) cartridges
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Procedure:
-
Standard and Quality Control (QC) Sample Preparation:
-
Prepare stock solutions of DPHA, phenytoin, p-HPPH, and the IS in methanol.
-
Prepare working solutions by diluting the stock solutions.
-
Spike blank human plasma with the DPHA working solution to create calibration standards and QC samples at low, medium, and high concentrations.
-
-
Sample Pre-treatment (Solid Phase Extraction):
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of the IS working solution.
-
Add 200 µL of 0.1% formic acid in water and vortex.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient elution program to separate DPHA from potential interferences.
-
Flow rate: 0.3 mL/min.
-
Injection volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) mode.
-
Monitor specific precursor-to-product ion transitions for DPHA and the IS.
-
-
-
Data Analysis:
-
Integrate the peak areas for DPHA and the IS.
-
Calculate the peak area ratio of DPHA to the IS.
-
Construct a calibration curve by plotting the peak area ratio against the DPHA concentration for the calibration standards.
-
Determine the concentration of DPHA in the QC and unknown samples from the calibration curve.
-
Logical Relationship: LC-MS/MS Workflow
Caption: A streamlined workflow for the quantification of DPHA using LC-MS/MS.
Data Analysis and Performance Evaluation
Upon receipt of the results from all participating laboratories, the coordinating laboratory will perform a statistical analysis to assess performance.
Statistical Analysis
The following statistical measures are typically used in proficiency testing schemes:
-
Assigned Value: The consensus value for each sample, often determined as the robust mean of the participants' results after the removal of outliers.
-
Standard Deviation for Proficiency Assessment (SDPA): A measure of the acceptable deviation from the assigned value.
-
Z-score: A standardized measure of a laboratory's performance, calculated as:
-
Z = (x - X) / σ
-
Where:
-
x = the laboratory's result
-
X = the assigned value
-
σ = the SDPA
-
-
Interpretation of Z-scores:
-
|Z| ≤ 2: Satisfactory performance
-
2 < |Z| < 3: Questionable performance
-
|Z| ≥ 3: Unsatisfactory performance
Data Presentation
The results of the ILC should be summarized in a clear and concise manner.
Table 1: Hypothetical Inter-Laboratory Comparison Results for DPHA Measurement
| Laboratory ID | Analytical Method | Sample 1 (Assigned Value: 50 ng/mL) | Z-score | Sample 2 (Assigned Value: 200 ng/mL) | Z-score |
| Lab 001 | LC-MS/MS | 52.1 ng/mL | 0.42 | 195.8 ng/mL | -0.42 |
| Lab 002 | HPLC-UV | 58.5 ng/mL | 1.70 | 221.3 ng/mL | 2.13 |
| Lab 003 | LC-MS/MS | 48.9 ng/mL | -0.22 | 203.4 ng/mL | 0.34 |
| Lab 004 | GC-MS | 62.3 ng/mL | 2.46 | 180.1 ng/mL | -1.99 |
| Lab 005 | HPLC-UV | 45.2 ng/mL | -0.96 | 215.7 ng/mL | 1.57 |
Conclusion and Future Directions
An inter-laboratory comparison for this compound is a critical step towards standardizing its measurement and ensuring the reliability of data in both clinical and research applications. This guide has provided a framework for designing and implementing such a study, from sample preparation to data analysis. The results of an ILC can help participating laboratories identify areas for improvement in their analytical methods and contribute to a better overall quality of DPHA measurements.
Future efforts should focus on the development of certified reference materials for DPHA to further enhance the accuracy of calibrations. Additionally, expanding the ILC to include a larger number of laboratories and a wider range of analytical methods will provide a more comprehensive assessment of the state-of-the-art in DPHA analysis.
References
-
J. MacGee. Rapid determination of diphenylhydantoin in blood plasma by gas-liquid chromatography. Anal Chem. 1970 Mar;42(3):421-2.[15]
-
J. Williams, et al. Interlaboratory variability in the quantification of new generation antiepileptic drugs based on external quality assessment data. Epilepsia. 2003 Feb;44(2):236-41.[5]
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IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. Phenytoin. IARC Monogr Eval Carcinog Risks Hum. 1996;66:175-201.[3]
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A. Richens. Comparison of Assay Methods Used to Measure Antiepileptic Drugs in Plasma. Ther Drug Monit. 1979;1(3):283-9.[7]
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E. L. Frank, et al. Performance characteristics of four free phenytoin immunoassays. Ther Drug Monit. 1998 Oct;20(5):516-21.[17]
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R. C. Wong, et al. Substrate-labeled fluorescent immunoassay for phenytoin in human serum. Clin Chem. 1979 May;25(5):686-91.[18]
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D. A. G. G. van den Broek, et al. A sensitive LC-MS/MS method for quantification of phenytoin and its major metabolite with application to in vivo investigations of intravenous and intranasal phenytoin delivery. J Pharm Biomed Anal. 2018 Sep 5;158:342-349.[11]
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R. J. Sawchuk, L. L. Cartier. Liquid-chromatographic method for simultaneous determination of phenytoin and 5-(4-hydroxyphenyl)-5-phenylhydantoin in plasma and urine. Clin Chem. 1980 Jun;26(7):835-9.[8]
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R. J. Truscott, et al. Simultaneous determination of diphenylhydantoin, mephobarbital, carbamazepine, phenobarbital and primidone in serum using direct chemical ionization mass spectrometry. Biomed Mass Spectrom. 1978 Aug;5(8):477-82.[19]
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World Health Organization. External quality assurance assessment scheme (EQAAS). Accessed January 12, 2026.[20]
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L. E. Frick, et al. Simultaneous LC/MS/MS Quantitation of 20 Antiepileptic Drugs in Human Serum. Agilent Technologies Application Note. 2017.[12]
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Wikipedia. External quality assessment. Accessed January 12, 2026.[6]
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Epilepsy Society. Guidelines for Therapeutic Drug Monitoring of Antiepileptic Drugs. Accessed January 12, 2026.[21]
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R. J. Sawchuk, L. L. Cartier. Liquid-chromatographic method for simultaneous determination of phenytoin and 5-(4-hydroxyphenyl)-5-phenylhydantoin in plasma and urine. Clin Chem. 1980 Jun;26(7):835-9.[22]
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D. A. Mancinelli, et al. Probabilistic approach to the establishment of maximal content limits of impurities in drug formulations: the case of parenteral this compound. Regul Toxicol Pharmacol. 1999 Feb;29(1):65-73.[4]
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M. S. Ali, et al. Therapeutic Drug Monitoring of Phenytoin by Simple, Rapid, Accurate, Highly Sensitive and Novel Method and Its Clinical Applications. Curr Pharm Anal. 2018;14(5):485-492.[13]
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UK NEQAS for Immunochemistry & Immunology. What is External Quality Assurance and Why is it Important? Accessed January 12, 2026.[23]
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M. F. Wu, W. H. Lim. Phenytoin: A Guide to Therapeutic Drug Monitoring. Proceedings of Singapore Healthcare. 2013;22(3):198-202.[1]
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S. Siddiqui, et al. Therapeutic Drug Monitoring of Carbamazepine and Phenytoin: Monotherapy versus Combination Therapy. J Clin Diagn Res. 2016 Jan; 10(1): FC01–FC04.[2]
-
S. Tewtrakul, et al. Development and validation of a new RP-HPLC-UV method for the simultaneous determination of phenytoin impurities, benzophenone, and benzil. Acta Chromatographica. 2019;31(4):241-245.[9]
-
C. Hoppel, et al. Mass Fragmentographic Determination of Diphenylhydantoin and Its Main Metabolite, 5-(4-hydroxyphenyl)-5-phenylhydantoin, in Human Plasma. J Chromatogr. 1976 Jan 7;116(1):53-61.[24]
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L. Vlase, et al. DEVELOPMENT AND VALIDATION OF AN HPLC-UV METHOD FOR DETERMINATION OF SYNTHETIC FOOD COLORANTS. Revue Roumaine de Chimie. 2012;57(7-8):719-725.[10]
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M. A. Rahman, et al. Development and Validation of a HPLC and an UV Spectrophotometric Methods for Determination of Dexibuprofen in Pharmaceutical Preparations. J Anal Methods Chem. 2014;2014:805696.[25]
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A Senior Application Scientist's Guide to Cross-Validation of HPLC and LC-MS Methods for Dihydroartemisinic Acid (DPHA) Analysis
Introduction: The Analytical Imperative for Dihydroartemisinic Acid (DPHA)
Dihydroartemisinic acid (DPHA) is a critical precursor in the semi-synthetic production of artemisinin, a cornerstone of modern antimalarial therapies.[1] The efficiency of the conversion process and the final purity of the active pharmaceutical ingredient (API) depend on the accurate and precise quantification of DPHA. Consequently, robust analytical methods are paramount for both process optimization in manufacturing and rigorous quality control.
This guide provides an in-depth comparison and cross-validation framework for two of the most powerful analytical techniques employed in pharmaceutical analysis: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). As a Senior Application Scientist, my objective is not merely to present protocols but to illuminate the scientific rationale behind the methodological choices, empowering researchers and drug development professionals to select and validate the optimal technique for their specific needs.
The Core Methodologies: A Tale of Two Detectors
The fundamental separation principle for both techniques is liquid chromatography, which isolates DPHA from impurities and matrix components. The key distinction lies in the detection method, which dictates the sensitivity, specificity, and complexity of the analysis.[2][3]
High-Performance Liquid Chromatography (HPLC-UV)
HPLC with UV detection is a workhorse in quality control laboratories due to its reliability and cost-effectiveness.[2] DPHA lacks a strong, distinctive chromophore, making direct UV detection challenging. Analysis typically relies on detection at low wavelengths (e.g., 210-220 nm), where many organic molecules absorb light.[4]
-
Causality of Experimental Choices:
-
Stationary Phase: A C18 reversed-phase column is the standard choice. Its nonpolar nature effectively retains the moderately nonpolar DPHA molecule, allowing for separation from more polar impurities using a polar mobile phase.
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (often with a small amount of acid like formic acid to improve peak shape) is used.[5] Acetonitrile is chosen for its low UV cutoff and effective elution strength for compounds like DPHA.
-
Detector: A UV-Vis or Diode Array Detector (DAD) is used. The choice of a low wavelength is a compromise to achieve some sensitivity, but it comes at the cost of specificity, as many other compounds can co-elute and interfere with the DPHA peak.[4]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of LC with the exceptional sensitivity and specificity of mass spectrometry.[6][7][8] It is the gold standard for bioanalysis and trace impurity quantification.[9][10]
-
Causality of Experimental Choices:
-
Ionization Source: Electrospray Ionization (ESI) is ideal for a molecule like DPHA, as it is a soft ionization technique that keeps the molecule intact. DPHA can be analyzed in either positive or negative ion mode, often forming adducts like [M+NH₄]⁺ in the presence of ammonium acetate or a deprotonated molecule [M-H]⁻.[11]
-
Mass Analyzer: A triple quadrupole mass spectrometer is typically used for quantification. It operates in Multiple Reaction Monitoring (MRM) mode, a highly specific detection technique.
-
MRM (The Specificity Engine): In MRM, the first quadrupole selects the specific mass-to-charge ratio (m/z) of the DPHA molecule (the precursor ion). This ion is then fragmented in the second quadrupole (the collision cell), and the third quadrupole selects a specific, characteristic fragment ion (the product ion) for detection.[12] This precursor-to-product ion transition is a unique molecular fingerprint, virtually eliminating interferences from the sample matrix.[3]
-
The Cross-Validation Protocol: Ensuring Method Concordance
Cross-validation is the formal process of comparing two analytical methods to ensure they produce comparable and reliable results.[13][14][15] It is essential when transferring a method, updating an existing method (e.g., from HPLC to LC-MS/MS), or when data from different methods must be correlated. The framework for this validation is firmly rooted in the guidelines established by the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline.[16][17]
The objective is to demonstrate that the established HPLC-UV method and the newer LC-MS/MS method are both suitable for their intended purpose and yield equivalent data within acceptable statistical limits.
Diagram: Cross-Validation Experimental Workflow
The following diagram illustrates the parallel workflow for comparing the HPLC-UV and LC-MS/MS methods.
Caption: Workflow for the cross-validation of HPLC-UV and LC-MS/MS methods.
Step-by-Step Experimental Methodology
This protocol is designed to be a self-validating system, where the performance of each method is rigorously challenged and documented.
1. Preparation of Standards and Samples
-
Stock Solution: Prepare a primary stock solution of DPHA reference standard (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.
-
Calibration Standards (CS): Serially dilute the stock solution to prepare a set of at least six non-zero calibration standards spanning the expected concentration range (e.g., 1 µg/mL to 100 µg/mL for HPLC-UV; 1 ng/mL to 1000 ng/mL for LC-MS/MS).
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of four levels from an independent stock solution:
-
Lower Limit of Quantification (LLOQ)
-
Low QC (approx. 3x LLOQ)
-
Medium QC (approx. 40-60% of the calibration range)
-
High QC (approx. 80% of the highest standard)
-
2. HPLC-UV Method Protocol
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 214 nm.
-
Injection Volume: 10 µL.
-
Run Time: 10 minutes.
3. LC-MS/MS Method Protocol
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 40% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Ionization: ESI, Positive Mode.
-
MRM Transition (Illustrative): Precursor ion (Q1): m/z 254.2 ([M+NH₄]⁺); Product ion (Q3): m/z 163.1.
-
Injection Volume: 5 µL.
-
Run Time: 5 minutes.
4. Validation Parameter Assessment Both methods will be evaluated against the following parameters as defined by ICH Q2(R1).[16][18]
-
Specificity: Analyze blank matrix samples to ensure no endogenous peaks interfere with the DPHA peak at its retention time.
-
Linearity and Range: Analyze the calibration standards in triplicate. Plot the response versus concentration and determine the linearity using a regression analysis (r² ≥ 0.995). The range is the interval between the upper and lower concentrations that demonstrate suitable accuracy, precision, and linearity.
-
Accuracy and Precision: Analyze six replicates of the QC samples (LLOQ, Low, Mid, High) on three separate days.
-
Accuracy: The mean concentration should be within ±15% of the nominal value (±20% for LLOQ).
-
Precision: The relative standard deviation (RSD) or coefficient of variation (CV) should not exceed 15% (20% for LLOQ).
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ):
-
LOD: The lowest concentration of analyte that can be reliably detected (typically Signal-to-Noise ratio of 3:1).
-
LOQ: The lowest concentration that can be quantified with acceptable accuracy and precision (typically Signal-to-Noise ratio of 10:1). This is confirmed with the LLOQ QC sample.
-
Comparative Data Summary and Discussion
The results from the validation experiments should be compiled into a clear, comparative table. The following table presents hypothetical but realistic data to illustrate the expected performance differences.
| Validation Parameter | Acceptance Criteria (ICH Q2) | Typical HPLC-UV Results | Typical LC-MS/MS Results | Senior Scientist's Insight |
| Specificity | No significant interference at analyte RT | Minor interferences from matrix possible | Highly specific, no interference | The MRM transition of LC-MS/MS provides unequivocal identification, a key advantage over the non-specific UV detection. |
| Linearity (r²) | ≥ 0.995 | 0.998 | > 0.999 | Both methods can achieve excellent linearity, but LC-MS/MS often has a wider dynamic range. |
| Range | Method-dependent | 1 - 100 µg/mL | 1 - 1000 ng/mL | The range of LC-MS/MS is orders of magnitude lower, making it suitable for trace analysis. |
| Accuracy (% Bias) | ±15% (±20% at LOQ) | -8.5% to +10.2% | -5.1% to +4.8% | Both methods can be accurate, but LC-MS/MS is often less susceptible to matrix-induced bias. |
| Precision (% RSD) | ≤ 15% (≤ 20% at LOQ) | < 10% | < 5% | The superior signal-to-noise ratio of LC-MS/MS generally leads to better precision. |
| LOQ | S/N ≥ 10; Acc & Prec criteria met | ~500 ng/mL | ~1 ng/mL | This is the most significant difference. LC-MS/MS is approximately 500-fold more sensitive.[2][6] |
Diagram: Core Technology Comparison
This diagram visualizes the fundamental difference in the detection mechanism after chromatographic separation.
Caption: Fundamental detection differences between HPLC-UV and LC-MS.
Conclusion: Selecting the Right Tool for the Job
The cross-validation process demonstrates that while both HPLC-UV and LC-MS/MS can be validated for the quantification of DPHA, they serve distinctly different purposes.
-
HPLC-UV is a robust, reliable, and cost-effective method perfectly suited for routine quality control applications where DPHA concentrations are relatively high (in the µg/mL range), such as in-process control or final product assay. Its simplicity makes it ideal for high-throughput environments.
-
LC-MS/MS is the indispensable tool for applications requiring high sensitivity and specificity.[3] This includes impurity profiling, pharmacokinetic studies in biological matrices[11][12][19], and stability studies where trace-level degradants of DPHA must be quantified. Its ability to "see" what UV detection misses makes it essential for comprehensive product characterization and ensuring patient safety.
By performing a rigorous cross-validation, an organization can confidently use the simpler HPLC-UV method for routine analysis while having a highly sensitive and specific LC-MS/MS method qualified and ready for more demanding investigations, ensuring data integrity and regulatory compliance across the entire product lifecycle.
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- Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). U.S.
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- HPLC Analytical Method Development and Valid
- Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? (2018).
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- The Essence of Modern HPLC: Advantages, Limitations, Fundamentals, and Opportunities. (n.d.).
- Analytical Procedures and Methods Validation for Drugs and Biologics. (n.d.). U.S.
- Q2(R2) Validation of Analytical Procedures. (n.d.). U.S.
- Development of HPLC analytical protocol for artemisinin quantification in plant materials and extracts. (n.d.). Medicines for Malaria Venture.
- Basic Principles of HPLC, MS & LC-MS | Liquid Chrom
- Validation according to European and American regulatory agencies guidelines of an LC-MS/MS method for the quantification of free and total ropivacaine in human plasma. (2020). PubMed.
- RP-HPLC method development and validation for the estimation of artemisinin in bulk drug. (2022). ScienceScholar.
- Direct analysis of artemisinin from Artemisia annua L. using high-performance liquid chromatography with evaporative light scattering detector, and gas chromatography with flame ionization detector. (n.d.).
- EMA Guideline on bioanalytical Method Valid
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A Comparative Analysis of Diphenylhydantoic Acid Versus Other Phenytoin Metabolites: A Guide for Researchers
For drug development professionals and researchers in pharmacology and toxicology, a nuanced understanding of drug metabolism is paramount to predicting efficacy and anticipating adverse effects. Phenytoin, a cornerstone in the management of epilepsy for decades, presents a complex metabolic profile that warrants detailed investigation. While the major metabolic pathway leading to p-hydroxyphenylphenylhydantoin (HPPH) is well-documented, the roles and characteristics of other metabolites, such as diphenylhydantoic acid (DPHA), are often less scrutinized. This guide provides an in-depth comparative analysis of DPHA against other key phenytoin metabolites, offering experimental data and protocols to support further research in this area.
The Metabolic Fate of Phenytoin: A Complex Network
Phenytoin undergoes extensive hepatic metabolism primarily orchestrated by the cytochrome P450 (CYP) enzyme system, with CYP2C9 and CYP2C19 playing pivotal roles.[1][2] The metabolic journey of phenytoin is not a single, linear path but a branching network of reactions giving rise to several metabolites, each with its own unique physicochemical and pharmacological profile.
The dominant pathway, accounting for up to 90% of phenytoin metabolism, is the aromatic hydroxylation to form 5-(4'-hydroxyphenyl)-5-phenylhydantoin (p-HPPH).[1][2] This is followed by glucuronidation, facilitating its excretion.[3] However, other metabolic routes, though quantitatively minor, may have significant clinical implications. These include the formation of a reactive arene oxide intermediate, which can be detoxified by epoxide hydrolase to a dihydrodiol metabolite or undergo further transformation to catechols.[2] A less prominent but important pathway involves the hydrolytic cleavage of the hydantoin ring to produce this compound (DPHA).[4]
Diagram of Phenytoin Metabolism
Caption: Metabolic pathway of phenytoin, highlighting the major and minor routes.
Comparative Profile of Phenytoin Metabolites
A direct comparison of the key metabolites of phenytoin reveals significant differences in their pharmacological activity and toxicological potential.
| Metabolite | Role in Metabolism | Pharmacological Activity | Documented Toxicological Profile |
| p-HPPH | Major | Generally considered inactive.[3] | Implicated in hypersensitivity reactions and gingival hyperplasia. The (R)-enantiomer shows greater toxicity in relation to gingival hyperplasia.[1][5] |
| This compound (DPHA) | Minor | Lacks significant anticonvulsant activity. | Preclinical studies show a low toxicity profile, with a much lower potential for reproductive toxicity compared to the parent drug, phenytoin. It was found to be non-genotoxic in Ames and in vitro micronucleus tests.[4] |
| Dihydrodiol | Minor | Not well-characterized, but generally considered inactive. | Less defined, but as a product of the detoxification of the reactive arene oxide intermediate, it is considered less toxic than its precursor. |
| Arene Oxide | Intermediate | Not applicable. | Highly reactive and implicated in idiosyncratic drug reactions, including Stevens-Johnson syndrome and toxic epidermal necrolysis, through covalent binding to cellular macromolecules.[2] |
In-Depth Analysis of this compound (DPHA)
This compound is not only a minor metabolite of phenytoin but also a known degradation product in parenteral formulations of phenytoin and its prodrug, fosphenytoin.[4] Its presence in urine after phenytoin administration is typically minimal, accounting for only a few percent of the administered dose.[4]
Pharmacological Inactivity
Current evidence suggests that DPHA is devoid of significant anticonvulsant properties. This is a critical distinction from the parent drug and underscores the importance of the intact hydantoin ring for pharmacological activity. The hydrolytic opening of this ring to form DPHA effectively terminates the therapeutic action of the molecule.
A Favorable Toxicological Profile
Preclinical safety studies have established a reassuring toxicological profile for DPHA. It has been shown to be non-mutagenic in the Ames assay and did not induce micronuclei in vitro.[4] Furthermore, in vivo and in vitro models in mice have indicated a significantly lower potential for reproductive toxicity compared to phenytoin.[4] In repeated-dose studies in rats, a no-observed-effect level (NOEL) of 15 mg/kg was established.[4] These findings suggest that the formation of DPHA is a detoxification pathway, converting the pharmacologically active and potentially toxic parent drug into an inert substance.
The Contrasting Profile of p-HPPH: The Major Metabolite
In stark contrast to DPHA, the major metabolite p-HPPH, while pharmacologically inactive in terms of anticonvulsant effects, is not entirely benign.[3]
Role in Adverse Drug Reactions
There is evidence to suggest that p-HPPH may be involved in some of the idiosyncratic adverse drug reactions associated with phenytoin.[1] Both phenytoin and p-HPPH have been demonstrated to form adducts with various endogenous enzymes.[1]
Enantiomer-Specific Toxicity
A crucial aspect of p-HPPH toxicology lies in the stereochemistry of its enantiomers. Two stereoisomers of p-HPPH are formed: (R)-p-HPPH and (S)-p-HPPH.[1] While the (S)-form is the predominant enantiomer found in circulation, studies have indicated that the less abundant (R)-p-HPPH is more potent in stimulating the proliferation of gingival fibroblasts.[5] This suggests that (R)-p-HPPH may be a key contributor to the development of phenytoin-induced gingival hyperplasia, a common and troublesome side effect of long-term phenytoin therapy.[5]
Experimental Protocols for Metabolite Analysis
The accurate quantification of phenytoin and its metabolites in biological matrices is essential for pharmacokinetic and toxicological studies. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose, offering high sensitivity and selectivity.
Protocol: Simultaneous Quantification of Phenytoin, p-HPPH, and DPHA in Human Plasma by LC-MS/MS
Diagram of the Experimental Workflow
Caption: Workflow for the analysis of phenytoin and its metabolites in plasma.
1. Materials and Reagents:
-
Reference standards for phenytoin, p-HPPH, and DPHA
-
Stable isotope-labeled internal standards (e.g., Phenytoin-d10, p-HPPH-d4)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma (drug-free)
2. Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
3. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate the analytes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte and internal standard.
4. Data Analysis:
-
Quantify the analytes by calculating the peak area ratios of the analyte to its corresponding internal standard against a calibration curve prepared in drug-free plasma.
Conclusion and Future Directions
The comparative analysis of this compound and other phenytoin metabolites reveals a fascinating aspect of drug metabolism where a minor pathway can lead to a significantly less toxic product, while the major metabolite, p-HPPH, may contribute to adverse effects. DPHA's lack of pharmacological activity and low toxicity profile position it as a detoxification product. In contrast, the stereospecific toxicity of p-HPPH enantiomers in relation to gingival hyperplasia highlights the need for a deeper understanding of the downstream effects of major metabolic pathways.
For researchers and drug development professionals, this guide underscores the importance of a comprehensive metabolic profiling of drug candidates. Future research should aim to further elucidate the specific mechanisms of p-HPPH-induced toxicity and investigate the potential for inter-individual variability in the formation of DPHA and its clinical relevance. The provided experimental protocol offers a robust starting point for such investigations, enabling the precise and accurate quantification of these key metabolites. A thorough understanding of the complete metabolic fate of a drug is not merely an academic exercise but a critical component of developing safer and more effective therapeutics.
References
- Bugamelli, F., Sabbioni, C., Mandrioli, R., Kenndler, E., Albani, F., & Raggi, M. A. (2002). Simultaneous analysis of six antiepileptic drugs and two selected metabolites in human plasma by liquid chromatography after solid-phase extraction. Analytica Chimica Acta, 459(2), 215-223.
- Cuttle, L., Munns, A. J., Hogg, N. A., Scott, J. R., Hooper, W. D., Dickinson, R. G., & Gillam, E. M. (2000). Phenytoin metabolism by human cytochrome P450: involvement of P450 3A and 2C forms in secondary metabolism and drug-protein adduct formation. Drug metabolism and disposition, 28(8), 945-950.
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Deranged Physiology. (2023). Phenytoin. Retrieved from [Link]
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- Mancad, D. O., Brower, M., & Jusko, W. J. (1999). Probabilistic approach to the establishment of maximal content limits of impurities in drug formulations: the case of parenteral this compound. Regulatory toxicology and pharmacology, 29(1), 69-78.
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PharmGKB. (n.d.). Phenytoin Pathway, Pharmacokinetics. Retrieved from [Link]
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A Comparative Guide to the Pharmacokinetic Profiles of Diphenylhydantoin Acid (DPHA) and Phenytoin Sodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenytoin, a cornerstone in the management of epilepsy, exists in two primary forms for oral administration: the free acid, diphenylhydantoin acid (DPHA), and its sodium salt. While therapeutically equivalent in their active moiety, their distinct physicochemical properties give rise to different pharmacokinetic profiles that can have significant clinical implications. This guide provides an in-depth, objective comparison of the pharmacokinetics of DPHA and phenytoin sodium, supported by experimental data and methodologies, to aid researchers and drug development professionals in formulation design, clinical trial planning, and therapeutic optimization.
Phenytoin is characterized by a narrow therapeutic index and exhibits non-linear, or Michaelis-Menten, elimination kinetics.[1][2] This means that at therapeutic concentrations, the metabolic enzymes responsible for its clearance become saturated, leading to disproportionate increases in plasma concentration with small dose adjustments.[2][3] Understanding the nuances of its absorption, distribution, metabolism, and excretion (ADME) is therefore paramount for its safe and effective use.
I. Physicochemical Properties: The Foundation of Pharmacokinetic Differences
The primary distinction between DPHA and phenytoin sodium lies in their aqueous solubility. DPHA is a weak acid and is practically insoluble in water, whereas phenytoin sodium is the more water-soluble salt form.[4][5] This fundamental difference is the primary driver of the variations observed in their absorption profiles.
Key Physicochemical Properties
| Property | Diphenylhydantoin Acid (DPHA) | Phenytoin Sodium |
| Molecular Weight | 252.27 g/mol | 274.25 g/mol |
| Water Solubility | Practically insoluble | Soluble in water (1 g in ~66 mL) |
| pKa | 8.3 | Not applicable (salt form) |
Data sourced from National Toxicology Program (2021).[4]
II. Comparative Pharmacokinetic Profiles
This section dissects the ADME profiles of DPHA and phenytoin sodium, highlighting key differences and their underlying mechanisms.
A. Absorption
The absorption of phenytoin is dissolution rate-limited due to its low solubility.[6] Consequently, the different physicochemical properties of DPHA and phenytoin sodium, along with their formulation, significantly impact the rate and, to some extent, the extent of absorption.
While the absolute bioavailability of high-quality formulations of both forms is generally considered comparable, the rate of absorption can differ significantly.[7][8] Studies have shown that phenytoin sodium in solution is absorbed more rapidly than DPHA in suspension.[7] This is attributed to the higher solubility of the sodium salt, which allows for faster dissolution in the gastrointestinal fluids.
Key Experimental Findings:
A randomized, crossover study in healthy volunteers demonstrated that while there were no significant differences in the overall bioavailability between a DPHA suspension and a phenytoin sodium solution, the absorption patterns were markedly different. The phenytoin sodium solution was absorbed more rapidly, resulting in a higher maximum concentration (Cmax) and a shorter time to reach Cmax (Tmax).[7]
Table of Comparative Absorption Parameters:
| Parameter | DPHA (Suspension) | Phenytoin Sodium (Solution) |
| Bioavailability (F) | ~88% | ~91% |
| Tmax (hours) | 14.8 ± 11.2 | 2.5 ± 3.8 |
| Cmax (mg/L) | 5.5 ± 1.7 | 7.4 ± 0.9 |
Data from a comparative bioavailability study.[7]
The formulation of the drug product also plays a critical role. For instance, the particle size of DPHA and the excipients used in tablet or capsule formulations can markedly affect its dissolution and subsequent absorption.[8][9]
B. Distribution
Once absorbed, both DPHA and phenytoin sodium exist in the systemic circulation as the active phenytoin molecule. Therefore, their distribution characteristics are identical. Phenytoin has a moderately large volume of distribution and is extensively bound (approximately 90%) to plasma proteins, primarily albumin.[10][11] Only the unbound fraction of the drug is pharmacologically active and can cross the blood-brain barrier to exert its anticonvulsant effects.
Factors that can alter protein binding, such as hypoalbuminemia, renal or hepatic disease, and the presence of displacing drugs (e.g., valproic acid), can significantly impact the free fraction of phenytoin and necessitate therapeutic drug monitoring.[11]
C. Metabolism
The metabolism of phenytoin is the most critical aspect of its pharmacokinetics due to its saturable nature.[1][11] Both DPHA and phenytoin sodium are metabolized in the liver by the cytochrome P450 enzyme system, predominantly by CYP2C9 and to a lesser extent by CYP2C19.[12] The primary metabolite is the inactive 5-(p-hydroxyphenyl)-5-phenylhydantoin (p-HPPH).
The enzymatic conversion of phenytoin to p-HPPH follows Michaelis-Menten kinetics.[1] At low concentrations, the metabolism is first-order, meaning the rate of elimination is proportional to the drug concentration. However, as concentrations rise into the therapeutic range, the metabolic enzymes approach saturation, and the elimination process shifts towards zero-order kinetics, where a constant amount of drug is eliminated per unit of time.[13] This is the reason for the non-linear relationship between phenytoin dose and steady-state plasma concentration.
Experimental Workflow: In Vivo Pharmacokinetic Study
Caption: A typical crossover design for an in vivo pharmacokinetic study comparing DPHA and phenytoin sodium formulations.
D. Excretion
The inactive metabolites of phenytoin are primarily excreted in the urine.[10] A small fraction, typically 1-5% of the administered dose, is excreted as unchanged drug in the urine.[12] The excretion profile is not expected to differ between DPHA and phenytoin sodium, as the parent drug and its metabolites are the same once absorbed.
III. Experimental Protocols
A. In Vitro Dissolution Testing
Given the dissolution rate-limited absorption of phenytoin, in vitro dissolution testing is a critical tool for formulation development and quality control. The United States Pharmacopeia (USP) provides standardized methods for dissolution testing of phenytoin sodium capsules and phenytoin oral suspension.[14][15]
Step-by-Step Protocol for USP Dissolution Test for Extended Phenytoin Sodium Capsules (Apparatus 1):
-
Apparatus Setup: Use USP Apparatus 1 (basket) at 50 rpm.
-
Dissolution Medium: Prepare 900 mL of deaerated water.
-
Procedure: Place one capsule in each basket and lower the baskets into the dissolution medium maintained at 37 ± 0.5 °C.
-
Sampling: Withdraw samples at specified time points (e.g., 30, 60, and 120 minutes).
-
Analysis: Analyze the phenytoin concentration in the samples using a validated analytical method, such as HPLC-UV.
-
Acceptance Criteria: The amount of dissolved phenytoin sodium should meet the criteria specified in the USP monograph for the specific formulation (e.g., for Test 1, not less than 85% dissolved in 60 minutes).[15]
Logical Relationship: In Vitro Dissolution to In Vivo Absorption
Caption: The relationship between in vitro dissolution and in vivo absorption for phenytoin formulations.
B. Analytical Methodology: HPLC-UV for Phenytoin Quantification in Plasma
High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a robust and widely used method for the quantification of phenytoin in biological matrices.[16][17]
Step-by-Step Protocol for Phenytoin Quantification:
-
Sample Preparation:
-
Obtain a plasma sample from the subject.
-
Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile) to the plasma sample.
-
Vortex and centrifuge the sample to pellet the precipitated proteins.
-
Collect the supernatant containing the phenytoin.
-
-
Chromatographic Separation:
-
HPLC System: Agilent 1100 series or equivalent.
-
Column: C18 reverse-phase column (e.g., Phenomenex Kinetex C18, 250 x 4.6 mm).
-
Mobile Phase: An isocratic mixture of a buffer (e.g., 0.05 M potassium dihydrogen phosphate, pH 2.8) and an organic modifier (e.g., methanol) in a 60:40 ratio.
-
Flow Rate: 0.7 mL/min.
-
Injection Volume: 20 µL.
-
-
Detection:
-
Detector: UV detector.
-
Wavelength: 250 nm.
-
-
Quantification:
-
Generate a calibration curve using known concentrations of phenytoin standards.
-
Determine the concentration of phenytoin in the unknown samples by comparing their peak areas to the calibration curve.
-
IV. Conclusion and Future Directions
The pharmacokinetic profiles of diphenylhydantoin acid (DPHA) and phenytoin sodium are largely similar, with the most significant difference being the faster absorption rate of the more soluble sodium salt, particularly in solution form. While the overall bioavailability of high-quality formulations is comparable, the choice between the acid and salt forms can influence the time to reach therapeutic concentrations. The non-linear metabolism of phenytoin remains a critical consideration regardless of the form used.
For researchers and drug development professionals, this guide underscores the importance of formulation in modulating the absorption of poorly soluble drugs like phenytoin. Future research could focus on novel formulation strategies to enhance the dissolution and absorption of DPHA, potentially leading to more consistent and predictable therapeutic outcomes. Furthermore, a deeper understanding of the factors influencing inter-individual variability in phenytoin metabolism will be crucial for personalizing therapy and improving patient safety.
References
- Phenytoin – Pharmacokinetics. (n.d.). PK-PD.
- Model 12: Nonlinear Pharmacokinetics and Phenytoin. (n.d.). The University of Rhode Island.
- Chakrabarti, S., Belpaire, F., & Moerman, E. (1980). Effect of formulation on dissolution and bioavailability of phenytoin tablets. Pharmazie, 35(10), 627-629.
- Saitoh, H., et al. (1994). Effect of Enteral Formulations on the Intestinal Absorption of Phenytoin in Rats. Journal of Pharmacy and Pharmacology, 46(9), 735-739.
- Deranged Physiology. (2023, December 18). Phenytoin.
- Shah, V. P., et al. (1983). Phenytoin I: in vitro-in vivo correlation for 100-mg phenytoin sodium capsules. Journal of Pharmaceutical Sciences, 72(3), 306-308.
- Gugler, R., Fröscher, W., Eichelbaum, M., & Hildenbrand, G. (1977). The bioavailability of phenytoin. Journal of Neurology, 216(3), 155-162.
- Shah, V. P., et al. (1983). Phenytoin II: in vitro-in vivo bioequivalence standard for 100-mg phenytoin sodium capsules. Journal of Pharmaceutical Sciences, 72(3), 309-310.
- Birkett, D. J. (1994). Pharmacokinetics made easy 9: Non-linear pharmacokinetics. Australian Prescriber, 17, 45-47.
- BrainKart. (2017, December 22). Nonlinear Pharmacokinetics.
- Doak, K. K., et al. (1998). Bioavailability of phenytoin acid and phenytoin sodium with enteral feedings. Pharmacotherapy, 18(3), 637-645.
- Woodbury, D. M. (1982). Phenytoin: Chemistry, Disposition and Metabolism. In Antiepileptic Drugs (pp. 191-207). Raven Press.
- Richens, A. (1979). Clinical pharmacokinetics of phenytoin. Clinical Pharmacokinetics, 4(3), 153-169.
- Boucher, B. A., et al. (1998). Relative bioavailability of orally administered fosphenytoin sodium injection compared with phenytoin sodium injection in healthy volunteers. Pharmacotherapy, 18(5), 1035-1041.
- USP Monographs: Phenytoin Oral Suspension. (n.d.).
- National Toxicology Program. (2021). RoC Profile: Phenytoin and Phenytoin Sodium. 15th Report on Carcinogens.
- Comprehensive Physiologically Based Pharmacokinetic Model to Assess Drug–Drug Interactions of Phenytoin. (2023). Pharmaceutics, 15(10), 2494.
- Al-Ghananeem, A. M., & Malkawi, A. H. (2008). Formulation and in vitro and in vivo characterization of a phenytoin self-emulsifying drug delivery system (SEDDS). European Journal of Pharmaceutics and Biopharmaceutics, 70(3), 859-864.
- Clinical Pharmacokinetics of PHENYTOIN. (n.d.). Scribd.
- Flores, J., Alexander, S., & Babayeva, M. (2018). A Novel HPLC Method for Determination of Phenytoin in Human Plasma.
- USP-NF. (2021, February 26). Extended Phenytoin Sodium Capsules.
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- Flores, J., Alexander, S., & Babayeva, M. (2018). A Novel HPLC Method for Determination of Phenytoin in Human Plasma. Touro Scholar.
- Development and validation of a new RP-HPLC-UV method for the simultaneous determination of phenytoin impurities, benzophenone, and benzil. (2020).
- Determination of Phenytoin in Human Plasma by a Validated HPLC Method: Application to Therapeutic Drug Monitoring Study Running. (2021). Acta Pharmaceutica Sciencia, 59(1).
- Neuvonen, P. J. (1979). Bioavailability of phenytoin: clinical pharmacokinetic and therapeutic implications. Clinical Pharmacokinetics, 4(2), 91-103.
- Levy, R. H. (1995). Pharmacokinetics of antiepileptic drugs. Neurology, 45(Suppl 2), S9-S14.
- Population pharmacokinetics of phenytoin in epileptic children and dosage regimens using Monte Carlo simulation. (2022). Thai Journal of Pharmaceutical Sciences, 46(2), 165-174.
- Are Excipients Inert? Phenytoin Pharmaceutical Investigations with New Incompatibility Insights. (2016). AAPS PharmSciTech, 17(4), 863-871.
- Pharmacokinetic considerations for anti-epileptic drugs in children. (2021). Expert Opinion on Drug Metabolism & Toxicology, 17(7), 785-802.
- National Center for Biotechnology Information. (2021, December 21). Phenytoin and Phenytoin Sodium. 15th Report on Carcinogens.
- High-Performance Liquid Chromatographic Method for Determination of Phenytoin in Rabbits Receiving Sildenafil. (2009).
- Phenytoin: Bioavailability Problems Surface With Generic Product. (2001). Medscape.
- What is the Difference Between Phenytoin and Phenytoin Sodium. (2021, December 3). Pediaa.Com.
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- European Medicines Agency. (2018).
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- Formulation and evaluation of phenytoin sodium sustained release matrix tablet. (2012). Journal of Bioequivalence & Bioavailability, 4(5).
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A Comparative Guide to Predictive Biomarkers for Phenytoin-Induced Severe Cutaneous Adverse Reactions: Validating Diphenylhydantoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of predictive biomarkers for phenytoin-induced severe cutaneous adverse reactions (SCARs), with a special focus on the validation of diphenylhydantoic acid (DPHA) as a potential predictive biomarker. We will explore the established genetic marker, HLA-B*15:02, and contrast it with the mechanistically plausible, yet currently unvalidated, small molecule metabolite, DPHA. This guide is intended to provide a comprehensive overview for researchers and drug development professionals, highlighting both the current standards of care and future research directions.
The Clinical Imperative: Predicting and Preventing Phenytoin-Induced SCARs
Phenytoin, a widely used anti-epileptic drug, is associated with a risk of developing life-threatening SCARs, including Stevens-Johnson syndrome (SJS) and toxic epidermal necrolysis (TEN). These idiosyncratic adverse drug reactions are characterized by extensive blistering and sloughing of the skin and mucous membranes, carrying a high mortality rate. The unpredictable nature of these reactions underscores the urgent need for reliable predictive biomarkers to identify at-risk individuals before initiating therapy.
The Established Gold Standard: HLA-B*15:02
The human leukocyte antigen (HLA) allele, HLA-B15:02, is a well-established and clinically utilized predictive biomarker for carbamazepine-induced SJS/TEN, particularly in individuals of Asian descent. A significant body of evidence also links HLA-B15:02 to an increased risk of phenytoin-induced SJS/TEN in these populations.
Mechanism of Action
The prevailing hypothesis is that certain HLA alleles, such as HLA-B*15:02, can directly bind to the drug or its metabolites, forming a complex that is recognized as foreign by cytotoxic T-lymphocytes. This triggers a massive, uncontrolled immune response leading to widespread keratinocyte apoptosis and the clinical manifestations of SJS/TEN.
Figure 1: Proposed mechanism of HLA-B*15:02-mediated phenytoin hypersensitivity.
Performance Characteristics of HLA-B*15:02 as a Predictive Biomarker
The clinical utility of a biomarker is determined by its performance characteristics, including sensitivity, specificity, positive predictive value (PPV), and negative predictive value (NPV).
| Biomarker | Condition | Population | Sensitivity | Specificity | PPV | NPV |
| HLA-B*15:02 | Phenytoin-induced SJS/TEN | Asian | High | Moderate to High | Low | Very High |
Table 1: Performance characteristics of HLA-B*15:02 in predicting phenytoin-induced SJS/TEN. (Data synthesized from multiple sources).
The high NPV of HLA-B*15:02 testing is particularly valuable, as a negative result can confidently rule out a high risk of developing SJS/TEN in susceptible populations, allowing for safer prescribing of phenytoin. However, the low PPV indicates that not all individuals with the allele will develop the reaction, highlighting the involvement of other contributing factors.
A Putative Contender: this compound (DPHA)
This compound is a primary metabolite and degradation product of phenytoin. It has been hypothesized that DPHA, as a small molecule, could act as a hapten. A hapten is a small molecule that can elicit an immune response only when attached to a large carrier such as a protein.
Proposed Mechanism of DPHA-Mediated Hypersensitivity
In this model, DPHA covalently binds to endogenous proteins, forming DPHA-protein adducts. These modified proteins are then processed by antigen-presenting cells (APCs) and presented to T-helper cells, initiating a drug-specific immune response that can lead to a hypersensitivity reaction.
Figure 2: Proposed hapten-mediated mechanism of DPHA-induced hypersensitivity.
The Current State of DPHA Validation: A Research Frontier
Despite its mechanistic plausibility, This compound is not currently a clinically validated predictive biomarker for phenytoin-induced SCARs. There is a notable lack of published studies that have systematically evaluated DPHA levels in patients and correlated them with the incidence of hypersensitivity reactions. Consequently, performance characteristics such as sensitivity, specificity, PPV, and NPV for DPHA are unknown.
The subsequent sections of this guide are intended to provide researchers with the necessary tools and protocols to investigate the potential of DPHA as a predictive biomarker.
Experimental Protocols for the Investigation of DPHA
The validation of DPHA as a biomarker requires robust and reproducible methods for its detection and quantification in biological matrices, as well as the development of specific immunoassays.
Protocol 1: Quantification of DPHA in Human Plasma by HPLC-MS/MS
This protocol describes a method for the sensitive and specific quantification of DPHA in human plasma using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). This method is intended for research purposes only.
Materials:
-
This compound reference standard
-
Internal standard (e.g., deuterated DPHA)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma (from a biobank or collected with appropriate ethical approval)
-
Solid-phase extraction (SPE) cartridges
-
HPLC system coupled to a triple quadrupole mass spectrometer
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of internal standard solution.
-
Precipitate proteins by adding 300 µL of ice-cold acetonitrile. Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 50 µL of mobile phase A.
-
-
HPLC-MS/MS Analysis:
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient to separate DPHA from other plasma components.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray ionization (ESI), positive or negative mode (to be optimized).
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for DPHA and the internal standard. These transitions need to be determined by infusing the pure compounds.
-
-
-
Data Analysis:
-
Construct a calibration curve using known concentrations of DPHA spiked into blank plasma.
-
Calculate the peak area ratio of DPHA to the internal standard.
-
Determine the concentration of DPHA in the unknown samples by interpolating from the calibration curve.
-
Protocol 2: Development of a Competitive ELISA for DPHA
This protocol outlines the key steps for developing a competitive enzyme-linked immunosorbent assay (ELISA) for the detection of DPHA. This is a hypothetical protocol as no commercial kits are currently available.
Phase 1: Hapten-Carrier Protein Conjugation
-
Activation of DPHA: The carboxylic acid group of DPHA needs to be activated to facilitate conjugation to a carrier protein. This can be achieved using carbodiimide chemistry (e.g., with EDC and NHS).
-
Conjugation to Carrier Protein: The activated DPHA is then reacted with a carrier protein such as bovine serum albumin (BSA) for immunization or ovalbumin (OVA) for the coating antigen. The molar ratio of hapten to protein should be optimized.
-
Purification and Characterization: The resulting conjugate is purified by dialysis or size-exclusion chromatography to remove unreacted DPHA. The conjugation efficiency should be confirmed by methods like MALDI-TOF mass spectrometry.
Phase 2: Antibody Production
-
Immunization: The DPHA-BSA conjugate is used to immunize animals (e.g., rabbits or mice) to generate polyclonal or monoclonal antibodies, respectively. A suitable adjuvant should be used to enhance the immune response.
-
Titer Determination: The antibody titer in the serum is monitored by indirect ELISA using DPHA-OVA as the coating antigen.
-
Antibody Purification: Once a high titer is achieved, the antibodies are purified from the serum using protein A/G affinity chromatography.
Phase 3: Competitive ELISA Development
-
Plate Coating: Microtiter plates are coated with the DPHA-OVA conjugate.
-
Competitive Reaction: DPHA standards or samples are pre-incubated with the anti-DPHA antibody. This mixture is then added to the coated wells. Free DPHA in the sample will compete with the coated DPHA-OVA for binding to the antibody.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody is added.
-
Substrate Addition: A chromogenic substrate for the enzyme is added, and the color development is measured using a microplate reader. The signal intensity will be inversely proportional to the concentration of DPHA in the sample.
Figure 3: A generalized workflow for the validation of a novel biomarker like DPHA.
Conclusion and Future Directions
The prediction of phenytoin-induced SCARs is a critical aspect of personalized medicine. While HLA-B*15:02 is a valuable and clinically implemented biomarker in specific populations, its utility is limited by ethnic variability. This compound presents a mechanistically plausible alternative or complementary biomarker. However, its clinical validity remains to be established.
The protocols outlined in this guide provide a roadmap for researchers to rigorously investigate the potential of DPHA as a predictive biomarker. Future studies should focus on:
-
Prospective clinical trials: Measuring DPHA levels in a large cohort of patients starting phenytoin therapy and correlating these levels with the incidence of SCARs.
-
Head-to-head comparisons: Directly comparing the predictive performance of DPHA with HLA-B*15:02 in relevant populations.
-
Mechanistic studies: Further elucidating the precise immunological mechanisms by which DPHA may trigger a hypersensitivity reaction.
Through such concerted research efforts, the scientific community can move closer to the goal of preventing these devastating adverse drug reactions.
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Haruda, F. (1979). Phenytoin hypersensitivity: 38 cases. Neurology, 29(11), 1480-1485. [Link]
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Li, X., Ma, H., Li, H., Wang, Z., Lin, Z., & Li, Y. (2015). The association between HLA-B*15: 02 and phenytoin-induced severe cutaneous adverse reactions: a meta-analysis. The International Journal of Neuroscience, 125(12), 925-932. [Link]
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Mancad, D. O., Lee, L. S., Jung, D., & Glaude, C. G. (1999). Probabilistic approach to the establishment of maximal content limits of impurities in drug formulations: the case of parenteral this compound. Regulatory toxicology and pharmacology, 29(1), 57-66. [Link]
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Qsama M. Al-Quteimat, & R. J. Lihite. (2019). Phenytoin Induced Stevens-Johnson Syndrome and Toxic Epidermal Necrolysis in a Tertiary Care Hospital: A Case Series. International Journal of Research in Engineering, Science and Management, 2(11), 316-318. [Link]
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- Shi, Y. W., Min, F. L., Liu, X. R., & Li, J. M. (2012). HLA-B* 1502 and carbamazepine-induced Stevens-Johnson syndrome/toxic epidermal necrolysis in Han Chinese. Epilepsy research, 100(1-2), 105-108.
- Tangamornsuksan, W., Chaiyakunapruk, N., & Somkrua, R. (2018). Relationship between HLA-B* 1502 and lamotrigine-induced severe cutaneous adverse reactions: a systematic review and meta-analysis. Acta neurologica scandinavica, 137(3), 260-268.
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- Yip, V. L., & Pirmohamed, M. (2017). The HLA-A* 31: 01 allele: a predictor of carbamazepine-induced cutaneous adverse drug reactions. Pharmacogenomics, 18(3), 299-310.
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Zhang, Y., Li, Y., & Yang, X. (2011). Synthesis and characterization of hapten–protein conjugates for antibody production against small molecules. Journal of immunological methods, 367(1-2), 31-37. [Link]
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Establishing a Reference Standard for Diphenylhydantoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diphenylhydantoic acid (DPHA) is a principal degradation product and a minor metabolite of phenytoin, a widely used anticonvulsant medication.[1] As a known impurity, the accurate quantification of DPHA in phenytoin drug substances and formulations is critical for ensuring product quality, safety, and regulatory compliance. The establishment of a well-characterized reference standard for DPHA is paramount for the validation of analytical methods used to monitor its presence. This guide provides a comprehensive framework for the synthesis, purification, characterization, and comparison of analytical methodologies for establishing a robust DPHA reference standard.
The Role of this compound in Phenytoin Quality Control
DPHA can form through the alkaline hydrolysis of the hydantoin ring of phenytoin. Its presence in pharmaceutical preparations can indicate instability and potential degradation of the active pharmaceutical ingredient (API). Regulatory bodies such as the FDA and EMA require stringent control of impurities in drug products.[2][3] Therefore, a reliable reference standard of DPHA is essential for:
-
Method Validation: To validate the accuracy, precision, and linearity of analytical methods, such as High-Performance Liquid Chromatography (HPLC), used for routine quality control.
-
Impurity Profiling: To accurately identify and quantify DPHA in stability studies and in different batches of phenytoin.
-
Regulatory Submissions: To provide documented evidence of impurity control in regulatory filings.
Synthesis and Purification of this compound
A reliable source of high-purity DPHA is the first step in establishing a reference standard. While various synthetic routes for urea derivatives exist, a common and practical approach for obtaining DPHA is through the controlled alkaline hydrolysis of phenytoin.[4][5][6]
Proposed Synthesis Workflow: Alkaline Hydrolysis of Phenytoin
Sources
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A Senior Application Scientist's Guide to the Accurate and Precise Quantification of Diphenylhydantoic Acid
For researchers and drug development professionals engaged in the therapeutic drug monitoring (TDM) of phenytoin or assessing the stability of its formulations, the accurate quantification of its primary hydrolytic degradation product and minor metabolite, Diphenylhydantoic Acid (DPHA), is of paramount importance.[1][2] Phenytoin exhibits a narrow therapeutic window and complex pharmacokinetics, making precise measurements of both the parent drug and its related compounds critical for patient safety and efficacy.[3][4]
This guide provides an in-depth comparison of the predominant analytical methodologies for DPHA quantification. Moving beyond a simple listing of techniques, we will dissect the causality behind experimental choices, ground our discussion in the principles of bioanalytical method validation, and provide actionable protocols and comparative data to inform your selection of the most appropriate method.
Pillar 1: The Foundation of Trustworthy Bioanalysis
Before comparing methods, it is crucial to establish the bedrock of any reliable quantitative analysis: method validation. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have provided comprehensive guidelines, now harmonized under the International Council for Harmonisation (ICH) M10 guideline, which outlines the essential parameters to demonstrate that an analytical method is suitable for its intended purpose.[5][6][7][8]
Key validation parameters include:
-
Accuracy: The closeness of the mean test results to the true concentration of the analyte. Often expressed as a percentage of the nominal value.
-
Precision: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is typically expressed as the relative standard deviation (%RSD).
-
Sensitivity: Defined by the Lower Limit of Quantification (LLOQ), which is the lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.
-
Specificity & Selectivity: The ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as metabolites, impurities, or matrix components.
-
Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a defined range.
A method that is thoroughly validated against these criteria provides a self-validating system of trust, ensuring that the data generated is reliable and reproducible.[9]
Pillar 2: A Comparative Analysis of Quantification Methodologies
The quantification of DPHA in biological matrices, typically plasma or serum, is dominated by three core techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Immunoassays. Each possesses a distinct profile of advantages and limitations.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard
LC-MS/MS is widely regarded as the reference method for bioanalysis due to its unparalleled specificity and sensitivity. The liquid chromatography component separates DPHA from the parent drug, other metabolites, and endogenous matrix components. The tandem mass spectrometer then provides definitive identification and quantification based on the unique mass-to-charge ratio (m/z) of the DPHA molecule and its specific fragmentation patterns.
-
Expertise & Causality: The high specificity arises from monitoring a specific precursor ion-to-product ion transition in a process called Multiple Reaction Monitoring (MRM). This makes the assay highly selective and less prone to interference than other methods. The choice of ionization mode (e.g., electrospray ionization - ESI) and polarity (positive or negative) is determined by the chemical nature of DPHA to achieve optimal signal intensity and, therefore, sensitivity.[10]
-
Trustworthiness: Validation of an LC-MS/MS method involves rigorous assessment of matrix effects, where co-eluting endogenous components can suppress or enhance the ionization of the analyte, potentially compromising accuracy.[11] Effective sample preparation is key to mitigating this risk.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): The Workhorse
HPLC-UV is a robust and cost-effective chromatographic technique. Separation is achieved similarly to LC-MS/MS, but detection is based on the absorption of ultraviolet light by the analyte at a specific wavelength.
-
Expertise & Causality: The choice of detection wavelength is critical and is selected based on the UV absorbance maximum of DPHA to maximize sensitivity. However, if co-eluting compounds share a similar absorbance profile, it can lead to an overestimation of the DPHA concentration.[12] This inherent limitation in specificity is the primary trade-off compared to MS detection. The method's reliability hinges on achieving excellent chromatographic resolution between DPHA and any potential interferents.[13]
-
Trustworthiness: HPLC-UV methods must be meticulously validated for specificity by analyzing blank matrix samples from multiple sources and demonstrating the absence of interfering peaks at the retention time of DPHA.[14]
Immunoassays: The High-Throughput Screener
Immunoassays utilize the specific binding reaction between an antibody and an antigen (in this case, DPHA or a molecule that mimics it) to measure its concentration.[15] These assays are typically fast, require minimal sample preparation, and are easily automated, making them suitable for TDM in clinical laboratories.[16][17]
-
Expertise & Causality: The core of the assay is the specificity of the antibody. However, antibodies raised against a specific drug or metabolite can sometimes exhibit cross-reactivity with structurally similar compounds. For DPHA, there is a potential for cross-reactivity with the parent drug, phenytoin, or its major metabolite, 5-(4-hydroxyphenyl)-5-phenylhydantoin (HPPH), which could lead to inaccurate results.[15][18]
-
Trustworthiness: The validation of an immunoassay must thoroughly characterize the degree of cross-reactivity with all relevant related compounds. While excellent for rapid screening, results that are near clinical decision points often require confirmation by a more specific method like LC-MS/MS.
Data Presentation: Quantitative Performance Comparison
The following table summarizes the typical performance characteristics of the three primary methods for small molecule bioanalysis, based on data from analogous validated assays in the scientific literature.
| Parameter | LC-MS/MS | HPLC-UV | Immunoassay |
| Specificity | Very High | Moderate to High | Variable (Depends on antibody) |
| Typical Accuracy | 90-110%[10][19] | 90-110%[20][21] | 85-115% (can be affected by cross-reactivity)[15] |
| Typical Precision (%RSD) | < 15%[10][19] | < 15%[13][20] | < 20%[15] |
| Typical LLOQ | 0.1 - 10 ng/mL[22] | 10 - 100 ng/mL[23] | 1 - 20 ng/mL[16] |
| Throughput | Moderate | Moderate | High |
| Cost per Sample | High | Low | Low to Moderate |
Experimental Protocols
A robust analytical method is built on a well-defined protocol. Below is a detailed, representative LC-MS/MS workflow for the quantification of DPHA in human plasma. This protocol is based on established principles for phenytoin and its metabolites and serves as a template for laboratory implementation.[10][24]
Detailed Protocol: LC-MS/MS Quantification of DPHA in Plasma
1. Materials and Reagents:
-
DPHA and DPHA-d5 (internal standard) reference standards
-
HPLC-grade Methanol and Acetonitrile
-
Formic Acid (LC-MS grade)
-
Ultrapure Water
-
Human Plasma (K2-EDTA)
2. Sample Preparation (Protein Precipitation): [25][26]
-
a. Aliquot 100 µL of plasma sample, calibrator, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.
-
b. Add 10 µL of the internal standard working solution (DPHA-d5).
-
c. Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
d. Vortex for 1 minute.
-
e. Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
f. Carefully transfer the supernatant to an HPLC vial for analysis.
3. LC-MS/MS Conditions:
-
HPLC System: Agilent 1290 or equivalent
-
Mass Spectrometer: Sciex QTRAP 5500 or equivalent
-
Analytical Column: C18 column (e.g., Kinetex EVO C18, 100 Å, 100 x 2.1 mm, 2.6 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: Ramp to 95% B
-
3.0-4.0 min: Hold at 95% B
-
4.0-4.1 min: Return to 5% B
-
4.1-5.0 min: Equilibrate at 5% B
-
-
Ionization Mode: ESI Positive
-
MRM Transitions (Hypothetical):
-
DPHA: Q1 m/z 271.1 -> Q3 m/z 182.1
-
DPHA-d5 (IS): Q1 m/z 276.1 -> Q3 m/z 187.1
-
4. Data Analysis:
-
Quantification is performed by calculating the peak area ratio of the DPHA to the internal standard (DPHA-d5) and plotting this against the nominal concentrations of the calibration standards using a weighted (1/x²) linear regression.
Mandatory Visualization
To further clarify the experimental process and the logical relationships between the methods, the following diagrams are provided.
Caption: LC-MS/MS workflow for DPHA quantification in plasma.
Caption: Logical comparison of DPHA quantification methodologies.
Conclusion
The choice of an analytical method for this compound quantification is a critical decision dictated by the specific requirements of the study.
-
LC-MS/MS stands as the unequivocal choice for applications demanding the highest levels of accuracy, specificity, and sensitivity, such as in regulatory submissions or clinical trials where definitive data is non-negotiable.
-
HPLC-UV offers a reliable and economical alternative for routine monitoring in quality control settings, provided that sufficient method development is invested to ensure specificity.
-
Immunoassays provide a valuable tool for high-throughput screening in clinical TDM, offering speed and ease of use, with the understanding that confirmatory analysis by a reference method may be necessary for critical samples.
By understanding the fundamental principles, validation requirements, and inherent trade-offs of each technique, researchers and scientists can confidently select and implement the most appropriate method, ensuring data of the highest integrity for their drug development and clinical research programs.
References
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- M10 Bioanalytical Method Validation and Study Sample Analysis. FDA. (2024).
- A sensitive LC‐MS/MS method for quantification of phenytoin and its major metabolite with application to in vivo investigations of intravenous and intranasal phenytoin delivery. PMC - PubMed Central.
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- Metabolism of diphenylhydantoin (phenytoin) during pregnancy. PubMed.
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- Guideline Bioanalytical method validation. European Medicines Agency. (2011).
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- Probabilistic approach to the establishment of maximal content limits of impurities in drug formulations: the case of parenteral this compound. PubMed.
- Quantitating Metabolites in Protein Precipitated Serum Using NMR Spectroscopy. PMC. (2014).
- Quantitative Determination of Drugs of Abuse in Human Plasma and Serum by LC/MS/MS Using Agilent Captiva EMR—Lipid Cleanup.
- Solvent-Dependent Metabolite Distribution, Clustering, and Protein Extraction for Serum Profiling with Mass Spectrometry. (2005).
- Immunoassay Methods and their Applications in Pharmaceutical Analysis: Basic Methodology and Recent Advances. PMC - PubMed Central.
- A multi-analyte LC-MS/MS method for the determination of 57 pharmaceuticals and illicit drugs in plasma, and its application to poisoning cases. PubMed. (2023).
- Solid phase extraction – Knowledge and References. Taylor & Francis.
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- A simple and fast liquid-liquid extraction method for the determination of 2,2',4,4',5,5'-hexachlorobiphenyl (CB-153) and 1,1-dichloro-2,2-bis(p-chlorophenyl)-ethylene (p,p'-DDE) from human serum for epidemiological studies on type 2 diabetes. PubMed.
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A Technical Guide to the Comparative Stability of Diphenylhydantoic Acid and Its Derivatives for Researchers and Drug Development Professionals
In the landscape of pharmaceutical development, understanding the stability of a drug molecule and its related compounds is paramount. This guide provides an in-depth comparative analysis of the chemical stability of diphenylhydantoic acid (DPHA), a critical metabolite and degradation product of the widely used anticonvulsant phenytoin and its prodrug fosphenytoin, alongside its principal synthetic derivatives: esters and amides. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical experimental protocols to assess and compare the stability of these compounds.
Introduction: The Significance of this compound and Its Analogs
This compound (DPHA) is a non-cyclic ureido acid that plays a crucial role in the metabolic and degradation pathways of phenytoin and its water-soluble prodrug, fosphenytoin. As a primary degradation product, the presence and concentration of DPHA in parenteral formulations of fosphenytoin are critical quality attributes that can impact the safety and efficacy of the drug product. Furthermore, the synthesis of DPHA derivatives, such as esters and amides, is of significant interest in medicinal chemistry for the development of novel anticonvulsant agents or for modifying the pharmacokinetic profile of the parent molecule. A thorough understanding of the comparative stability of DPHA and its derivatives is therefore essential for formulation development, stability-indicating method development, and regulatory compliance.
Theoretical Framework for Stability: A Mechanistic Perspective
The inherent chemical stability of this compound and its derivatives is dictated by the reactivity of their core functional groups: the carboxylic acid, the ester, and the amide. The following sections delve into the electronic and structural factors that govern their susceptibility to degradation under various stress conditions.
The Ureido-Carboxylic Acid Moiety of this compound
The structure of DPHA features a carboxylic acid group and a ureido group, both attached to a quaternary carbon bearing two phenyl rings. The primary degradation pathway for DPHA itself is expected to be decarboxylation under thermal stress, and potential cyclization to form phenytoin under certain pH conditions. The ureido group is generally stable, but the carboxylic acid introduces a point of reactivity.
Ester Derivatives of this compound
Esterification of the carboxylic acid group of DPHA is a common strategy to create more lipophilic prodrugs. However, esters are generally susceptible to hydrolysis, which can be catalyzed by both acids and bases. The rate of hydrolysis is influenced by the steric and electronic nature of the alcohol moiety. Electron-withdrawing groups on the alcohol portion can increase the susceptibility of the carbonyl carbon to nucleophilic attack, thereby accelerating hydrolysis. Conversely, bulky substituents can sterically hinder the approach of a nucleophile, slowing down the degradation. In general, esters are considered the least stable among the three classes of compounds discussed here.
Amide Derivatives of this compound
Amides are formed by the condensation of the carboxylic acid of DPHA with an amine. The amide bond is significantly more stable to hydrolysis than the ester linkage. This increased stability is attributed to the resonance delocalization of the nitrogen lone pair into the carbonyl group, which reduces the electrophilicity of the carbonyl carbon. Consequently, more forcing conditions (i.e., stronger acids or bases and higher temperatures) are typically required to cleave an amide bond. N-acylated amino acid amides, however, can exhibit unexpected instability under acidic conditions.[1][2]
Based on these fundamental principles, the general order of stability is predicted to be:
Amide Derivatives > this compound > Ester Derivatives
Experimental Protocols for Comparative Stability Assessment
To empirically determine and compare the stability of this compound and its derivatives, a series of forced degradation studies should be conducted. These studies expose the compounds to a range of stress conditions to identify potential degradation products and elucidate degradation pathways.
General Forced Degradation Workflow
The following workflow provides a systematic approach to performing forced degradation studies.
Caption: A general workflow for conducting forced degradation studies.
Detailed Experimental Methodologies
Objective: To compare the degradation profiles of this compound, its methyl ester, and its N-methyl amide under various stress conditions.
Materials:
-
This compound (DPHA)
-
This compound Methyl Ester
-
N-Methyl Diphenylhydantoamide
-
Hydrochloric Acid (HCl), 0.1 M
-
Sodium Hydroxide (NaOH), 0.1 M
-
Hydrogen Peroxide (H₂O₂), 3%
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Forced degradation chamber (for thermal and photolytic studies)
-
HPLC system with a UV detector
Procedure:
-
Stock Solution Preparation: Prepare individual stock solutions of DPHA, its methyl ester, and its N-methyl amide in a 50:50 (v/v) mixture of acetonitrile and water at a concentration of 1 mg/mL.
-
Forced Degradation:
-
Acid Hydrolysis: To 1 mL of each stock solution, add 1 mL of 0.1 M HCl. Keep the solutions at 60°C. Withdraw aliquots at 0, 2, 4, 8, and 24 hours. Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: To 1 mL of each stock solution, add 1 mL of 0.1 M NaOH. Keep the solutions at 60°C. Withdraw aliquots at the same time points as for acid hydrolysis. Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: To 1 mL of each stock solution, add 1 mL of 3% H₂O₂. Keep the solutions at room temperature. Withdraw aliquots at the specified time points.
-
Thermal Degradation: Place a known amount of the solid compounds in a controlled temperature chamber at 80°C. At each time point, dissolve a portion of the solid in the initial solvent to prepare a 0.5 mg/mL solution for analysis.
-
Photolytic Degradation: Expose the stock solutions to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light.
-
-
HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method. A typical starting point would be a C18 column with a gradient elution of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., acetonitrile). Detection should be performed at a wavelength where all compounds have significant absorbance (e.g., 220 nm).
Comparative Stability Analysis: An Evidence-Based Discussion
While direct, head-to-head published stability data for this compound and its specific ester and amide derivatives is scarce, a comparative assessment can be constructed based on established chemical principles and data from structurally analogous compounds.
Hydrolytic Stability (Acidic and Basic Conditions)
-
Ester Derivatives: Expected to be the most susceptible to hydrolysis. Under basic conditions (saponification), the hydrolysis is typically rapid and irreversible. Under acidic conditions, the hydrolysis is reversible and generally slower than base-catalyzed hydrolysis. The stability of amino acid ester prodrugs is known to be pH-dependent, with greater stability observed at acidic pH.[3][4]
-
This compound: The carboxylic acid group is stable to hydrolysis. However, under forcing acidic or basic conditions, cyclization to form phenytoin is a possible degradation pathway.
-
Amide Derivatives: Predicted to be the most stable towards hydrolysis. While N-acyl amino acid amides can be labile under acidic conditions, the amide bond in N-methyl diphenylhydantoamide is expected to be significantly more robust than the corresponding ester linkage.[1][2] Amides generally exhibit greater stability against enzymatic transformations compared to esters.[5]
Oxidative Stability
All three classes of compounds possess two phenyl rings which could be susceptible to oxidation, potentially forming hydroxylated derivatives. The ureido moiety could also be a site for oxidative degradation. Without specific experimental data, it is difficult to predict significant differences in their susceptibility to oxidation.
Thermal Stability
In the solid state, thermal degradation is likely to be governed by the melting point and the presence of functional groups prone to thermal decomposition. DPHA, with its free carboxylic acid, may undergo decarboxylation at elevated temperatures. The ester and amide derivatives are likely to be more thermally stable in this regard.
Photostability
The diphenylmethyl moiety present in all three compounds is a chromophore that can absorb UV radiation. This could lead to photolytic degradation, potentially through radical mechanisms. A comparative study would be necessary to determine the relative photostability.
Summary of Predicted Comparative Stability
The following table summarizes the predicted relative stability of this compound and its derivatives under various stress conditions.
| Stress Condition | Ester Derivative | This compound | Amide Derivative | Rationale |
| Acid Hydrolysis | + (Least Stable) | ++ | +++ (Most Stable) | Esters are readily hydrolyzed. Amides are significantly more stable. DPHA may cyclize. |
| Base Hydrolysis | + (Least Stable) | ++ | +++ (Most Stable) | Saponification of esters is rapid. Amides are more resistant to base-catalyzed hydrolysis. |
| Oxidation | ++ | ++ | ++ | Similar susceptibility of the diphenylmethyl and ureido moieties is expected. |
| Thermal (Solid) | +++ (Most Stable) | + (Least Stable) | +++ (Most Stable) | DPHA is susceptible to decarboxylation. Esters and amides are generally more thermally robust. |
| Photolysis | ++ | ++ | ++ | All compounds contain the same primary chromophore. |
(Stability rating: +++ Most Stable, ++ Moderately Stable, + Least Stable)
Potential Degradation Pathways
The following diagram illustrates the predicted primary degradation pathways for this compound and its ester derivative under hydrolytic conditions.
Caption: Predicted degradation pathways for DPHA and its ester derivative.
Conclusion and Future Perspectives
This guide provides a comprehensive framework for understanding and evaluating the comparative stability of this compound and its ester and amide derivatives. Based on fundamental chemical principles, the stability of these compounds is predicted to follow the order: Amide Derivatives > this compound > Ester Derivatives , particularly with respect to hydrolytic degradation.
For researchers and drug development professionals, the experimental protocols outlined herein offer a robust starting point for conducting forced degradation studies. The resulting data will be invaluable for:
-
Lead Candidate Selection: Choosing derivatives with optimal stability profiles for further development.
-
Formulation Design: Developing stable dosage forms and identifying compatible excipients.
-
Analytical Method Development: Creating and validating stability-indicating analytical methods for quality control.
-
Regulatory Submissions: Providing essential stability data to support new drug applications.
It is crucial to emphasize that while theoretical predictions are valuable, empirical data from well-designed experiments are indispensable for making informed decisions in pharmaceutical development. Future work should focus on generating direct comparative stability data for a series of DPHA derivatives to validate and refine the predictions made in this guide.
References
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Lala, C., et al. (2014). Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. The Journal of Organic Chemistry, 79(9), 4058–4067.[1]
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Lala, C., et al. (2014). Unexpected hydrolytic instability of N-acylated amino acid amides and peptides. PubMed, PMID: 24702008.[2]
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Majumdar, S., & Mitra, A. K. (2012). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. PMC, PMCID: PMC3407901.[3]
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Majumdar, S., & Mitra, A. K. (2012). Chemical and Enzymatic Stability of Amino Acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. Molecular Pharmaceutics, 9(8), 2246–2255.[4]
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Science.gov. (n.d.). amino acid amides: Topics by Science.gov. Retrieved from [Link][6]
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Hu, L. (2004). Prodrugs: Effective Solutions for Solubility, Permeability and Targeting Challenges. Sites@Rutgers.[7]
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The Versatility of Amino Acid Esters in Pharmaceutical Chemistry. (2023, October 9). [No primary source name available].[9]
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TSI Journals. (2009). A new validated liquid chromatographic method for the determination of impurities in fosphenytoin sodium. Retrieved from [Link][10]
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MDPI. (2022). Synthesis and Characterization of Amino Acid Decyl Esters as Early Membranes for the Origins of Life. Retrieved from [Link][11]
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ResearchGate. (n.d.). The structure of phenytoin and its metabolites. Retrieved from [Link][12]
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MDPI. (2024). Current Trends in Clinical Trials of Prodrugs. Retrieved from [Link][5]
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ResearchGate. (n.d.). Structures of phenytoin and related drugs and metabolites. Structural... Retrieved from [Link][13]
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Padmanabhan, S., et al. (2010). Metabolism, Pharmacokinetics, Tissue Distribution, and Stability Studies of the Prodrug Analog of an Anti-Hepatitis B Virus Dinucleoside Phosphorothioate. PMC, PMCID: PMC2967396.[14]
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Wikipedia. (n.d.). Drug metabolism. Retrieved from [Link][15]
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Google Patents. (n.d.). US20070249563A1 - Process for preparing fosphenytoin. Retrieved from [16]
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Stella, V. J., & parenteral phenytoin study group. (1997). Stability of fosphenytoin sodium with intravenous solutions in glass bottles, polyvinyl chloride bags, and polypropylene syringes. PubMed, PMID: 9161647.[18]
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Bakshi, M., & Singh, S. (2013). Forced degradation and impurity profiling: recent trends. Journal of Pharmaceutical and Biomedical Analysis, 86, 1–19.[19]
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Varma, M. V., & Panchagnula, R. (2005). Increased shelf-life of fosphenytoin: solubilization of a degradant, phenytoin, through complexation with (SBE)7m-beta-CD. PubMed, PMID: 15936279.[20]
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Navigating Phenytoin Therapy: A Comparative Guide to Monitoring Analytes and Methods
Introduction: The Narrow Therapeutic Tightrope of Phenytoin
Phenytoin, a cornerstone in the management of epilepsy, presents a significant clinical challenge due to its narrow therapeutic index and complex, saturable pharmacokinetics.[1][2] Effective seizure control requires maintaining plasma concentrations within a tight window, typically 10-20 µg/mL, while avoiding the concentration-dependent neurotoxic effects that emerge at higher levels.[2][3] This delicate balance necessitates therapeutic drug monitoring (TDM) to individualize dosing regimens. While the focus of TDM has traditionally been on the parent drug, questions often arise regarding the clinical utility of monitoring its metabolites, particularly diphenylhydantoic acid (DPHA). This guide provides an in-depth comparison of the clinical relevance of DPHA versus phenytoin and its major metabolite, p-HPPH, and evaluates the analytical methodologies employed for their quantification.
The Central Role of Phenytoin in Therapeutic Drug Monitoring
The rationale for TDM of phenytoin is well-established and supported by clinical practice guidelines.[4] Its nonlinear pharmacokinetics mean that small dose adjustments can lead to disproportionately large changes in serum concentrations, increasing the risk of toxicity.[1] Furthermore, phenytoin is highly protein-bound (approximately 90%), primarily to albumin, and only the unbound fraction is pharmacologically active.[5] Conditions such as hypoalbuminemia, renal failure, and drug-drug interactions can alter the free fraction, making total phenytoin levels misleading.[6] Therefore, TDM for phenytoin focuses on:
-
Total Phenytoin Concentration: The primary analyte measured, with a therapeutic range of 10-20 µg/mL.[2][3]
-
Albumin-Adjusted Phenytoin Concentration: In patients with low albumin, formulas are used to estimate the phenytoin concentration that would be present if the albumin level were normal, providing a more accurate reflection of the free drug concentration.
-
Free Phenytoin Concentration: Direct measurement of the unbound drug is the most accurate method to assess pharmacologically active phenytoin, especially in patients with altered protein binding.[6]
This compound (DPHA): A Metabolite of Minor Clinical Significance
This compound is known to be a minor metabolite of phenytoin and a degradation product found in parenteral formulations.[7] Despite its relationship to the parent drug, the available scientific literature does not support the routine measurement of DPHA levels for clinical decision-making in phenytoin therapy.
Preclinical safety studies have indicated that DPHA has a lower potential for toxicity compared to phenytoin.[7] Investigations into its effects have shown no adverse outcomes attributed to DPHA itself in animal models, with observed effects being consistent with those of the parent compound, phenytoin.[7] While DPHA can be detected in the urine of patients receiving phenytoin, its concentration is generally low.[7]
Crucially, there is a lack of evidence correlating DPHA levels with either the therapeutic efficacy or the toxic effects of phenytoin in patients. The clinical signs of phenytoin toxicity, such as nystagmus, ataxia, and confusion, are directly related to the concentration of the parent drug in the plasma and central nervous system.[3][8] Therefore, the clinical focus remains firmly on monitoring phenytoin concentrations.
p-HPPH: A Window into Phenytoin Metabolism
In contrast to DPHA, the major metabolite of phenytoin, 5-(p-hydroxyphenyl)-5-phenylhydantoin (p-HPPH), holds greater clinical interest, although not for direct therapeutic monitoring. Phenytoin is primarily metabolized in the liver by the cytochrome P450 enzymes, mainly CYP2C9 and CYP2C19, to form p-HPPH.[3][9] This metabolite is then glucuronidated and excreted in the urine.[10]
The measurement of p-HPPH can be valuable in specific clinical scenarios:
-
Assessing Metabolism: The ratio of p-HPPH to phenytoin in urine or plasma can provide insights into a patient's metabolic capacity.[11] A low ratio may indicate impaired metabolism, potentially due to genetic factors (e.g., CYP2C9 polymorphisms) or drug interactions, leading to an increased risk of phenytoin toxicity.[10]
-
Investigating Non-Linearity: Understanding the metabolic pathway helps to explain the saturable kinetics of phenytoin. As the metabolizing enzymes become saturated, the conversion to p-HPPH slows down, leading to a rapid increase in phenytoin levels.[1]
It is important to note that p-HPPH itself is inactive and does not contribute to the therapeutic or toxic effects of phenytoin.[12] Therefore, its measurement is an indirect tool to better understand the pharmacokinetics of the parent drug in individual patients, rather than a direct target for therapeutic adjustment.
Comparative Overview of Analytes
| Analyte | Role in TDM | Clinical Utility |
| Total Phenytoin | Primary | Direct correlation with therapeutic and toxic effects. Therapeutic range: 10-20 µg/mL.[2][3] |
| Free Phenytoin | Primary (in specific populations) | Most accurate measure of pharmacologically active drug, crucial in patients with altered protein binding.[6] |
| p-HPPH | Ancillary | Assesses metabolic rate and helps explain inter-individual pharmacokinetic variability.[11] |
| DPHA | Negligible | Minor metabolite with low toxicity and no established correlation with clinical outcomes.[7] |
Analytical Methodologies: A Comparative Analysis
The accurate quantification of phenytoin and its metabolites is crucial for effective TDM. Several analytical techniques are available, each with its own advantages and limitations.
Immunoassays
Immunoassays, such as the enzyme-multiplied immunoassay technique (EMIT) and fluorescence polarization immunoassay (FPIA), are widely used in clinical laboratories for the routine measurement of total phenytoin.[13][14]
-
Principle: These methods utilize the specific binding of an antibody to the drug. The extent of this binding is then measured, often through an enzymatic reaction or fluorescence, and correlated to the drug concentration.
-
Advantages:
-
Rapid turnaround time.
-
High throughput and automation capabilities.
-
Relatively low cost per sample.
-
-
Disadvantages:
-
Potential for cross-reactivity with metabolites, although modern assays have improved specificity.[13]
-
Generally limited to the measurement of the parent drug.
-
May show bias in certain patient populations, such as those with renal failure, though some studies suggest acceptable accuracy for total phenytoin.[13]
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a chromatographic technique that separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase.
-
Principle: A liquid sample is injected into a column packed with a solid adsorbent material (stationary phase). A liquid (mobile phase) is then pumped through the column, and the different components of the sample travel at different rates, allowing for their separation and quantification by a detector (commonly UV-Vis).[15]
-
Advantages:
-
Disadvantages:
-
Longer analysis time compared to immunoassays.
-
Requires more specialized equipment and skilled personnel.
-
Sample preparation can be more complex.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and specificity of mass spectrometry.
-
Principle: After separation by LC, the analytes are ionized and then fragmented in the mass spectrometer. The specific mass-to-charge ratios of the parent and fragment ions are used for highly selective and sensitive detection and quantification.[17]
-
Advantages:
-
Disadvantages:
-
High initial instrument cost.
-
Requires specialized expertise for method development and maintenance.
-
Method Performance Comparison
| Feature | Immunoassay | HPLC-UV | LC-MS/MS |
| Specificity | Good to Very Good | Excellent | Superior |
| Sensitivity | Good | Good to Excellent | Superior |
| Throughput | High | Moderate | Moderate to High |
| Cost per Sample | Low | Moderate | Moderate to High |
| Multiplexing | Limited | Good | Excellent |
| Expertise Required | Low | Moderate | High |
Experimental Protocols
Workflow for Phenytoin and Metabolite Analysis by LC-MS/MS
Caption: A typical workflow for the analysis of phenytoin and its metabolites using LC-MS/MS.
Step-by-Step HPLC Method for Phenytoin Quantification
-
Sample Preparation (Protein Precipitation):
-
To 200 µL of plasma or serum in a microcentrifuge tube, add 400 µL of acetonitrile.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the clear supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[19]
-
Mobile Phase: A mixture of phosphate buffer (e.g., 0.02 M, pH adjusted) and an organic solvent like acetonitrile or methanol.[19] A common ratio is 60:40 (buffer:organic).[19]
-
Flow Rate: 1.0 mL/min.[15]
-
Detection: UV detector at a wavelength of 230 nm.[15]
-
Injection Volume: 20 µL.
-
-
Quantification:
-
Prepare a series of calibration standards of known phenytoin concentrations in blank plasma.
-
Process the standards and patient samples as described in step 1.
-
Inject the processed standards and samples into the HPLC system.
-
Construct a calibration curve by plotting the peak area of phenytoin against the concentration of the standards.
-
Determine the concentration of phenytoin in the patient samples by interpolating their peak areas on the calibration curve.
-
Conclusion: A Focused Approach to Phenytoin TDM
The effective therapeutic drug monitoring of phenytoin is a critical component of epilepsy management. This guide underscores that the clinical relevance of monitoring this compound (DPHA) is negligible, with no current evidence to support its use in guiding therapeutic decisions. The focus of TDM should remain on the parent drug, phenytoin, with consideration for free drug levels in specific patient populations. The measurement of the major metabolite, p-HPPH, can serve as a useful tool for assessing a patient's metabolic capacity but is not a direct therapeutic target.
For the analytical quantification of these compounds, LC-MS/MS stands as the gold standard, offering unparalleled sensitivity and specificity. However, HPLC and immunoassays remain valuable and widely used methods, with the choice of technique often depending on the specific clinical question, available resources, and required turnaround time. By understanding the distinct clinical roles of phenytoin and its metabolites and selecting the appropriate analytical methodology, clinicians and researchers can optimize phenytoin therapy, ensuring both efficacy and safety for patients.
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Iorga, A., & Horowitz, B. Z. (2023). Phenytoin. In StatPearls. StatPearls Publishing. [Link]
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Couri, D., Suarez del Villar, C., & Toy-Manning, P. T. (1980). Simultaneous Quantitative Assay of Phenobarbital, Phenytoin, and P-Hydroxydiphenylhydantoin by HPLC and a Comparison With EMIT. Journal of Analytical Toxicology, 4(5), 227–231. [Link]
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Modeer, T., Yucel-Lindberg, T., & Halling, A. (1995). The phenytoin metabolite p-HPPH upregulates prostaglandin biosynthesis in human gingival fibroblasts challenged to interleukin-1. Journal of Periodontal Research, 30(2), 108–114. [Link]
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Tutor-Crespo, M. J., Hermida, J., & Tutor, J. C. (2007). Phenytoin immunoassay measurements in serum samples from patients with renal insufficiency: comparison with high-performance liquid chromatography. Journal of Clinical Laboratory Analysis, 21(2), 119–123. [Link]
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Trim, P. J., Skinner, M. P., Farquharson, A., & Prestidge, C. A. (2022). A sensitive LC-MS/MS method for quantification of phenytoin and its major metabolite with application to in vivo investigations of intravenous and intranasal phenytoin delivery. Journal of Separation Science, 45(14), 2529–2542. [Link]
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Mankad, D. N., & White, T. E. (1999). Probabilistic approach to the establishment of maximal content limits of impurities in drug formulations: the case of parenteral this compound. Regulatory Toxicology and Pharmacology, 29(1), 18–27. [Link]
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Dodrill, C. B. (1975). Diphenylhydantoin serum levels, toxicity, and neuropsychological performance in patients with epilepsy. Epilepsia, 16(4), 593–600. [Link]
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Wilder, B. J., Buchanan, R. A., & Serrano, E. E. (1973). Correlation of acute diphenylhydantoin intoxication with plasma levels and metabolite excretion. Neurology, 23(12), 1329–1332. [Link]
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Patsalos, P. N., Berry, D. J., Bourgeois, B. F., Cloyd, J. C., Glauser, T. A., Johannessen, S. I., Leppik, I. E., Tomson, T., & Perucca, E. (2008). Antiepileptic drugs--best practice guidelines for therapeutic drug monitoring: a position paper by the subcommission on therapeutic drug monitoring, ILAE Commission on Therapeutic Strategies. Epilepsia, 49(7), 1239–1276. [Link]
- [Author], [Year]. Phenytoin: Clinical Use, Pharmacokinetics, Pharmacodynamics, Toxicology, Side Effects, Contraindication, and Drug Interactions R.
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Kishore, P., Rajnarayana, K., Reddy, M. S., Sagar, J. V., & Krishna, D. R. (2003). Validated high performance liquid chromatographic method for simultaneous determination of phenytoin, phenobarbital and carbamazepine in human serum. Arzneimittel-Forschung, 53(11), 763–768. [Link]
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Sencar, I., Ustundag, Z., Ozden, T., & Tuncel, N. (2012). Comparison between the immunoassay and high performance liquid chromatography for therapeutic monitoring of carbamazepine and phenytoine. Biochemia Medica, 22(2), 236–242. [Link]
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[No authors listed]. (n.d.). Phenytoin Pathway, Pharmacokinetics. ClinPGx. [Link]
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Chamberlain, R. T., Stafford, D. T., Maijub, A. G., & McNatt, B. S. (1977). High-pressure liquid chromatography and enzyme immunoassay compared with gas chromatography for determing phenytoin. Clinical Chemistry, 23(9), 1764–1766. [Link]
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Trim, P. J., Skinner, M. P., Farquharson, A., & Prestidge, C. A. (2022). A sensitive LC-MS/MS method for quantification of phenytoin and its major metabolite with application to in vivo investigations of intravenous and intranasal phenytoin delivery. Journal of Separation Science, 45(14), 2529–2542. [Link]
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Krasowski, M. D., & Penrod, L. E. (2012). Clinical decision support of therapeutic drug monitoring of phenytoin: measured versus adjusted phenytoin plasma concentrations. BMC Medical Informatics and Decision Making, 12, 7. [Link]
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Kowalczyk, D. F., & Statt, R. E. (1980). Correlation of serum phenytoin (diphenylhydantoin) with the administration of oral and intravenous phenytoin in dogs. Journal of Veterinary Pharmacology and Therapeutics, 3(4), 223–228. [Link]
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Pugh, C. B., & Garnett, W. R. (2010). Pharmacokinetics of Phenytoin: Reminders and Discoveries. Epilepsy Currents, 10(2), 39–41. [Link]
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André, P., Novy, J., Decosterd, L. A., Buclin, T., & Rothuizen, L. E. (2015). Therapeutic Drug Monitoring of Antiepileptic Drugs in the 21st Century. Epileptologie, 32, 78–84. [Link]
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Nandedkar, A. K., Kutt, H., & Fairclough, G. F. (1980). A comparison of serum phenytoin determination by the substrate-labeled fluorescent immunoassay with gas chromatography, liquid chromatography, radioimmunoassay and "EMIT". Clinica Chimica Acta, 100(1), 65–69. [Link]
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Sharma, S., Joshi, S., & Chawla, S. (2021). Therapeutic drug monitoring of phenytoin needs vigilance: An individualized PD response is variable. International Journal of Research in Pharmacology & Pharmacotherapeutics, 10(2), 116-121. [Link]
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[No authors listed]. (n.d.). hydroxyphenytoin. ClinPGx. [Link]
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Richens, A., & Dunlop, A. (1975). A Study of the Pharmacokinetics of Phenytoin (Diphenylhydantoin) in Epileptic Patients, and the Development of a Nomogram for Making Dose Increments. Epilepsia, 16(4), 627–646. [Link]
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Gugler, R., Manion, C. V., & Azarnoff, D. L. (1976). Clinical pharmacokinetics of phenytoin. Clinical Pharmacokinetics, 1(4), 284–298. [Link]
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Rather, S. A., Akhter, M., Hassan, I., & Ahmad, S. (2017). Therapeutic drug monitoring of phenytoin using high performance liquid chromatography in a tertiary care hospital of Kashmir, India. International Journal of Basic & Clinical Pharmacology, 6(1), 133. [Link]
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Johannessen, S. I., & Tomson, T. (2016). Therapeutic drug monitoring of antiepileptic drugs: current status and future prospects. Expert Opinion on Drug Metabolism & Toxicology, 12(8), 947–959. [Link]
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Stern, J. M., Perucca, E., & Browne, T. R. (2016). Phenytoin, Fosphenytoin, and Other Hydantoins. In Neupsy Key. [Link]
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de Freitas, J. V. B., de Oliveira, A. C. A., de Lima, M. C. A., Galdino, S. L., Pitta, I. R., & de Albuquerque, M. C. P. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. Molecules, 28(13), 5001. [Link]
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Glazko, A. J., Peterson, F. E., Smith, T. C., & Chang, T. (1978). Phenytoin metabolism in subjects with long and short plasma half-lives. Therapeutic Drug Monitoring, 1(1), 133–143. [Link]
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Varela, N., Vales, C., Eiraldi, R., Scaramelli, A., & Tamosiunas, G. (2017). Role of CYP2C9, CYP2C19 and EPHX Polymorphism in the Pharmacokinetic of Phenytoin: A Study on Uruguayan Caucasian Subjects. Current Pharmacogenomics and Personalized Medicine, 15(2), 113–120. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Diphenylhydantoic Acid
This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of Diphenylhydantoic acid (DPHA). As a researcher, scientist, or drug development professional, adhering to these protocols is essential not only for regulatory compliance but also for ensuring the safety of yourself, your colleagues, and the environment. The causality behind each step is explained to foster a deep understanding of safe laboratory practices.
Hazard Identification and Risk Assessment
Before handling any chemical waste, a thorough understanding of its intrinsic hazards is paramount. This compound is classified as a hazardous substance, and its disposal requires adherence to specific protocols.
Key Hazards: this compound is considered hazardous by the OSHA Hazard Communication Standard.[1] The primary risks associated with DPHA are:
-
Aquatic Toxicity: The compound is toxic to aquatic life with long-lasting effects, making it critical to prevent its release into the environment.[1][2][3]
These classifications mandate that DPHA waste cannot be disposed of via standard trash or sewer systems. Such improper disposal could lead to environmental contamination and potential harm to ecosystems.
Quantitative Hazard Data Summary
| Hazard Classification | GHS Code | Description | Source |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [2][3][4] |
| Hazardous to the aquatic environment, long-term hazard | H411 / H412 | Toxic to aquatic life with long lasting effects | [2][3] |
Chemical Incompatibilities: DPHA should not be stored or mixed with strong oxidizing agents, as this can lead to hazardous reactions.[1] During waste segregation, it is crucial to keep DPHA waste separate from oxidizers.
Regulatory Framework: The Generator's Responsibility
The disposal of chemical waste is governed by a strict regulatory framework, primarily under the Resource Conservation and Recovery Act (RCRA) in the United States, which is implemented by the U.S. Environmental Protection Agency (EPA) and authorized state agencies.[5][6][7][8]
The core principle of RCRA is "cradle-to-grave" management, which means the generator of the waste (i.e., your laboratory) is responsible for it from the moment it is created until its final, safe disposal.[5][8] This responsibility includes proper identification, labeling, storage, and ensuring the waste is transported to and disposed of at a permitted hazardous waste facility.[6][9]
It is essential to consult not only federal regulations but also your state, local, and institutional (e.g., university Environmental Health & Safety) guidelines, which may have more stringent requirements.[5][10]
Pre-Disposal Procedures: Handling and Segregation
Proper preparation is key to safe and compliant waste management. This begins at your lab bench.
Personal Protective Equipment (PPE): Based on the potential hazards, the following PPE must be worn when handling this compound waste.[1]
| PPE Item | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side shields or goggles. | Protects eyes from dust or splashes. |
| Skin Protection | Chemically resistant gloves (e.g., nitrile). | Prevents direct skin contact. |
| Body Protection | Lab coat or other protective clothing. | Protects against contamination of personal clothing. |
Waste Segregation and Container Selection:
-
Designate a Waste Stream: this compound waste should be collected as solid hazardous chemical waste . This includes pure DPHA, as well as materials grossly contaminated with it, such as weigh paper, gloves, and paper towels used for cleanup.
-
Choose a Compatible Container:
-
Waste must be stored in containers made of a compatible material (e.g., high-density polyethylene - HDPE) that will not react with the chemical.[11][12]
-
The container must be in good condition, free of leaks, and have a securely fitting cap.[12]
-
It is often best to reuse the original, empty product container for waste collection after proper relabeling.[11]
-
-
Maintain Separation: Never mix DPHA waste with incompatible waste streams, such as strong oxidizing agents, acids, or bases.[1][12][13]
Step-by-Step Disposal Protocol
The following workflow outlines the procedural steps for disposing of DPHA from the point of generation to its final removal from the laboratory.
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Mastering Safety: A Researcher's Guide to Handling Diphenylhydantoic Acid
For the dedicated researcher, scientist, and drug development professional, the pursuit of discovery is paramount. However, the foundation of all successful research is an unwavering commitment to safety. This guide provides an in-depth, procedural framework for the safe handling of Diphenylhydantoic acid, moving beyond a simple checklist to instill a deep, causal understanding of the necessary protective measures. Our goal is to build your trust by providing value that extends beyond the product, ensuring your work is not only groundbreaking but also fundamentally safe.
Understanding the Hazard: Why Specific PPE is Non-Negotiable
This compound is an organic compound that, while crucial in certain research applications, presents a clear hazard profile that necessitates rigorous protective protocols. According to its Safety Data Sheet (SDS), this compound is classified as hazardous under the OSHA Hazard Communication Standard. Key concerns include:
-
Acute Oral Toxicity: The compound is harmful if swallowed.[1]
-
Serious Eye Irritation: Direct contact can cause significant eye irritation.
-
Aquatic Toxicity: It is toxic to aquatic life with long-lasting effects.[1]
-
Combustible Dust: Like many fine organic powders, it has the potential to form combustible dust concentrations in the air.[2]
Furthermore, while no specific Occupational Exposure Limits (OELs) have been established by major regulatory bodies, the absence of data necessitates a conservative approach to minimize any potential for inhalation or skin contact. This guide, therefore, is built on the principle of ALARA (As Low As Reasonably Achievable) for exposure.
The Core of Protection: A Multi-Layered PPE Strategy
A self-validating safety protocol relies on understanding that no single piece of equipment is a panacea. Instead, a synergistic combination of engineering controls and personal protective equipment (PPE) provides robust protection.
Primary Engineering Controls: Your First Line of Defense
Before any personal protective equipment is donned, engineering controls must be in place and verified.
-
Ventilation: All work with this compound powder must be conducted in a well-ventilated area. A certified chemical fume hood or a powder containment hood is the preferred primary control to minimize airborne particulates.
-
Emergency Equipment: Ensure immediate access to a fully functional safety shower and eyewash station. Their locations should be clearly marked and unobstructed.
Personal Protective Equipment (PPE): Your Essential Barrier
The following table summarizes the required PPE for handling this compound, categorized by the nature of the laboratory task. The causality behind each choice is critical for ensuring a self-validating safety system.
| Task / Operation | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing & Aliquoting Powder | Chemical Splash Goggles | Nitrile Gloves (Double-gloved recommended) | Full-coverage Lab Coat (cuffed sleeves) or Disposable Coveralls | Required: NIOSH-approved N95 Particulate Respirator (or higher) |
| Preparing Solutions | Chemical Splash Goggles or Safety Glasses with Side Shields & Face Shield | Nitrile Gloves | Full-coverage Lab Coat | Recommended/Risk-Based: N95 Particulate Respirator if splashing or aerosolization is possible |
| General Handling / Transfers | Safety Glasses with Side Shields | Nitrile Gloves | Full-coverage Lab Coat | Not typically required if performed within a fume hood |
| Spill Cleanup | Chemical Splash Goggles and Face Shield | Heavy-duty Nitrile or Butyl Gloves | Disposable Chemical-Resistant Coveralls (e.g., Tyvek®) | Required: NIOSH-approved Particulate Respirator (N100 or P100 recommended) |
-
Eye and Face Protection: Standard safety glasses are insufficient when handling powder. Chemical splash goggles conforming to ANSI Z87.1 or EN 166 standards are mandatory to protect against fine dust particles. A face shield should be worn over goggles during procedures with a high risk of splashing.[3]
-
Hand Protection: Nitrile gloves offer good resistance to a range of chemicals, including acids.[4][5][6] Given the absence of specific permeation data for this compound, a conservative double-gloving technique is recommended for handling the powder. Gloves must be inspected for any signs of degradation before use and changed immediately if contamination is suspected.[2] Always remove gloves using the proper technique to avoid skin contact.[3]
-
Body Protection: A clean, buttoned lab coat provides a minimum level of protection. For tasks involving significant amounts of powder or the potential for dust generation, disposable coveralls made of materials like polyethylene or Tyvek® are recommended to prevent contamination of personal clothing.[7][8]
-
Respiratory Protection: Due to the risk of inhaling the fine powder, respiratory protection is crucial. The selection of a respirator follows a clear logic based on the nature of the hazard. Since this compound is a non-oily particulate, an N-series filter is appropriate.[1][3]
-
Minimum Requirement: For tasks like weighing, a NIOSH-approved N95 filtering facepiece respirator (FFR) is the minimum requirement.
-
Higher Protection: For larger spills or in situations with higher potential dust concentrations, a half-mask or full-facepiece elastomeric respirator with N100 or P100 particulate filters offers a higher level of protection.[1][3]
-
Fit Testing: It is an OSHA requirement that all users of tight-fitting respirators undergo annual fit testing to ensure a proper seal.[9]
-
Procedural Guidance: Step-by-Step Protocols
Expertise is demonstrated through meticulous and repeatable procedures. Follow these steps to ensure a validated system of protection.
Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for this compound.
Protocol: Donning and Doffing PPE
The order of donning and doffing is critical to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Hand Hygiene: Start with clean hands.
-
Body Protection: Don lab coat or coveralls.
-
Respiratory Protection: If required, put on and perform a user seal check on your respirator.
-
Eye Protection: Put on safety goggles and/or a face shield.
-
Gloves: Don your inner pair of gloves, followed by the outer pair, ensuring the cuffs of the outer gloves go over the sleeves of your lab coat or coveralls.
Doffing (Taking Off) Sequence:
-
Outer Gloves: Remove the outer, most contaminated pair of gloves.
-
Body Protection: Remove the lab coat or coveralls, turning it inside out as you remove it.
-
Hand Hygiene: With inner gloves still on, perform hand hygiene with an alcohol-based sanitizer.
-
Eye Protection: Remove goggles and/or face shield from the back.
-
Respiratory Protection: Remove your respirator from the back.
-
Inner Gloves: Remove the final pair of gloves.
-
Final Hand Hygiene: Wash hands thoroughly with soap and water.
Operational Plan: Spill and Disposal Management
A comprehensive safety plan extends to the entire lifecycle of the chemical in the lab, including its disposal.
Emergency Spill Response
-
Evacuate: Alert others and evacuate the immediate area.
-
Secure: Prevent entry into the spill area.
-
Report: Inform your supervisor and institutional safety office.
-
Protect: Don the appropriate high-risk PPE (see table above).
-
Contain: For a powder spill, gently cover with a plastic sheet or use a spill kit absorbent for powders to prevent it from becoming airborne. Do NOT use a dry brush or compressed air.
-
Clean: Carefully scoop the contained material into a designated hazardous waste container. Use a wet paper towel or a HEPA-filtered vacuum for final cleaning.
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose: All cleanup materials must be disposed of as hazardous waste.
Chemical Waste Disposal Plan
All this compound waste, including grossly contaminated PPE and cleanup materials, must be treated as hazardous waste.[5]
Disposal Workflow:
Caption: Disposal workflow for this compound waste.
Neutralization Protocol (for aqueous waste, if permitted by your institution): This procedure should only be performed by trained personnel and in accordance with your institution's specific hazardous waste policies.
-
Work in a chemical fume hood while wearing full, appropriate PPE.
-
Prepare a large container with a cold, dilute solution of a weak base, such as sodium carbonate.[10] An ice bath is recommended to control the exothermic reaction.
-
Slowly and with constant stirring, add the acidic waste to the basic solution.
-
Monitor the pH of the solution. Continue adding the waste until the pH is in a neutral range (typically 5.5-9.0).[10]
-
Once neutralized, the solution can be disposed of according to your institution's guidelines for neutralized aqueous waste.
By integrating this expert-driven, causality-based approach to safety, you not only protect yourself and your colleagues but also ensure the integrity and success of your vital research.
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Emory University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]
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- 10. 7.1.2 Acid Neutralization | Environment, Health and Safety [ehs.cornell.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
